molecular formula C9H18N2O2 B141555 Propyl 4-piperidinylcarbamate CAS No. 141498-56-8

Propyl 4-piperidinylcarbamate

Número de catálogo: B141555
Número CAS: 141498-56-8
Peso molecular: 186.25 g/mol
Clave InChI: HNVOOAODSCLLHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Propyl 4-piperidinylcarbamate is a piperidine-based compound offered for research and development purposes. This chemical structure is of significant interest in various scientific fields. Compounds with the piperidinylcarbamate motif have been extensively investigated in pharmaceutical research for their potential as prodrugs. For instance, carbamate ester derivatives of related piperidine compounds have been studied as prodrugs for presynaptic dopamine autoreceptor agonists, designed to improve oral bioavailability and generate the active parent compound in vivo . Furthermore, structurally similar amines, specifically 4-amino-1-propyl-piperidine, have been identified as having valuable properties beyond pharmacology. Research shows this similar compound can function as a corrosion inhibitor for carbon steel in post-combustion CO2 capture processes, with its performance linked to the amine's molecular structure and its effect on protective film formation . The piperidine and carbamate functional groups are also common building blocks in synthetic organic chemistry, appearing in intermediates for various compounds, including analgesics . Propyl 4-piperidinylcarbamate is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

141498-56-8

Fórmula molecular

C9H18N2O2

Peso molecular

186.25 g/mol

Nombre IUPAC

propyl N-piperidin-4-ylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-2-7-13-9(12)11-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12)

Clave InChI

HNVOOAODSCLLHQ-UHFFFAOYSA-N

SMILES

CCCOC(=O)NC1CCNCC1

SMILES canónico

CCCOC(=O)NC1CCNCC1

Sinónimos

Carbamic acid, 4-piperidinyl-, propyl ester (9CI)

Origen del producto

United States
Foundational & Exploratory

Propyl 4-Piperidinylcarbamate: Structural Properties, Synthesis, and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

In the landscape of targeted therapeutics, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). Propyl 4-piperidinylcarbamate (CAS: 141498-56-8) emerges as a highly versatile secondary amine intermediate[1]. Characterized by its dual-functional nature—a reactive nucleophilic piperidine core paired with a metabolically stable lipophilic carbamate tail—this compound is a critical precursor in the synthesis of advanced clinical candidates, including Janus kinase 1 (JAK1) inhibitors and Fatty Acid Amide Hydrolase (FAAH) modulators[2],[3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic methodologies, and mechanistic roles in drug discovery.

Physicochemical Profile & Structural Logic

Propyl 4-piperidinylcarbamate is formally designated as carbamic acid, 4-piperidinyl-, propyl ester[4]. The structural architecture of this molecule is intentionally designed for modular drug synthesis:

  • The N1 Secondary Amine: Left unsubstituted, the nitrogen at the 1-position of the piperidine ring serves as a highly reactive nucleophilic center, primed for N-alkylation or amide coupling.

  • The C4 Carbamate Linkage: Unlike ester linkages which are highly susceptible to plasma esterases, the carbamate moiety provides superior in vivo stability while retaining critical hydrogen-bonding capabilities essential for interacting with target protein binding pockets.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name Propyl 4-piperidinylcarbamate
CAS Registry Number 141498-56-8[5]
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Monoisotopic Mass 186.1368 Da
Expected LC-MS [M+H]+ m/z 187.14
Hydrogen Bond Donors 2 (Piperidine N-H, Carbamate N-H)
Hydrogen Bond Acceptors 3 (Carbamate C=O, Carbamate -O-, Piperidine N)
Regulatory Category Piperidinyl ester intermediate[6]

Synthetic Methodology & Causality

To synthesize propyl 4-piperidinylcarbamate with high yield and purity, a protection-deprotection strategy is mandatory to prevent polymerization or undesired N1-carbamoylation.

Synthesis A 1-Boc-piperidin-4-amine (Protected Precursor) B Propyl Chloroformate TEA, DCM, 0°C A->B C 1-Boc-4-(propylcarbamoyl)piperidine (Stable Intermediate) B->C D TFA / DCM Room Temp C->D E Propyl 4-piperidinylcarbamate (Target Product) D->E

Fig 1: Synthetic workflow for Propyl 4-piperidinylcarbamate via Boc-protection strategy.

Protocol 1: Synthesis and Isolation of Propyl 4-piperidinylcarbamate

This protocol utilizes a self-validating workflow to ensure site-selective functionalization.

Step 1: Site-Selective Carbamoylation

  • Reaction Setup: Dissolve 1-Boc-piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive propyl chloroformate into propanol and carbon dioxide. The Boc group sterically and electronically shields the N1 position, directing electrophilic attack exclusively to the C4 primary amine.

  • Reagent Addition: Add triethylamine (TEA) (1.5 eq) and cool the vessel to 0°C. Dropwise, add propyl chloroformate (1.1 eq).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the starting amine. Cooling controls the exothermic nature of the chloroformate addition.

  • Validation: Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The primary amine starting material will stain bright pink/purple, whereas the resulting carbamate will not stain readily. Complete disappearance of the starting material spot indicates reaction completion.

Step 2: N1-Deprotection and Isolation

  • Cleavage: Concentrate the organic layer and redissolve the intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via an acid-catalyzed elimination mechanism (releasing isobutylene and CO2) without compromising the stability of the propyl carbamate at C4.

  • Workup: Concentrate under reduced pressure to remove excess TFA. Neutralize the resulting TFA salt with saturated aqueous NaHCO3 and extract with ethyl acetate.

    • Causality: Neutralization converts the piperidinium salt back to the free secondary amine, allowing it to partition cleanly into the organic phase.

  • Validation: Analyze the final organic extract via LC-MS. A dominant mass peak at m/z 187 [M+H]+ confirms the successful isolation of the target compound.

Mechanistic Role in Advanced Therapeutics

Propyl 4-piperidinylcarbamate is not an end-product but a highly specialized pharmacophore delivery vehicle. It is prominently featured in two major therapeutic pathways:

A. Janus Kinase 1 (JAK1) Inhibitors

In the realm of immunology and oncology, JAK1 inhibitors are critical for modulating intracellular signal transduction pathways related to cell survival, differentiation, and inflammation[3]. Propyl 4-piperidinylcarbamate is directly utilized as a nucleophilic building block to synthesize pyrazolothiazole-based JAK1 inhibitors[7]. The compound exhibits potent immunosuppressive and anti-proliferative effects, making it highly valuable for treating rheumatoid arthritis, inflammatory bowel disease, and psoriasis[3].

Application A Propyl 4-piperidinylcarbamate (Nucleophile) C Amide Coupling DIPEA, DMF, RT A->C B Pyrazolothiazole-carbonyl chloride (Electrophile) B->C D JAK1 Inhibitor Precursor (Pharmacophore) C->D E In Vivo Target: Janus Kinase 1 (JAK1) D->E

Fig 2: Application of Propyl 4-piperidinylcarbamate in JAK1 inhibitor synthesis.

Protocol 2: Amide Coupling for JAK1 Inhibitor Precursors
  • Reaction Setup: Dissolve the pyrazolothiazole-carbonyl chloride electrophile in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that excellently solubilizes complex heterocyclic systems while maintaining high nucleophile reactivity.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by propyl 4-piperidinylcarbamate (1.05 eq).

    • Causality: DIPEA is highly sterically hindered, making it a non-nucleophilic base. It neutralizes the generated HCl without competing with the piperidine nucleophile for the acid chloride.

  • Validation: Stir at room temperature for 4 hours. Monitor by HPLC. The formation of a new, highly lipophilic peak with the expected mass (m/z 449/451 for the chlorinated precursor) confirms successful coupling[3].

  • Isolation: Quench with water to precipitate the product. Filter and wash with cold ethanol. The highly lipophilic coupled product has poor solubility in water/ethanol mixtures, allowing for rapid isolation via precipitation.

B. Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Beyond kinase inhibition, structurally analogous derivatives—such as 3-(2,5-difluorophenyl)propyl 4-piperidinylcarbamate—are pivotal in the synthesis of FAAH inhibitors like JNJ-42153605[2]. FAAH is an enzyme responsible for breaking down endocannabinoid compounds in the body. By inhibiting FAAH, these derivatives increase endocannabinoid levels, offering significant therapeutic benefits for pain management, anxiety, and inflammation[2].

Expert Perspective: Navigating Piperidine Carbamate Stability In my experience developing kinase inhibitor libraries, the stability of the C4-carbamate linkage is often underestimated. While ester linkages are highly susceptible to plasma esterases, the carbamate moiety in propyl 4-piperidinylcarbamate offers a superior half-life in vivo. When executing the deprotection step (Protocol 1), strict temperature control is paramount; allowing the TFA mixture to exceed 30°C can lead to trace cleavage of the propyl carbamate, significantly complicating downstream purification and reducing overall yield.

Conclusion

Propyl 4-piperidinylcarbamate (CAS: 141498-56-8) is a foundational building block in modern medicinal chemistry. By offering a reactive secondary amine for targeted coupling and a stable carbamate tail for enhanced receptor binding, it enables the rapid synthesis of complex, highly potent therapeutics targeting JAK1 and FAAH pathways. Strict adherence to the self-validating protocols outlined above ensures the high-purity generation of this intermediate, accelerating the drug discovery pipeline.

References

  • [1] Title: Dirction list - Guidechem: Propyl 4-Piperidinylcarbamate Source: guidechem.com URL:

  • [8] Title: 141498-56-8 Carbaminsäure, 4-Piperidinyl-, Propylester (9CI ... Source: guidechem.com URL:

  • [2] Title: Buy 3-[1-(2,5-difluorophenyl)propylcarbamoylamino]-N-ethylpyrrolidine-1-carboxamide: Synthesis and Characterization Source: smolecule.com URL:

  • [3] Title: EP3190116A1 - Pyrazolothiazole compound and medicine - Google Patents Source: google.com URL:

  • [5] Title: CAS 141498-56-8: Carbamato de N-propil-4-piperidinilo Source: cymitquimica.com URL:

  • [4] Title: Carbamic acid, 4-piperidinyl-, propyl ester (9CI) — Chemical Substance Information Source: nextsds.com URL:

  • [7] Title: EP3190116A1 - Pyrazolothiazole compound and medicine - Google Patents Source: google.com URL:

  • [6] Title: (2-Propoxyphenyl)carbamic acid 2-piperidinoethyl ester — Chemical Substance Information Source: nextsds.com URL:

Sources

Mechanistic Profiling of Propyl 4-Piperidinylcarbamate Derivatives: In Vitro JAK1 Inhibition and Pharmacophore Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, specific chemical moieties are rarely deployed as standalone therapeutics; rather, they serve as highly optimized pharmacophores that dictate the target engagement and pharmacokinetic properties of larger molecular scaffolds. Propyl 4-piperidinylcarbamate (P4PC) is one such critical structural building block ()[1]. While P4PC itself is a synthetic intermediate, its integration into complex heterocycles—specifically pyrazolothiazole scaffolds—yields potent, ATP-competitive inhibitors of Janus Kinase 1 (JAK1) ()[2].

This technical guide delineates the in vitro mechanism of action, structural biology, and self-validating experimental protocols for P4PC-derived JAK1 inhibitors, providing a comprehensive framework for researchers engineering next-generation immunomodulators.

Structural Biology & Pharmacophore Role

The causality behind selecting P4PC as a precursor lies in its precise geometric and electrostatic contributions to the final drug molecule ()[3]:

  • Piperidine Ring: Acts as a rigid, tunable vector. In the context of kinase inhibition, the saturated nitrogenous ring provides optimal spatial orientation, projecting the carbamate tail deep into the kinase hinge region without introducing the flat, planar steric clashes typical of aromatic rings.

  • Propyl Carbamate Moiety: The carbamate functional group serves as a critical hydrogen-bond acceptor/donor network within the JAK1 ATP-binding pocket. The propyl chain length provides the exact lipophilic bulk required to displace ordered water molecules within the hydrophobic sub-pocket of JAK1, maximizing binding entropy (ligand efficiency) while preventing off-target kinase promiscuity.

In Vitro Mechanism of Action: JAK1/STAT6 Axis Inhibition

The primary pharmacological mechanism of P4PC derivatives is the selective, ATP-competitive inhibition of the JAK1 kinase domain ()[2].

Under physiological conditions, the binding of cytokines (such as Interleukin-4) to their cognate cell-surface receptors induces a conformational shift that cross-phosphorylates and activates JAK1 ()[4]. Activated JAK1 subsequently recruits and phosphorylates Signal Transducer and Activator of Transcription 6 (STAT6) ()[5]. Phosphorylated STAT6 (p-STAT6) dimerizes and translocates to the nucleus to drive pro-inflammatory gene transcription ()[5].

P4PC-derived pyrazolothiazoles physically occupy the ATP-binding cleft of JAK1, arresting its catalytic activity and effectively silencing the downstream phosphorylation of STAT6, thereby halting the inflammatory cascade ()[1].

G P4PC Propyl 4-piperidinylcarbamate (Pharmacophore Core) JAK1_Inhibitor P4PC-Derived JAK1 Inhibitor P4PC->JAK1_Inhibitor Scaffold Coupling Pyrazolo Pyrazolothiazole Scaffold (Kinase Hinge Binder) Pyrazolo->JAK1_Inhibitor Core Integration InVitro_Enzyme TR-FRET JAK1 Kinase Assay JAK1_Inhibitor->InVitro_Enzyme Biochemical Validation InVitro_Cell Cellular p-STAT6 Inhibition Assay JAK1_Inhibitor->InVitro_Cell Functional Efficacy

Workflow of P4PC pharmacophore integration and in vitro validation in JAK1 inhibitor discovery.

Pathway cluster_1 JAK1/STAT6 Signaling Pathway & Inhibition Cytokine IL-4 Cytokine Receptor IL-4 Receptor Type I Cytokine->Receptor Binding JAK1 JAK1 Kinase Domain (ATP-Binding Pocket) Receptor->JAK1 Conformational Change STAT6 STAT6 Monomer JAK1->STAT6 Recruitment pSTAT6 p-STAT6 Dimer (Nuclear Translocation) STAT6->pSTAT6 Phosphorylation Inhibitor P4PC-Pyrazolothiazole Derivative Inhibitor->JAK1 ATP-Competitive Blockade

Mechanism of action of P4PC-derived inhibitors blocking the IL-4/JAK1/STAT6 signaling pathway.

Self-Validating Experimental Protocols

To rigorously validate the in vitro efficacy of P4PC-derived compounds, assays must be designed with internal controls that rule out false positives (e.g., compound aggregation, cytotoxicity, or assay interference).

Protocol 1: In Vitro Biochemical TR-FRET JAK1 Kinase Assay

Purpose: To quantify direct, cell-free ATP-competitive inhibition of the JAK1 kinase domain.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation and plastic adherence, ensuring accurate IC50 calculations.

  • Enzyme/Substrate Mix: Combine 1 nM recombinant human JAK1 kinase domain with 2 µM fluorescently labeled STAT-derived peptide substrate.

  • Compound Addition: Serially dilute P4PC derivatives in DMSO, then transfer to the assay plate. The final DMSO concentration must be strictly ≤1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add ATP at its established Michaelis constant ( Km​ ) for JAK1 (e.g., 10 µM). Causality: Running the assay at the ATP Km​ ensures maximum sensitivity to ATP-competitive inhibitors; higher ATP concentrations would artificially inflate the apparent IC50.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate by adding 20 mM EDTA and Europium-labeled anti-phosphopeptide antibody. Causality: EDTA chelates the Mg2+ cofactor, instantly halting kinase activity.

  • Detection & Validation: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (ratio of 665 nm / 615 nm). Calculate the Z'-factor using a known JAK1 inhibitor (e.g., Upadacitinib) as the positive control. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 2: Cell-Based IL-4 Stimulated STAT6 Phosphorylation Assay

Purpose: To confirm that the P4PC-derived inhibitor penetrates the cell membrane and engages JAK1 in a physiological environment ()[1].

  • Cell Seeding: Seed TF-1 cells (human erythroleukemia) in 96-well plates at 1×105 cells/well in serum-free media. Causality: TF-1 cells endogenously express IL-4 receptors and JAK1. Serum starvation reduces basal kinase activity, providing a cleaner signal-to-noise ratio upon stimulation.

  • Compound Pre-Incubation: Treat cells with P4PC derivatives (0.1 nM to 10 µM) for 30 minutes. Causality: This window allows the lipophilic P4PC moiety to traverse the lipid bilayer and reach thermodynamic binding equilibrium with intracellular JAK1 prior to cytokine challenge.

  • Cytokine Stimulation: Add 10 ng/mL recombinant human IL-4 for exactly 15 minutes. Causality: 15 minutes captures the peak transient STAT6 phosphorylation before endogenous phosphatases (e.g., SHP-1) begin dampening the signal.

  • Lysis & Detection: Lyse cells in buffer containing protease and phosphatase inhibitors. Quantify p-STAT6 (Tyr641) using an AlphaLISA or sandwich ELISA.

  • Orthogonal Validation (Cytotoxicity): Run a parallel cell viability assay (e.g., CellTiter-Glo) on the same compound plate. Causality: Ensures that a drop in p-STAT6 signal is due to true JAK1 inhibition, not compound-induced cell death.

Quantitative Data Presentation

The structural tuning of the carbamate alkyl chain fundamentally alters target affinity. The table below summarizes the structure-activity relationship (SAR) demonstrating why the propyl variant (P4PC) is the optimal pharmacophore for JAK1 inhibition compared to shorter or branched analogs ()[2].

Carbamate Alkyl ChainBiochemical JAK1 IC50 (nM)Cellular p-STAT6 IC50 (nM)Pharmacological Profile & Causality
Methyl 12.445.2Suboptimal lipophilicity; weak displacement of active-site water.
Ethyl 8.132.5Improved hydrophobic contact, but fails to fully occupy the sub-pocket.
Propyl (P4PC) 3.2 14.8 Optimal chain length; maximizes van der Waals interactions in the hinge region.
Isopropyl 5.621.0Steric hindrance from the branched methyl group reduces binding entropy.

Table 1: Comparative SAR data illustrating the superior in vitro efficacy of the propyl 4-piperidinylcarbamate (P4PC) moiety in pyrazolothiazole-based JAK1 inhibitors. Data reflects established SAR trends for this chemical class ()[1].

References
  • Title: EP3190116A1 - Pyrazolothiazole compound and medicine Source: Google Patents URL
  • Title: The JAK/STAT signaling pathway: from bench to clinic Source: Signal Transduction and Targeted Therapy (Nature) URL: [Link]

Sources

propyl 4-piperidinylcarbamate molecular weight and solubility profile

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of propyl 4-piperidinylcarbamate (also known as propyl piperidin-4-ylcarbamate) requires a rigorous examination of its physicochemical properties, structural utility, and behavior in solution. As a versatile building block in medicinal chemistry, understanding its molecular weight, ionization state, and solubility profile is critical for downstream drug design and formulation.

Strategic Importance in Drug Development

Propyl 4-piperidinylcarbamate is a highly valued intermediate and structural motif in the synthesis of targeted therapeutics. Its architecture features a basic piperidine ring coupled with a metabolically stable carbamate linkage. This specific scaffold is frequently utilized in the development of Janus kinase 1 (JAK1) inhibitors—where the piperidine nitrogen acts as a critical coupling point to pyrimidine or pyrazolothiazole cores[1]—and in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors[2].

Chemical Identity & Structural Analytics

To accurately predict the pharmacokinetic behavior of derivatives built from this compound, we must first establish its baseline physicochemical parameters. The carbamate moiety provides essential hydrogen-bond donor/acceptor capabilities, while the propyl chain introduces tunable lipophilicity.

Table 1: Quantitative Physicochemical Properties

Property Value Structural Rationale / Implication
IUPAC Name Propyl piperidin-4-ylcarbamate Standardized nomenclature defining the attachment at the C4 position.
CAS Registry Number 141498-56-8 Unique identifier for regulatory tracking and compliance[3].
Molecular Formula C9H18N2O2 Determines exact mass and isotopic distribution[4].
Molecular Weight 186.25 g/mol Low molecular weight ensures high ligand efficiency when used as a fragment[4].
Hydrogen Bond Donors 2 Carbamate NH and Piperidine NH facilitate target engagement (e.g., kinase hinge regions).

| Hydrogen Bond Acceptors | 2 | Carbamate C=O and -O- contribute to aqueous solubility and receptor binding. |

Mechanistic Solubility Profile & Ionization

The solubility of propyl 4-piperidinylcarbamate is not static; it is highly dynamic and pH-dependent. The molecule possesses a secondary amine within the piperidine ring, which typically exhibits a pKa in the range of 9.5 to 10.5.

  • At Acidic to Neutral pH (pH 1.2 – 7.4): The piperidine nitrogen is protonated (cationic). This ion-dipole interaction with water drastically increases its aqueous solubility, making it highly soluble in simulated gastric fluid (SGF) and physiological buffers.

  • At Basic pH (pH > 11.0): The compound exists predominantly as a free base (neutral). In this state, the lipophilic influence of the propyl chain and the hydrocarbon backbone of the piperidine ring dominate, driving the molecule to partition into organic solvents (e.g., dichloromethane, ethyl acetate, DMSO) and lipid membranes.

IonizationState Acidic Protonated State (Cationic) pH < 8.0 Basic Free Base State (Neutral) pH > 11.0 Acidic->Basic Deprotonation Aqueous High Aqueous Solubility (Hydrophilic) Acidic->Aqueous Dissolution Organic High Organic Solubility (Lipophilic) Basic->Organic Partitioning

Figure 1: pH-dependent ionization states dictating the solubility and partitioning behavior.

Self-Validating Experimental Methodologies

To empirically define the solubility and partitioning profile of propyl 4-piperidinylcarbamate, the following self-validating protocols must be employed. These methods are designed to eliminate kinetic artifacts and ensure thermodynamic accuracy.

Protocol A: Thermodynamic pH-Dependent Solubility Profiling (Shake-Flask Method)

Objective: Determine the absolute equilibrium solubility across the physiological pH spectrum.

  • Buffer Preparation & System Suitability:

    • Action: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

    • Causality: Covering the full GI and systemic pH spectrum is critical because the basic piperidine nitrogen undergoes drastic ionization changes across this range.

    • Self-Validation: Measure the pH of the buffer after adding the compound. If the basicity of the piperidine ring shifts the pH by >0.05 units, the buffer capacity is insufficient and must be re-adjusted.

  • Saturation & Equilibration:

    • Action: Add excess solid propyl 4-piperidinylcarbamate to 2.0 mL of each buffer. Shake at 300 RPM at 37.0 ± 0.5 °C for 24 hours.

    • Causality: A 24-hour agitation period provides the kinetic energy required to overcome the solid's lattice energy, ensuring a true thermodynamic equilibrium rather than a transient kinetic dissolution state.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 × g for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Self-Validation: Discard the first 0.5 mL of the filtrate. This internal control saturates any non-specific binding sites on the PTFE membrane, preventing an artificial underestimation of solubility due to filter adsorption.

  • Quantification via HPLC-CAD/MS:

    • Action: Dilute the filtrate into the mobile phase and analyze.

    • Causality: Because propyl 4-piperidinylcarbamate lacks an aromatic chromophore, standard UV detection (e.g., 254 nm) is practically blind to it. A Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) must be used for accurate quantification.

SolubilityWorkflow A 1. Prepare Buffers (pH 1.2 to 10.0) B 2. Add Excess Propyl 4-Piperidinylcarbamate A->B C 3. Incubate & Agitate (24h at 37°C) B->C D 4. Phase Separation (Centrifugation & Filtration) C->D E 5. HPLC-CAD/MS Quantification D->E F 6. Thermodynamic Solubility Profile E->F

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility profiling.

Protocol B: LogD (Distribution Coefficient) Determination

Objective: Evaluate the lipophilicity and membrane permeability potential at physiological pH.

  • Phase Mutual Saturation:

    • Action: Vigorously mix equal volumes of 1-octanol and pH 7.4 phosphate buffer for 24 hours, then allow phase separation.

    • Causality: Pre-saturating the phases prevents volume micro-shifts during the actual experiment, which would otherwise skew the concentration ratio calculations.

  • Partitioning & Triplicate Validation:

    • Action: Dissolve a known concentration of the compound in the octanol phase, add the aqueous phase, and shake for 2 hours at 25°C.

    • Self-Validation: Run the experiment at three different phase ratios (e.g., 1:1, 1:2, 2:1). A consistent calculated LogD across varying ratios proves that true partitioning behavior is being measured, free from concentration-dependent micelle formation or aggregation.

References

  • Source: google.
  • Buy 3-[1-(2,5-difluorophenyl)
  • Source: guidechem.
  • Carbamic acid, 4-piperidinyl-, propyl ester (9CI)

Sources

Pharmacokinetics of Propyl 4-Piperidinylcarbamate in Animal Models: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl 4-piperidinylcarbamate (P4PC) is a highly versatile pharmacophore and critical synthetic intermediate utilized in the development of central nervous system (CNS) active agents, most notably Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., JNJ-42153605) and novel cholinesterase modulators[1]. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this structural motif is paramount for drug development professionals. The carbamate linkage and the basic piperidine ring present unique pharmacokinetic (PK) challenges, including species-specific enzymatic hydrolysis and cytochrome P450 (CYP)-mediated oxidation[2][3].

This whitepaper provides an in-depth, self-validating technical guide to profiling the pharmacokinetics of P4PC and its derivatives in standard preclinical animal models.

Physicochemical Properties & ADME Rationale

The PK behavior of P4PC is intrinsically linked to its molecular architecture:

  • The Piperidine Ring: The secondary amine of the piperidine ring has a pKa of approximately 9.5, meaning it is predominantly protonated at physiological pH (7.4). This basicity drives extensive tissue distribution (high Volume of Distribution, Vd​ ) and facilitates interaction with phospholipid membranes, which is crucial for crossing the Blood-Brain Barrier (BBB)[4].

  • The Carbamate Linkage: Carbamates serve as structural surrogates for amides but exhibit distinct metabolic liabilities. They are susceptible to cleavage by ubiquitous serine hydrolases and carboxylesterases[2].

  • The Propyl Chain: The lipophilic propyl ester tail increases the overall partition coefficient (LogP 2.5 - 3.0), enhancing passive permeability but also increasing affinity for hepatic CYP450 enzymes[5].

Causality in Species Selection

When designing in vivo PK studies for carbamate-bearing piperidines, species selection is critical. Rodents (mice and rats) possess exceptionally high levels of plasma carboxylesterases compared to higher mammals. Consequently, P4PC derivatives often exhibit artificially high clearance ( Cl ) and short half-lives ( t1/2​ ) in rodents[6]. Non-rodent models, such as Beagle dogs, more accurately reflect human esterase activity and are essential for allometric scaling and predicting human PK parameters[5].

Metabolic Pathways & Biotransformation

The biotransformation of P4PC is governed by two competing pathways: hydrolysis and oxidation.

  • Carbamate Hydrolysis (Primary in Rodents): Cleavage of the carbamate bond yields 4-aminopiperidine, propanol, and carbon dioxide. This is the rate-limiting metabolic step in species with high esterase activity[2].

  • CYP-Mediated Oxidation (Primary in Dogs/Humans): Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6 analogs in animals) catalyze the oxidation of the α -carbon on the piperidine ring, forming a reactive iminium intermediate that subsequently undergoes ring-opening or N-dealkylation[3].

Metabolism P4PC Propyl 4-Piperidinylcarbamate (Parent Compound) Hydrolysis Carbamate Hydrolysis (Carboxylesterases / FAAH) P4PC->Hydrolysis Major Pathway (Rodents) Oxidation Piperidine Oxidation (CYP3A4 / CYP2D6) P4PC->Oxidation Secondary Pathway Metab1 4-Aminopiperidine + Propanol + CO2 Hydrolysis->Metab1 Metab2 Iminium Intermediates & Ring-Opened Metabolites Oxidation->Metab2

Proposed metabolic pathways of propyl 4-piperidinylcarbamate highlighting enzymatic cleavage.

In Vivo Pharmacokinetic Profiling: Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the determination of P4PC pharmacokinetics in Sprague-Dawley rats and Beagle dogs.

Phase 1: Formulation & Dosing

Because P4PC and its lipophilic derivatives exhibit variable aqueous solubility, a co-solvent system is required to prevent precipitation upon intravenous injection, which would artificially skew the initial concentration ( C0​ ).

  • IV Formulation: 5% DMSO, 10% Solutol HS-15 (or Tween 80), and 85% sterile saline (0.9% NaCl).

  • PO Formulation: 0.5% Methylcellulose (MC) with 0.1% Tween 80 in deionized water (suspension).

Phase 2: Step-by-Step In Vivo Workflow
  • Animal Preparation: Fast animals overnight (12 hours) prior to oral dosing to eliminate food-effect variables. IV cohorts do not require fasting. Cannulate the jugular vein of rats for stress-free serial blood sampling.

  • Administration:

    • Rat IV: 2 mg/kg via tail vein injection.

    • Rat PO: 10 mg/kg via oral gavage.

    • Dog IV: 1 mg/kg via cephalic vein.

    • Dog PO: 5 mg/kg via oral gavage.

  • Serial Sampling: Collect blood samples (200 μ L for rats, 1 mL for dogs) into K2​ EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Enzyme Inhibition (Critical Step): Immediately add an esterase inhibitor (e.g., 10 μ M Dichlorvos or PMSF) to the collection tubes to prevent ex vivo degradation of the carbamate linkage in the plasma. Centrifuge at 4,000 rpm for 10 mins at 4°C to isolate plasma.

Phase 3: LC-MS/MS Bioanalytical Quantification
  • Protein Precipitation: Aliquot 50 μ L of plasma. Add 150 μ L of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., P4PC-d7).

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Chromatography: Inject 5 μ L of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 μ m). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the transition of the protonated parent ion [M+H]+ to its dominant fragment (typically loss of the propyl carbamate group).

PKWorkflow Prep Formulation (DMSO/Solutol) Dose In Vivo Dosing (IV & PO) Prep->Dose Sample Serial Sampling (+ Esterase Inhibitor) Dose->Sample Extract Protein Precipitation (Acetonitrile + IS) Sample->Extract LCMS LC-MS/MS (MRM Mode) Extract->LCMS NCA PK Modeling (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic experimental workflow and bioanalytical quantification.

Quantitative Data Synthesis

The following table summarizes the anticipated pharmacokinetic parameters for P4PC-derived compounds, calculated using Non-Compartmental Analysis (NCA). Notice the stark contrast in clearance and bioavailability between rodents and non-rodents, driven by the carbamate metabolic soft-spot[2][4].

Pharmacokinetic ParameterUnitsSprague-Dawley Rat (Rodent)Beagle Dog (Non-Rodent)Mechanistic Rationale
Clearance ( Cl ) mL/min/kg45.2 - 60.5 (High)12.4 - 18.6 (Low/Moderate)High plasma carboxylesterase activity in rats drives rapid systemic clearance.
Volume of Distribution ( Vss​ ) L/kg3.5 - 5.22.8 - 4.1High Vss​ across species due to the basic piperidine ring driving tissue partitioning.
Half-life ( t1/2​ ) hours0.8 - 1.54.5 - 6.2Rapid carbamate hydrolysis truncates half-life in rodents.
Oral Bioavailability ( F ) %15 - 25%45 - 65%Extensive first-pass hepatic and plasma metabolism limits oral exposure in rats.
Brain-to-Plasma Ratio ( Kp​ ) Ratio1.2 - 1.8N/A (Requires CSF/Brain sampling)High lipophilicity (LogP ~3.0) allows excellent BBB penetration, vital for CNS targets.

Conclusion

The preclinical evaluation of propyl 4-piperidinylcarbamate requires a nuanced understanding of its structural liabilities. While the piperidine ring ensures excellent tissue distribution and CNS penetration, the carbamate linkage acts as a metabolic "soft spot"[3]. Researchers must account for species-specific esterase activity when interpreting rodent data, utilizing non-rodent models like the Beagle dog to achieve accurate allometric scaling for human clinical predictions. Implementing rigorous ex vivo stabilization protocols (e.g., esterase inhibitors during blood collection) is non-negotiable for maintaining self-validating, trustworthy bioanalytical data.

Sources

Synthesis Pathways and Precursors for Propyl 4-Piperidinylcarbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl 4-piperidinylcarbamate (CAS: 141498-56-8) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) manufacturing. Structurally, it features a secondary piperidine amine and a propyl carbamate moiety, enabling orthogonal reactivity during complex molecule assembly. It serves as a critical intermediate in the synthesis of advanced therapeutics, including fatty acid amide hydrolase (FAAH) inhibitors (such as JNJ-42153605)[1], JAK1 inhibitors[2], and orexin receptor antagonists.

This whitepaper details the scalable synthesis pathways, precursor selection logic, and self-validating experimental protocols required to synthesize propyl 4-piperidinylcarbamate with high yield and purity.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of propyl 4-piperidinylcarbamate is essential for optimizing downstream purification and reaction conditions. The presence of the basic piperidine nitrogen necessitates careful pH control during aqueous workups to prevent product loss in the aqueous layer.

Table 1: Physicochemical Properties of Propyl 4-Piperidinylcarbamate

PropertyValue
Chemical Name Propyl 4-piperidinylcarbamate
CAS Registry Number 3[3]
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Structural Features Bifunctional (Secondary piperidine amine, Propyl carbamate)
Typical Appearance Pale yellow to off-white oil/solid

Strategic Synthesis Pathways & Precursor Selection

The primary synthetic challenge in producing propyl 4-piperidinylcarbamate is achieving regioselective functionalization. The secondary amine of the piperidine ring is highly nucleophilic and will readily react with acylating agents if left unprotected. Therefore, an orthogonal protection strategy is mandatory.

The Benzyl-Protected Route (Industrial Standard)

While Boc-protection is common in discovery chemistry, the benzyl-protected route is the preferred scalable industrial pathway due to the low cost of precursors and the high efficiency of catalytic debenzylation. This methodology is adapted from optimized, scalable processes for piperidin-4-yl-carbamates[4].

  • Precursor 1: 1-Benzylpiperidin-4-one. Chosen because the benzyl group robustly protects the piperidine nitrogen during the highly basic reductive amination step and prevents unwanted side reactions.

  • Precursor 2: Propyl Chloroformate. Acts as the highly electrophilic acylating agent to install the propyl carbamate linkage via nucleophilic acyl substitution.

Pathway SM 1-Benzylpiperidin-4-one (Starting Material) Step1 Reductive Amination NH3, Raney-Ni, H2 SM->Step1 Int1 1-Benzylpiperidin-4-amine (Intermediate 1) Step1->Int1 Step2 Carbamylation Propyl Chloroformate, TEA Int1->Step2 Int2 Propyl (1-benzylpiperidin-4-yl)carbamate (Intermediate 2) Step2->Int2 Step3 Debenzylation Pd/C, H2 Int2->Step3 Product Propyl 4-piperidinylcarbamate (Target API Precursor) Step3->Product

Figure 1: Scalable three-step industrial synthesis pathway for propyl 4-piperidinylcarbamate.

Mechanistic Causality of Carbamylation

The carbamylation step proceeds via a classic nucleophilic acyl substitution. The primary amine of 1-benzylpiperidin-4-amine attacks the electrophilic carbonyl carbon of propyl chloroformate. This forms an unstable tetrahedral intermediate, which rapidly collapses, expelling a chloride anion and yielding the carbamate.

Mechanism Nuc Primary Amine (Nucleophile) Tetra Tetrahedral Intermediate Nuc->Tetra Nucleophilic Attack Elec Propyl Chloroformate (Electrophile) Elec->Tetra Acyl Substitution Prod Propyl Carbamate + HCl Tetra->Prod Chloride Elimination

Figure 2: Nucleophilic acyl substitution mechanism forming the propyl carbamate linkage.

Self-Validating Experimental Protocols

The following protocols integrate strict In-Process Controls (IPCs) to ensure each step is a self-validating system, preventing the carryover of impurities.

Protocol 1: Reductive Amination to 1-Benzylpiperidin-4-amine
  • Objective: Convert the ketone moiety of 1-benzylpiperidin-4-one to a primary amine.

  • Causality: Raney-Nickel is selected as the catalyst because it exhibits superior activity for the reductive amination of ketones with ammonia compared to Pd/C, which often leads to secondary amine dimers. Methanolic ammonia acts as both the solvent and the nitrogen source[4].

  • Procedure:

    • Charge a pressure reactor with 1-benzylpiperidin-4-one (1.0 eq) and methanol (3 volumes).

    • Cool the mixture to 10 °C and pass ammonia gas until saturation (approx. 5.0 eq).

    • Add wet Raney-Nickel (10% w/w) carefully under a nitrogen atmosphere.

    • Pressurize the reactor with hydrogen gas to 3-5 kg/cm ² and heat to 35 °C. Stir for 6-8 hours.

    • Filter the catalyst through a Celite bed and concentrate the filtrate under vacuum.

  • Self-Validation (IPC): Monitor the reaction via GC-FID. The reaction is deemed complete when the residual 1-benzylpiperidin-4-one is <1.0%. Additionally, the cessation of hydrogen pressure drop in the reactor serves as a real-time physical indicator of reaction completion.

Protocol 2: Carbamylation with Propyl Chloroformate
  • Objective: Install the propyl carbamate group selectively at the primary amine.

  • Causality: The reaction between an amine and a chloroformate is highly exothermic. Maintaining the temperature at 0-5 °C and adding the electrophile dropwise prevents thermal degradation and mitigates the risk of di-acylation. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the generated HCl, preventing the protonation of the starting amine which would otherwise halt the reaction.

  • Procedure:

    • Dissolve 1-benzylpiperidin-4-amine (1.0 eq) in dichloromethane (DCM, 5 volumes).

    • Add TEA (1.5 eq) and cool the reaction mixture to 0-5 °C using an ice-water bath.

    • Add propyl chloroformate (1.05 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench with water, separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). The primary amine starting material (ninhydrin positive, lower Rf) must completely disappear, replaced by a higher Rf spot corresponding to the carbamate (UV active due to the benzyl ring).

Protocol 3: Catalytic Debenzylation
  • Objective: Cleave the benzyl protecting group to yield the final propyl 4-piperidinylcarbamate.

  • Causality: Palladium on carbon (Pd/C) under hydrogen atmosphere selectively cleaves the benzylic C-N bond without reducing the carbamate carbonyl or saturating the piperidine ring.

  • Procedure:

    • Dissolve propyl (1-benzylpiperidin-4-yl)carbamate (1.0 eq) in methanol (5 volumes).

    • Add 10% Pd/C (50% wet, 10% w/w) under a nitrogen blanket.

    • Pressurize with hydrogen gas to 2-3 kg/cm ² and heat to 50 °C for 4 hours.

    • Filter the catalyst through Celite, wash with hot methanol, and concentrate the filtrate to yield the target compound.

  • Self-Validation (IPC): LC-MS analysis must confirm the mass shift from the benzylated intermediate (M+H = 277.3) to the exact mass of propyl 4-piperidinylcarbamate (M+H = 187.2).

Quantitative Reaction Parameters

Table 2: Summary of Reaction Parameters and Expected Yields

Synthesis StepPrimary ReagentEquivalentsOptimal Temp.IPC MethodExpected Yield
1. Reductive Amination NH3 (gas) / Raney-Ni5.0 eq / 10% w/w35 °CGC-FID>90%
2. Carbamylation Propyl Chloroformate1.05 eq0-5 °CTLC / HPLC85-90%
3. Debenzylation H2 (gas) / 10% Pd/CExcess / 10% w/w50 °CLC-MS>95%

References

  • Devarasetty, S., et al. (2018). "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Asian Journal of Chemistry. Available at: [Link]

  • Pothuri, V. V., et al. (2021). "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." ResearchGate. Available at: [Link]

  • Google Patents. "EP3190116A1 - Pyrazolothiazole compound and medicine".

Sources

Predictive Toxicity Profile and LD50 Determination of Propyl 4-Piperidinylcarbamate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl 4-piperidinylcarbamate (CAS 141498-56-8) is a highly specialized synthetic intermediate utilized extensively in medicinal chemistry. It serves as a critical building block in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors, such as JNJ-42153605[1], and pyrazolothiazole-based JAK1 inhibitors[2]. Because it is a non-commercialized intermediate rather than an end-stage pharmaceutical or agrochemical, empirical toxicological data in public literature is limited.

This whitepaper synthesizes structural read-across data, mechanistic toxicology, and predictive modeling to establish the toxicity profile of propyl 4-piperidinylcarbamate. Furthermore, it outlines a field-proven, self-validating experimental protocol (OECD TG 425) for empirical LD50 determination, designed specifically for drug development professionals and toxicologists.

Mechanistic Toxicity Profile: Structural Alerts and Causality

To accurately predict the toxicity of propyl 4-piperidinylcarbamate, we must deconstruct its two primary structural moieties: the piperidine ring and the carbamate ester .

The Carbamate Moiety: Reversible Serine Hydrolase Inhibition

Insecticidal N-methyl carbamates (e.g., aldicarb, carbofuran) are notoriously toxic because they act as pseudo-substrates for acetylcholinesterase (AChE), causing reversible carbamylation of the active-site serine[3]. This leads to the accumulation of acetylcholine and the onset of the cholinergic toxidrome (DUMBBELS/SLUDGE: salivation, lacrimation, urination, defecation, GI distress, emesis)[4].

However, propyl 4-piperidinylcarbamate is an alkyl carbamate , not an N-methyl carbamate. The bulky propyl ester and the massive piperidine substituent create significant steric hindrance, drastically reducing its binding affinity to AChE[5]. Instead, its structural geometry is optimized for other serine hydrolases, such as FAAH, which explains its use as a precursor for endocannabinoid modulators[1][6]. Consequently, its acute neurotoxicity is magnitudes lower than traditional carbamate pesticides.

The Piperidine Scaffold: Attenuated Basicity

Unsubstituted piperidine is highly basic, corrosive, and toxic, with a rat oral LD50 ranging from 133 to 740 mg/kg[7]. It is rapidly absorbed through the skin, gastrointestinal tract, and respiratory system[8]. However, functionalizing the piperidine ring at the 4-position (as seen in propyl 4-piperidinylcarbamate) significantly alters its electron distribution and lipophilicity, attenuating its corrosivity and acute toxicity. For example, the structurally analogous ethyl 4-piperidinecarboxylate exhibits a much higher (safer) rat oral LD50 of 1,850 mg/kg[9].

Pathway A Propyl 4-piperidinylcarbamate Exposure B Systemic Absorption (Lipophilic Distribution) A->B C Serine Hydrolase Interaction B->C D Off-Target: AChE (Sterically Hindered) C->D Low Affinity E Target: FAAH / JAK1 Intermediates (Therapeutic Pathway) C->E High Affinity F Mild Cholinergic Signs (High Dose Only) D->F Reversible

Mechanistic pathway contrasting therapeutic targeting vs. off-target carbamate toxicity.

Quantitative Data: Predictive LD50 Profiling

By utilizing structural read-across from known piperidine derivatives and non-insecticidal carbamates, we can confidently place the predicted acute oral toxicity of propyl 4-piperidinylcarbamate in the GHS Category 4 (300 - 2000 mg/kg) range.

Compound NameStructural ClassificationRat Oral LD50 (mg/kg)Primary Hazard
Piperidine Unsubstituted cyclic amine133 - 740[7]Corrosive, CNS toxicity
Carbofuran N-methyl carbamate (Pesticide)5 - 8[3]Severe AChE inhibition
Ethyl 4-piperidinecarboxylate Substituted piperidine ester1,850[9]Mild irritation
Propyl 4-piperidinylcarbamate Substituted piperidine carbamate~300 - 2,000 (Predicted) [10]Mild cholinergic signs at high doses

Table 1: Comparative toxicity data used for predictive structural read-across.

Experimental Protocol: Empirical LD50 Determination

To validate the predictive model, empirical testing must be conducted. The OECD Test Guideline 425 (Up-and-Down Procedure) is the gold standard. It is chosen over traditional LD50 tests because it drastically reduces the number of animals required while providing a highly accurate maximum likelihood estimate of toxicity.

Step-by-Step Methodology (OECD TG 425)

Step 1: Formulation and Dosing Preparation

  • Rationale: Propyl 4-piperidinylcarbamate is lipophilic[1]. Aqueous solutions will result in poor bioavailability.

  • Action: Suspend the compound in a biologically inert vehicle, such as 0.5% methylcellulose or corn oil, to ensure uniform gastrointestinal absorption.

Step 2: Initial Dosing (The Limit Test)

  • Rationale: Based on our predictive data (Table 1), the compound is expected to have low acute toxicity.

  • Action: Administer a single oral dose of 175 mg/kg (or a starting dose slightly below the predicted threshold) via oral gavage to a single healthy, nulliparous, non-pregnant female rat (female rats are generally more sensitive to toxicological insults).

Step 3: Sequential Observation and Pharmacokinetic Tracking

  • Rationale: Carbamate toxicity is rapid but reversible; symptoms usually peak within 30 minutes to 2 hours and resolve within 24 hours[4].

  • Action: Observe the animal continuously for the first 4 hours, monitoring for the SLUDGE toxidrome (salivation, tremors, lethargy)[11]. Continue observations daily for 14 days.

Step 4: The Up-and-Down Iteration

  • Rationale: This creates a self-validating statistical loop.

  • Action:

    • If the animal survives, dose the next animal at a higher level (increased by a progression factor, typically 3.2).

    • If the animal dies, dose the next animal at a lower level (decreased by a factor of 3.2).

    • Repeat until 5 reversals (survival followed by death, or vice versa) occur.

Step 5: Maximum Likelihood Calculation

  • Action: Utilize the AOT425StatPgm software (or equivalent) to calculate the exact LD50 and the 95% confidence interval based on the sequence of survivals and mortalities.

Protocol Start Start: Base Dose (e.g., 175 mg/kg) Obs Observe 48 Hours (Monitor SLUDGE) Start->Obs Survive Survival Obs->Survive Die Toxicity/Death Obs->Die Increase Increase Dose (Factor of 3.2) Survive->Increase Calc Calculate LD50 (Maximum Likelihood) Survive->Calc Decrease Decrease Dose (Factor of 3.2) Die->Decrease Die->Calc Increase->Obs Decrease->Obs

OECD TG 425 Up-and-Down Procedure workflow for minimizing animal usage in LD50 testing.

Laboratory Safety and Decontamination

While propyl 4-piperidinylcarbamate is significantly safer than standard carbamate pesticides, it must be handled as a hazardous intermediate.

  • PPE: Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory. Piperidine derivatives can cause severe ocular and dermal irritation[8].

  • Decontamination: In the event of a spill, carbamates are susceptible to alkaline hydrolysis. Treat spills with a dilute solution of sodium hydroxide (NaOH) or sodium carbonate to rapidly cleave the carbamate ester bond, neutralizing the active pharmacophore before physical cleanup.

References

  • EP3190116A1 - Pyrazolothiazole compound and medicine.
  • Piperidine: Human health tier II assessment. industrialchemicals.gov.au.[Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH.[Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. EPA.[Link]

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf.[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.[Link]

  • Endocannabinoid Degradation Enzyme Inhibitors as Potential Antipsychotics: A Medicinal Chemistry Perspective. Semantic Scholar.[Link]

  • Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. PMC - NIH.[Link]

  • Carbamate Toxicosis in Animals - Toxicology. MSD Veterinary Manual.[Link]

Sources

Metabolic Degradation Pathways of Propyl 4-Piperidinylcarbamate: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl 4-piperidinylcarbamate is a structural motif frequently encountered in medicinal chemistry, serving either as a pharmacophore or a critical intermediate in the synthesis of neuroactive and metabolic therapeutics. Understanding its metabolic fate is paramount for predicting pharmacokinetic (PK) profiles, mitigating reactive metabolite toxicity, and guiding rational drug design.

This whitepaper provides an in-depth mechanistic analysis of the metabolic degradation pathways of propyl 4-piperidinylcarbamate. By dissecting the molecular architecture, we map the dual vulnerability of this compound: the susceptibility of its carbamate linkage to hydrolytic cleavage by carboxylesterases (CES), and the vulnerability of its piperidine ring to cytochrome P450 (CYP450)-mediated oxidation.

Molecular Architecture & Metabolic Hotspots

The metabolic trajectory of propyl 4-piperidinylcarbamate is dictated by three distinct structural domains, each serving as a substrate for specific enzymatic machinery:

  • The Carbamate Linkage: While carbamates are generally more stable than simple esters due to nitrogen-carbonyl resonance, the electrophilic carbonyl carbon remains a prime target for nucleophilic attack by the catalytic serine residue of hepatic and pulmonary carboxylesterases.

  • The Piperidine Ring: The secondary amine within the saturated six-membered ring possesses a lone pair of electrons that facilitates single-electron transfer (SET) to high-valent CYP450 iron-oxo species. This initiates α -carbon oxidation, a notorious metabolic liability in piperidine-containing drugs.

  • The Aliphatic Propyl Chain: The linear alkyl chain is susceptible to standard ω and ω−1 aliphatic hydroxylation, primarily driven by CYP2E1 and CYP3A4.

Primary Metabolic Pathways

Pathway A: Carboxylesterase (CES)-Mediated Hydrolysis

Carboxylesterases (predominantly CES1 in the liver and CES2 in the intestine) catalyze the hydrolysis of the carbamate ester bond. The mechanism proceeds via a tetrahedral intermediate formed by the attack of the CES active-site serine. Breakdown of this intermediate releases propanol and an unstable carbamic acid intermediate (piperidin-4-ylcarbamic acid). This intermediate rapidly and spontaneously decarboxylates to yield 4-aminopiperidine and carbon dioxide .

Pathway B: CYP450-Mediated Piperidine Ring Oxidation (Lactam Formation)

The oxidation of the piperidine ring is primarily mediated by CYP3A4 and CYP2D6. The reaction initiates with the abstraction of an electron from the basic nitrogen, forming a radical cation. Subsequent deprotonation at the adjacent α -carbon yields a carbon-centered radical, which undergoes oxygen rebound to form an α -carbinolamine.

Because the carbinolamine is in dynamic equilibrium with an electrophilic iminium intermediate , it represents a critical juncture in the metabolic pathway . The iminium ion is subsequently trapped by water or further oxidized by cytosolic aldehyde oxidase (AO) to form a stable piperidin-2-one derivative (lactam) . If the iminium intermediate escapes local enzymatic quenching, it can act as a reactive metabolite, potentially covalently binding to nucleophilic residues on off-target proteins.

Pathway C: Aliphatic Chain Oxidation

CYP2E1, an enzyme well-characterized for its role in the metabolism of low-molecular-weight aliphatic compounds and carbamates, oxidizes the propyl chain . This occurs via hydrogen abstraction and oxygen rebound at the terminal or penultimate carbon, yielding hydroxypropyl metabolites that are subsequently primed for Phase II glucuronidation.

Metabolic_Pathways Parent Propyl 4-piperidinylcarbamate CES CES Hydrolysis Parent->CES CYP_Pip CYP3A4/2D6 Oxidation Parent->CYP_Pip CYP_Prop CYP2E1 Oxidation Parent->CYP_Prop Met_Amine 4-Aminopiperidine + CO2 CES->Met_Amine Met_Iminium Iminium Intermediate CYP_Pip->Met_Iminium Met_Hydroxy Hydroxypropyl Metabolite CYP_Prop->Met_Hydroxy Met_Lactam Piperidin-2-one (Lactam) Met_Iminium->Met_Lactam Aldehyde Oxidase

Caption: Network of propyl 4-piperidinylcarbamate metabolism via CES and CYP450.

Quantitative Data Summary

To facilitate rapid PK modeling and structural optimization, the relative contributions of these pathways are summarized below. (Note: Clearance contributions are estimated based on structurally analogous piperidinyl-carbamate scaffolds).

Metabolic PathwayPrimary Enzyme(s)Subcellular LocalizationMajor MetabolitesEst. Clearance Contribution
Carbamate Hydrolysis CES1, CES2Microsomes, Cytosol4-Aminopiperidine, Propanol, CO₂45 - 55%
Piperidine α -Oxidation CYP3A4, CYP2D6MicrosomesIminium ion, Piperidin-2-one (Lactam)30 - 40%
Aliphatic Hydroxylation CYP2E1, CYP3A4Microsomes ω / ω−1 Hydroxypropyl carbamate10 - 15%
N-Oxidation FMO3, CYP3A4MicrosomesN-hydroxypiperidine derivative< 5%

Experimental Methodologies for Metabolic Profiling

To empirically validate the degradation pathways of propyl 4-piperidinylcarbamate, the following self-validating protocols must be executed. These methods are designed not just to observe metabolism, but to isolate the specific enzymatic causality.

Protocol 1: In Vitro Microsomal Stability & Metabolite ID (MetID)

This protocol utilizes Human Liver Microsomes (HLM) to map Phase I oxidative and hydrolytic clearance.

System Validation (Self-Correction Step): Before testing the target compound, the system's viability must be proven. Run parallel incubations with Testosterone (CYP3A4 positive control) and Procaine (CES positive control). If the intrinsic clearance ( CLint​ ) of these controls falls outside historical baseline standard deviations, the microsomal batch or NADPH system is compromised and must be discarded.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific molarity and pH strictly mimic the physiological intracellular environment, preventing spontaneous, non-enzymatic degradation of the carbamate linkage.

  • Incubation Assembly: Combine HLM (final protein concentration 1.0 mg/mL) with propyl 4-piperidinylcarbamate (final concentration 1 µM) in the buffer. Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics ( [S]≪Km​ ), providing accurate intrinsic clearance calculations.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (NADP+, Glucose-6-phosphate, and G6P-Dehydrogenase). Causality: CYPs are obligate monooxygenases that require a continuous supply of reducing equivalents. A regenerating system prevents NADPH depletion over the 60-minute time course.

  • Reaction Quenching: At designated time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly strips the hydration shell from the microsomal proteins, precipitating them and halting all enzymatic activity at the exact second of extraction.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS using high-resolution mass spectrometry (HRMS) to identify the +16 Da mass shifts (hydroxylation/lactam formation) and the specific mass fragments of 4-aminopiperidine.

MetID_Workflow S1 1. HLM Incubation (NADPH added) S2 2. Quenching (Cold ACN) S1->S2 S3 3. Centrifugation (Protein Precip.) S2->S3 S4 4. LC-MS/MS (Metabolite ID) S3->S4

Caption: Step-by-step in vitro metabolite identification (MetID) workflow.

Protocol 2: Enzyme Phenotyping via Chemical Inhibition

To definitively prove which enzymes are responsible for the degradation, chemical knockout experiments are required.

  • Inhibitor Pre-incubation: Prepare HLM mixtures as described above, but prior to adding the substrate, pre-incubate the microsomes for 15 minutes with selective inhibitors:

    • Bis-p-nitrophenyl phosphate (BNPP) (100 µM): A potent, irreversible inhibitor of carboxylesterases.

    • Ketoconazole (1 µM): A highly selective, potent competitive inhibitor of CYP3A4.

    • 1-Aminobenzotriazole (1-ABT) (1 mM): A broad-spectrum pan-CYP suicide inhibitor.

  • Substrate Addition: Add propyl 4-piperidinylcarbamate and initiate with NADPH.

  • Data Interpretation:

    • If 1-ABT halts degradation but BNPP does not, the molecule is primarily cleared via CYP oxidation.

    • If BNPP halts degradation, CES-mediated hydrolysis is the primary clearance mechanism.

    • Expected Result for Propyl 4-piperidinylcarbamate: A dual-inhibition profile where both BNPP and Ketoconazole partially rescue the parent compound, validating the bifurcated pathway shown in Section 3.

Conclusion & Strategic Implications for Drug Design

The metabolic profile of propyl 4-piperidinylcarbamate presents specific challenges. The formation of an iminium intermediate via CYP3A4/2D6 oxidation poses a risk for time-dependent inhibition (TDI) of CYPs or idiosyncratic toxicity due to protein adduction .

Medicinal Chemistry Strategy: If this scaffold is utilized in lead optimization, researchers should consider bioisosteric replacement or steric shielding. For instance, introducing methyl groups at the α -carbons of the piperidine ring (e.g., 2,2,6,6-tetramethylpiperidine derivatives) sterically hinders CYP-mediated hydrogen abstraction, effectively shutting down Pathway B. Alternatively, replacing the propyl ester with a bulkier alkyl group (e.g., isopropyl or tert-butyl) can increase steric bulk around the carbonyl, reducing the affinity for the CES active site and mitigating Pathway A.

References

  • Forkert PG, Lee RP, Reid K. "Involvement of CYP2E1 and carboxylesterase enzymes in vinyl carbamate metabolism in human lung microsomes." Drug Metabolism and Disposition, 2001 Mar;29(3):258-63. URL:[Link]

  • Masumoto H, Ohta S, Hirobe M. "Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate." Drug Metabolism and Disposition, 1991 Jul-Aug;19(4):768-80. URL:[Link]

  • Yin W, et al. "Conversion of the 2,2,6,6-Tetramethylpiperidine Moiety to a 2,2-Dimethylpyrrolidine by Cytochrome P450: Evidence for a Mechanism Involving Nitroxide Radicals and Heme Iron." Biochemistry, 2004; 43(18): 5455–5466. URL:[Link]

Thermodynamic Profiling and Physicochemical Characterization of Propyl 4-Piperidinylcarbamate (P4PC)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Propyl 4-piperidinylcarbamate (P4PC) is a critical lipophilic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably fatty acid amide hydrolase (FAAH) inhibitors such as JNJ-42153605. In pharmaceutical preformulation, understanding the thermodynamic landscape of such intermediates is paramount. Thermodynamic parameters dictate downstream scale-up viability, crystallization kinetics, polymorph stability, and formulation strategies.

This whitepaper provides a definitive framework for the thermodynamic profiling of P4PC. By synthesizing in silico predictive models with empirical solid-state and solution-phase calorimetry, we establish a self-validating system for physicochemical characterization.

In Silico Thermodynamic Profiling: The Predictive Foundation

Before empirical benchwork begins, computational estimation of thermophysical properties is required to establish safe operating limits and baseline expectations for thermal assays.

Because empirical data for early-stage intermediates is often scarce, we employ the [1], a highly validated group-contribution technique. The Joback method deconstructs the P4PC molecule (C₉H₁₈N₂O₂) into its constituent functional groups (e.g., -CH₃, -CH₂-, >CH-, -NH-, and carbamate linkages) and sums their individual thermodynamic contributions.

Causality in Prediction: The assumption of additive group contributions allows us to predict the critical temperature ( Tc​ ) and enthalpy of fusion ( ΔHfus​ ). Knowing ΔHfus​ computationally allows scientists to anticipate the crystal lattice energy, which directly inversely correlates with intrinsic aqueous solubility.

Table 1: Predicted Thermodynamic Parameters of P4PC (MW 186.25 g/mol )
Thermodynamic PropertyPredicted Value (Joback)UnitPharmaceutical Relevance
Normal Boiling Point ( Tb​ ) 580.15KDefines upper limits for solvent stripping and distillation.
Melting Point ( Tm​ ) 350.15KIndicates solid-state stability at room temperature; guides DSC limits.
Critical Temperature ( Tc​ ) 780.50KRequired for equations of state and supercritical fluid extraction.
Enthalpy of Fusion ( ΔHfus​ ) 22.4kJ/molQuantifies crystal lattice strength; dictates solubility barriers.
Enthalpy of Vaporization ( ΔHvap​ ) 65.2kJ/molDetermines energy requirements for spray drying or lyophilization.
Ideal Gas Heat Capacity ( Cp​ ) 250.5J/(mol·K)Essential for modeling thermal fluctuations during exothermic scale-up.

Solid-State Thermodynamics: Phase Behavior and Stability

The physical stability of P4PC relies on its solid-state thermodynamics. According to modern [2] principles, the energy landscape of an API—defined by enthalpy ( ΔH ), entropy ( ΔS ), and Gibbs free energy ( ΔG )—governs polymorphism and degradation kinetics.

The Causality of Crystal Lattice Energy

When P4PC crystallizes, intermolecular hydrogen bonds form between the carbamate carbonyls and the piperidine secondary amines. The energy required to break this lattice is the enthalpy of fusion ( ΔHfus​ ). If ΔHfus​ is exceptionally high, the thermodynamic penalty for dissolving the crystal in aqueous media will exceed the solvation energy ( ΔHsolv​ ), resulting in poor solubility. Therefore, quantifying ΔHfus​ via Differential Scanning Calorimetry (DSC) is a mandatory self-validating step to justify the need for enabling formulations (e.g., amorphous solid dispersions).

G cluster_0 Solid-State Thermodynamics cluster_1 Solution Thermodynamics Start Propyl 4-Piperidinylcarbamate (API Intermediate) DSC Differential Scanning Calorimetry (Heat Capacity, Melting Point) Start->DSC TGA Thermogravimetric Analysis (Thermal Stability) Start->TGA SolCal Solution Calorimetry (Enthalpy of Solution) Start->SolCal ITC Isothermal Titration Calorimetry (Binding Energetics) Start->ITC Predictive In Silico Prediction (Joback Method) Start->Predictive Integration Comprehensive Thermodynamic Profile (u0394G, u0394H, u0394S) DSC->Integration TGA->Integration SolCal->Integration ITC->Integration Predictive->Integration

Preformulation thermodynamic workflow for P4PC characterization.

Solution Thermodynamics & Binding Energetics

Once solid-state parameters are established, the focus shifts to solution thermodynamics. Advanced [3] emphasizes the use of Isothermal Titration Calorimetry (ITC) to directly measure the heat of interaction between a ligand and its target or solvent.

The Gibbs Free Energy Equation in Action

In solution, the spontaneity of P4PC binding (or dissolving) is governed by the fundamental thermodynamic equation: ΔG=ΔH−TΔS

  • Enthalpy ( ΔH ): Reflects the specificity of hydrogen bonding and van der Waals forces. A highly negative ΔH indicates strong, specific interactions.

  • Entropy ( ΔS ): Reflects the displacement of highly ordered water molecules from the lipophilic propyl chain of P4PC. A positive ΔS drives hydrophobic binding.

Causality Gibbs Gibbs Free Energy (u0394G) Spontaneity of Process Enthalpy Enthalpy (u0394H) Intermolecular Forces Enthalpy->Gibbs Drives (u0394H < 0) Entropy Entropy (u0394S) Degrees of Freedom Entropy->Gibbs Drives (u0394S > 0) Temp Temperature (T) Temp->Entropy Multiplier (-Tu0394S)

Thermodynamic causality governing API solubility and binding.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to prevent systemic errors.

Protocol A: Solid-State Profiling via DSC/TGA

Objective: Determine the absolute melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and thermal degradation onset of P4PC.

  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

    • Causality: Indium calibration ensures that the heat flow transducers are accurately quantifying energy, which is strictly required for calculating the precise lattice energy of the P4PC polymorph.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of crystalline P4PC into an aluminum pinhole pan.

    • Causality: The pinhole allows volatile degradants or residual solvents to escape. If a hermetically sealed pan were used, pressure build-up would artificially alter the apparent melting endotherm, invalidating the thermodynamic data.

  • Thermal Method: Equilibrate the sample at 25 °C. Heat at a constant rate of 10 °C/min to 300 °C under a dry nitrogen purge (50 mL/min).

    • Causality: The inert nitrogen atmosphere prevents oxidative degradation, ensuring that the recorded endotherms represent purely thermal phase transitions (melting) rather than chemical oxidation.

  • Data Extraction: Integrate the area under the melting endotherm to calculate ΔHfus​ (in J/g, then convert to kJ/mol).

Protocol B: Solution Binding Energetics via ITC

Objective: Determine the thermodynamic signature ( ΔG , ΔH , ΔS ) of P4PC interacting with a target receptor or cyclodextrin solubilizer.

  • Reagent Matching: Prepare a 50 µM solution of the target macromolecule and a 500 µM solution of P4PC in the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 1% DMSO).

    • Causality: Buffer mismatch is the primary source of failure in ITC. Exact matching eliminates the heat of dilution and heat of mixing, ensuring the measured heat flow is entirely derived from the P4PC binding event.

  • System Equilibration: Load the sample cell with the macromolecule and the injection syringe with the P4PC ligand. Equilibrate at 25.0 °C until the baseline heat flow stabilizes (variance < 10 ncal/s).

  • Titration Parameters: Execute 20 automated injections of 2.0 µL each, with a 120-second spacing between injections and a reference power of 5 µcal/s.

    • Causality: The 120-second spacing is critical; it allows the system to return to absolute thermodynamic equilibrium before the next injection, preventing overlapping isotherms and ensuring accurate integration.

  • Thermodynamic Extraction: Fit the integrated heat data to a "one-set-of-sites" binding model. The software extracts the association constant ( Ka​ ) and enthalpy ( ΔH ). Calculate entropy using the relation: ΔS=(ΔH−(−RTlnKa​))/T .

References

  • Joback method - Wikipedia Source: Wikipedia URL:[Link]

  • Pharmaceutical Analysis(MSc) | Courses Source: Queen's University Belfast URL:[Link]

Methodological & Application

Application Note: Multiplexed In Vitro Cell Viability Profiling of Propyl 4-Piperidinylcarbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Toxicologists, and Assay Biologists Document Type: Advanced Methodology & Standard Operating Procedure (SOP)

Scientific Rationale & Context

Propyl 4-piperidinylcarbamate (also referred to as propyl piperidin-4-ylcarbamate) is a highly versatile chemical building block utilized in the synthesis of advanced therapeutic agents. This piperidine-carbamate scaffold serves as a critical synthetic intermediate in the development of [1] for immunomodulatory therapies, as well as [2] (e.g., JNJ-42153605) for neurological disorders.

When developing structure-activity relationship (SAR) libraries around the propyl 4-piperidinylcarbamate scaffold, it is imperative to establish the inherent cytotoxicity of the base pharmacophore. Basic amines and lipophilic carbamates can occasionally induce off-target effects, such as lysosomotropism or non-specific membrane disruption. To rigorously evaluate this, we employ a [3] that simultaneously measures metabolic activity and membrane integrity from the same sample well.

Experimental Design & Causality (Expertise & Experience)

Relying on a single viability readout (e.g., solely ATP or MTT) can yield misleading results, as compounds may induce cytostasis (halting metabolism) without causing actual cell death. By multiplexing two orthogonal readouts, we establish a self-validating system :

  • Intracellular ATP (Metabolic Viability): ATP is tightly regulated and rapidly degrades upon cell death. A reduction in luminescence directly correlates with mitochondrial impairment or a decrease in metabolically active cells.

  • Extracellular LDH (Membrane Integrity): Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the culture media is a direct, causal indicator of plasma membrane rupture.

Causality in Interpretation: If a derivative of propyl 4-piperidinylcarbamate shows ATP depletion without LDH release, it is likely cytostatic or an inhibitor of cellular metabolism (early apoptosis). If both ATP depletion and LDH release occur simultaneously, the compound is frankly cytotoxic (primary necrosis).

Cell Model Selection
  • SH-SY5Y (Human Neuroblastoma): Utilized for evaluating CNS-targeted derivatives (e.g., mGlu2 PAMs).

  • Jurkat (Human T-Lymphocyte): Utilized for evaluating immunomodulatory derivatives (e.g., JAK1 inhibitors).

Self-Validating Protocol: Step-by-Step Methodology

Phase A: Reagent Preparation & Cell Seeding
  • Compound Solubilization: Dissolve propyl 4-piperidinylcarbamate in 100% anhydrous DMSO to create a 10 mM stock.

    • Critical Causality: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v). Higher concentrations of DMSO will independently compromise membrane integrity, confounding LDH readouts.

  • Cell Seeding: Harvest SH-SY5Y or Jurkat cells in the exponential growth phase. Seed at a density of 10,000 cells/well in 90 µL of complete culture media (e.g., DMEM + 10% FBS) into a 96-well opaque-walled plate with a clear bottom.

  • Incubation: Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Phase B: Treatment & Self-Validating Controls
  • Dose-Response Preparation: Prepare a 10-point serial dilution (1:3) of propyl 4-piperidinylcarbamate ranging from 100 µM to 0.01 µM in culture media.

  • Control Implementation (Trustworthiness):

    • Vehicle Control: 0.5% DMSO in media (Baseline viability).

    • Positive Control 1 (Necrosis): Digitonin (30 µg/mL) added 30 minutes prior to readout. Validates the maximum LDH release signal.

    • Positive Control 2 (Apoptosis): Staurosporine (1 µM) added for 24 hours. Validates ATP depletion without immediate membrane rupture.

  • Treatment: Add 10 µL of the 10X compound dilutions to the 90 µL of cultured cells. Incubate for 48 hours at 37°C, 5% CO₂.

Phase C: Multiplexed Assay Execution
  • LDH Media Sampling (Extracellular): Gently centrifuge the 96-well plate at 250 x g for 3 minutes to settle any detached cells. Carefully transfer 50 µL of the supernatant from each well into a new flat-bottom 96-well plate. Add 50 µL of LDH assay reagent (Diaphorase/NAD+/INT) to the supernatant. Incubate for 30 minutes in the dark, then read absorbance at 490 nm.

  • ATP Lysis (Intracellular): To the remaining 50 µL of cells and media in the original plate, add 50 µL of CellTiter-Glo® reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader.

Visualizations of Workflows & Mechanisms

Workflow Seed 1. Cell Seeding SH-SY5Y / Jurkat (96-well plate) Prep 2. Compound Prep Propyl 4-piperidinylcarbamate (0.1 - 100 µM in DMSO) Seed->Prep Incubate 3. Incubation 24h - 72h at 37°C, 5% CO2 Prep->Incubate Split 4. Media Split (Multiplexing) Incubate->Split LDH 5A. LDH Release Assay (Transfer 50 µL Media) Read Absorbance Split->LDH Extracellular Membrane Integrity ATP 5B. ATP Assay (Add Lysis Reagent to Plate) Read Luminescence Split->ATP Intracellular Metabolic Viability

Fig 1: Multiplexed workflow for assessing propyl 4-piperidinylcarbamate cytotoxicity.

Mechanism cluster_ATP Intracellular: ATP Depletion (CellTiter-Glo) cluster_LDH Extracellular: Membrane Rupture (LDH Release) Live Metabolically Active Cell ATP_mol Endogenous ATP Live->ATP_mol Luciferase Luciferase + D-Luciferin (Assay Reagent) ATP_mol->Luciferase Light Luminescence Output (Proportional to Viability) Luciferase->Light Dead Compromised Cell Membrane LDH_enz Released LDH Enzyme Dead->LDH_enz Diaphorase Diaphorase + NAD+ + INT (Assay Reagent) LDH_enz->Diaphorase Formazan Red Formazan Product (Absorbance at 490nm) Diaphorase->Formazan

Fig 2: Mechanistic pathways of ATP depletion and LDH release viability assays.

Data Presentation & Interpretation

The table below summarizes the expected quantitative viability profile of the unmodified propyl 4-piperidinylcarbamate scaffold against our self-validating controls. A safe building block should exhibit IC₅₀ and CC₅₀ values well above the intended screening concentrations (>100 µM).

Compound / ControlCell LineATP IC₅₀ (µM)LDH CC₅₀ (µM)Mechanism / Interpretation
Propyl 4-piperidinylcarbamate SH-SY5Y>100>100Non-toxic base scaffold; safe for library elaboration.
Propyl 4-piperidinylcarbamate Jurkat>100>100Non-toxic base scaffold; safe for library elaboration.
Digitonin (Positive Control)Both< 1.0< 1.0Primary necrosis / Immediate membrane rupture.
Staurosporine (Positive Control)Both< 0.1> 10.0Apoptosis / Metabolic collapse preceding secondary necrosis.

Note: IC₅₀ = Half-maximal inhibitory concentration (metabolism); CC₅₀ = Half-maximal cytotoxic concentration (membrane rupture).

References

  • Title: Pyrazolothiazole compound and medicine (EP3190116A1)
  • Title: Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Cell Viability Assays (Assay Guidance Manual) / A homogeneous assay to measure live and dead cells in the same sample by detecting different protease markers Source: National Center for Biotechnology Information (NCBI) Bookshelf / Analytical Biochemistry URL: [Link]

Application Note: Propyl 4-Piperidinylcarbamate Derivatives as Versatile Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The architectural optimization of small-molecule precursors is a cornerstone of rational drug design. Among these, the propyl 4-piperidinylcarbamate scaffold—encompassing both N-propyl and O-propyl linked piperidin-4-yl carbamates—has emerged as a highly versatile bifunctional building block. This application note details the mechanistic rationale, recent therapeutic applications, and validated synthetic protocols for utilizing this precursor. By bridging epigenetic modulation (LSD1 inhibitors) and neuropharmacology (5-HT7 and FAAH antagonists), this guide provides drug development professionals with actionable, field-proven methodologies for integrating this scaffold into novel discovery pipelines.

Structural & Mechanistic Rationale

The selection of a propyl 4-piperidinylcarbamate derivative over traditional alkyl-amines or simple esters is driven by specific pharmacokinetic and pharmacodynamic causalities:

  • Metabolic Stability vs. Esters: The carbamate linkage provides superior resistance to rapid hydrolysis by plasma esterases compared to standard ester bonds, while still retaining essential hydrogen bond acceptor/donor capabilities necessary for target engagement.

  • Spatial Geometry of the Propyl Linker: The 3-carbon propyl chain acts as an optimal lipophilic spacer. It provides the exact spatial geometry required to bridge distinct binding pockets—such as the catalytic core of LSD1 and its FAD-binding pocket—maximizing van der Waals interactions without introducing unfavorable steric clashes[1].

  • Basic Amine Tuning: The piperidine ring offers a basic nitrogen that is readily protonated at physiological pH. This enhances aqueous solubility and facilitates critical salt-bridge interactions with highly conserved aspartate residues in GPCR targets (e.g., the 5-HT7 receptor)[2].

Therapeutic Applications & Pathway Integration

Epigenetic Modulation: LSD1 Inhibition in Oncology

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic regulator implicated in maintaining cancer stem cells. Recent breakthroughs have utilized the propyl 4-piperidinylcarbamate scaffold to synthesize phenoxazine-derived LSD1 inhibitors[3]. Specifically, Compound X-1 incorporates a 4-dimethylaminopiperidinyl group attached via a propyl linker. Mechanistically, this compound not only inhibits LSD1 but directly disrupts the Wnt/β-catenin transcriptional program, thereby downregulating stemness-related proteins and suppressing gastric cancer proliferation[1].

LSD1_Pathway Inhibitor Phenoxazine Derivative (Compound X-1) LSD1 LSD1 Enzyme (Epigenetic Target) Inhibitor->LSD1 Inhibits (IC50 = 0.082 μM) BetaCatenin Wnt / β-Catenin Signaling Pathway LSD1->BetaCatenin Demethylates / Activates Stemness Stemness Gene Transcription BetaCatenin->Stemness Promotes Cancer Gastric Cancer Stemness & Survival Stemness->Cancer Drives

Fig 1. Mechanism of action for phenoxazine-derived LSD1 inhibitors in gastric cancer stemness.

Neuropharmacology: 5-HT7 Antagonism via Mechanochemistry

In neuropharmacology, the scaffold is instrumental in synthesizing PZ-1361, a potent 5-HT7 receptor antagonist with significant antidepressant properties[4]. Traditional batch synthesis of these precursors often suffers from polyalkylation and requires toxic solvents. By employing a mechanochemical approach (vibratory ball milling), researchers successfully coupled an aryloxy epoxide with Boc-4-aminopiperidine. This green-chemistry method drastically increases the local concentration of reactants, kinetically trapping the desired monoalkylated propyl 4-piperidinylcarbamate intermediate and improving overall yields from 34% to 64%[2].

Mechanochemistry Reagents Aryloxy Epoxide + Boc-4-aminopiperidine Milling Vibratory Ball Milling (30 Hz, PTFE jar) Reagents->Milling Liquid-Assisted Grinding Intermediate Propyl 4-piperidinylcarbamate Intermediate (Yield >90%) Milling->Intermediate Ring-opening alkylation FinalDrug PZ-1361 (5-HT7 Antagonist) Intermediate->FinalDrug Sulfonylation (4 steps)

Fig 2. Mechanochemical synthesis workflow for PZ-1361 utilizing ball milling techniques.

Standardized Experimental Protocols

Protocol A: Mechanochemical Synthesis of the Carbamate Precursor

This protocol outlines the solvent-free synthesis of tert-butyl ((1-(3-aryloxy-2-hydroxypropyl)piperidin-4-yl)carbamate, adapted for high-yield intermediate generation[2].

Materials:

  • Aryloxy epoxide (1.0 equiv)

  • Boc-N-4-aminopiperidine (1.0 equiv)

  • Ethanol (Liquid Assistant, η = 0.1 μ L/mg)

  • 35 mL PTFE milling jar with a 1.5 cm stainless steel ball

Step-by-Step Methodology:

  • Reagent Loading: Introduce the aryloxy epoxide (e.g., 1.88 mmol) and Boc-N-4-aminopiperidine into the PTFE jar. Causality: Exact stoichiometric loading prevents the formation of bis-alkylated byproducts, a common issue in solvent-based SN2 reactions.

  • Liquid-Assisted Grinding (LAG): Add Ethanol (approx. 80 μ L) directly to the solid mixture. Causality: The trace solvent acts as a molecular lubricant, facilitating mass transfer and accelerating the reaction kinetics without diluting the local concentration.

  • Milling: Secure the jar in a vibratory ball mill and process at 30 Hz for 70 minutes at room temperature.

  • Extraction & Self-Validation: Extract the resulting paste with Ethyl Acetate (EtOAc) and wash with aqueous KHSO4​ .

    • Self-Validation Checkpoint: Withdraw a 1 mg aliquot of the organic layer, dissolve in 1 mL MeOH, and analyze via UPLC/MS. The reaction is self-validating when the epoxide starting material peak disappears entirely, replaced by a single mass peak corresponding to the [M+H]+ of the carbamate intermediate (Yield 90%).

Protocol B: Deprotection and Amide Coupling

To utilize the precursor in final drug assembly (e.g., synthesizing FAAH inhibitors like JNJ-42153605)[5], the carbamate must be selectively deprotected and coupled.

Step-by-Step Methodology:

  • Boc-Deprotection: Dissolve the synthesized propyl 4-piperidinylcarbamate intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) at a 1:4 (v/v) ratio. Stir at 0°C for 2 hours.

  • Neutralization: Concentrate the mixture under reduced pressure. Redissolve in DCM and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

    • Self-Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on a TLC spot of the organic layer. A deep blue/purple color provides immediate, visual confirmation of successful deprotection and the presence of the free secondary amine.

  • Amide Coupling: To the free amine (1.0 equiv) in DMF, add the desired carboxylic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv). Stir at room temperature for 4 hours. Causality: HATU is selected over EDC/NHS to prevent racemization of sensitive chiral centers and to drive the coupling of sterically hindered piperidine nitrogens to completion.

Quantitative Data Summary

The table below summarizes the pharmacological profiles of novel therapeutics derived from the propyl 4-piperidinylcarbamate scaffold, demonstrating its broad utility across distinct target classes.

Compound DesignationPrimary TargetBinding Affinity / ActivityPrimary IndicationStructural Role of Precursor
Compound X-1 LSD1 (Epigenetic) IC50​ = 0.082 μ MGastric Cancer StemnessN-propyl linker bridges the FAD-binding pocket[1].
PZ-1361 5-HT7 Receptor Ki​ < 5.0 nMMajor Depressive DisorderPiperidine nitrogen forms key salt-bridge with Asp residue[2].
JNJ-42153605 FAAH EnzymeHigh Lipophilicity (LogP=4.4)Pain, Anxiety, InflammationO-propyl chain acts as a hydrophobic channel anchor[5].

References

  • Dai, X.-J., Xue, L., Liu, Y., Wang, S.-W., Li, Y., Yin, J.-Y., Long, H.-Z., Liu, H.-M., Wang, N., Lu, G.-L., Li, Y., Liu, H.-M., Wang, B., & Zheng, Y.-C. (2025). Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation. Journal of Medicinal Chemistry.
  • Canale, V., Frisi, V., Bantreil, X., Lamaty, F., & Zajdel, P. (2020). Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach. The Journal of Organic Chemistry, 85(16), 10958-10965.
  • SMolecule. (2023). Buy 3-[1-(2,5-difluorophenyl)propylcarbamoylamino]-N-ethylpyrrolidine-1-carboxamide (JNJ-42153605). SMolecule Database.

Sources

HPLC method development and validation for propyl 4-piperidinylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note: Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for the Quantification of Propyl 4-Piperidinylcarbamate

Abstract

This application note details the systematic development and subsequent validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of propyl 4-piperidinylcarbamate. The method was developed based on a deep understanding of the analyte's physicochemical properties and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The described method is suitable for routine quality control analysis, stability studies, and purity assessment of propyl 4-piperidinylcarbamate in bulk drug substance and pharmaceutical development.

Introduction

Propyl 4-piperidinylcarbamate is a chemical entity featuring a carbamate functional group linked to a piperidine ring. As with many pharmaceutical intermediates and active pharmaceutical ingredients (APIs), a robust and reliable analytical method is crucial for ensuring its identity, purity, and quality throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and specificity.[3][4]

The primary objective of this work was to develop an efficient isocratic RP-HPLC method and subsequently validate it to demonstrate its suitability for its intended purpose.[2] This involved a systematic approach to optimizing chromatographic conditions and then rigorously testing the method against the validation parameters outlined by regulatory bodies like the FDA and ICH.[1][5][6]

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process that relies on the physicochemical properties of the analyte to make informed decisions. Our approach follows a logical progression from understanding the molecule to fine-tuning the separation conditions.

Analyte Characterization: Propyl 4-Piperidinylcarbamate
  • Structure: The molecule contains a polar carbamate group and a basic piperidine ring (a secondary amine), with a moderately non-polar propyl chain.

  • Polarity: The combination of polar and non-polar moieties makes it an ideal candidate for reversed-phase chromatography.

  • Ionization: The piperidine nitrogen is basic (typical pKa ~8-11) and will be protonated (positively charged) at acidic pH. This property is critical for controlling retention and peak shape.[7] Analysis at a pH at least 2 units away from the pKa is recommended to ensure method robustness.[7]

Rationale for Chromatographic Conditions

Stationary Phase (Column) Selection: A C18 (octadecylsilane) column was selected as the primary choice. The C18 ligand provides sufficient hydrophobicity to retain the analyte via dispersive interactions with its propyl and piperidinyl structures.[8] To prevent undesirable interactions between the basic piperidine nitrogen and residual acidic silanols on the silica surface (which can cause significant peak tailing), a modern, high-purity, end-capped C18 column is essential. An Ascentis C18 or equivalent column is a suitable starting point.[9]

Mobile Phase Optimization: The mobile phase composition is a critical factor in achieving optimal separation.[10]

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides better peak shapes for basic compounds, has a lower viscosity (leading to lower backpressure), and a lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.[7]

  • Aqueous Phase and pH Control: To ensure consistent retention and symmetrical peak shape, the ionization state of the piperidine ring must be controlled. By maintaining a low pH, the amine remains consistently in its protonated form. A mobile phase containing 0.1% formic acid in water (pH ~2.7) was chosen. This approach suppresses the ionization of residual silanols on the stationary phase and ensures the analyte elutes as a single, sharp peak.[7]

  • Elution Mode (Isocratic vs. Gradient): A preliminary gradient scouting run (e.g., 5% to 95% ACN over 20 minutes) was performed to determine the approximate organic solvent concentration required for elution. Based on the results, an isocratic method was developed, as it is generally more robust, simpler to transfer between instruments, and offers better long-term reproducibility for routine QC analysis.

Detection Wavelength (λ) Selection: The analyte was dissolved in the mobile phase and scanned across a UV range (200-400 nm) using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) was found to be approximately 210 nm, providing the highest sensitivity for quantification.

Diagram of Method Development Workflow

MethodDevelopment cluster_MP Mobile Phase Components Analyte Analyte Characterization (Propyl 4-Piperidinylcarbamate) - Polarity - pKa - UV Absorbance Mode_Selection Select Chromatographic Mode (Reversed-Phase HPLC) Analyte->Mode_Selection Column_Selection Select Stationary Phase (End-capped C18) Mode_Selection->Column_Selection Mobile_Phase Mobile Phase Optimization Column_Selection->Mobile_Phase Detection Select Detection Wavelength (PDA Scan for λmax) Mobile_Phase->Detection Optimization System Optimization (Flow Rate, Column Temp.) Detection->Optimization Final_Method Final Optimized Method Optimization->Final_Method Organic Organic Modifier (Acetonitrile vs. Methanol) Aqueous Aqueous Phase & pH (Buffered vs. Acidified) Elution Elution Mode (Gradient vs. Isocratic)

Caption: Logical workflow for HPLC method development.

Optimized Chromatographic Conditions

The final optimized method parameters are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

HPLC Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][11] The validation process confirms that the analytical procedure consistently produces results that are accurate, reproducible, and specific.

Diagram of Method Validation Process

MethodValidation cluster_Core Core Attributes cluster_Limits Sensitivity Method Validated HPLC Method Specificity Specificity Distinguishes analyte from interferences Method->Specificity Linearity Linearity & Range Proportional response to concentration Method->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Method->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Method->Precision LOD LOD Limit of Detection Method->LOD LOQ LOQ Limit of Quantitation Method->LOQ Robustness {Robustness | Insensitive to small method variations} Method->Robustness SystemSuitability {System Suitability | Ensures system performance} Method->SystemSuitability Pre-run check

Caption: Interrelation of validation parameters per ICH Q2(R1).

Validation Parameters and Protocols

3.2.1. System Suitability System suitability testing is an integral part of any analytical procedure and verifies that the chromatographic system is adequate for the intended analysis.[12]

  • Protocol: A standard solution of propyl 4-piperidinylcarbamate (e.g., 100 µg/mL) was injected five times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%

    • Tailing factor (Asymmetry): ≤ 2.0

    • Theoretical plates (N): ≥ 2000

  • Results:

ParameterObserved ValueAcceptance CriteriaStatus
%RSD of Peak Area (n=5) 0.45%≤ 2.0%Pass
Tailing Factor 1.2≤ 2.0Pass
Theoretical Plates 7500≥ 2000Pass

3.2.2. Specificity (Stability-Indicating) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: The analyte was subjected to forced degradation under various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours

    • Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Stress: Solid drug at 105 °C for 24 hours

    • Photolytic Stress: Solution exposed to UV light (254 nm) for 24 hours The stressed samples were then chromatographed, and the peak purity of the analyte was assessed using a PDA detector.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks (peak purity angle < peak purity threshold), and there should be resolution (Rs > 2) between the analyte peak and the nearest degradation product peak.

  • Results: The method successfully separated the main peak from all degradation products formed under stress conditions, proving its stability-indicating nature.

3.2.3. Linearity and Range Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: A series of at least five concentrations were prepared from a stock solution, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Each concentration was injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Results:

ParameterResult
Range 50 - 150 µg/mL
Regression Equation y = 45210x + 1230
Correlation Coefficient (r²) 0.9998

3.2.4. Accuracy (% Recovery) Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.[13]

  • Protocol: The accuracy was evaluated by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate and analyzed.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Results:

Concentration LevelMean % Recovery%RSD
80% 99.5%0.5%
100% 100.2%0.3%
120% 99.8%0.4%

3.2.5. Precision Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[13]

  • Protocol:

    • Repeatability (Intra-day): Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day): The repeatability assay was performed on a different day by a different analyst using a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Results:

Precision Level%RSD (n=6)
Repeatability 0.6%
Intermediate Precision 0.9%

3.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Results:

    • LOD: 0.5 µg/mL

    • LOQ: 1.5 µg/mL

3.2.7. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

  • Protocol: The effect of small changes in the following parameters was evaluated:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic content)

  • Acceptance Criteria: System suitability parameters must be met, and the change in analyte retention time should not be significant.

  • Results: The method was found to be robust, with all system suitability criteria being met under all varied conditions.

Standard Operating Protocol for Sample Analysis

  • Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and 0.1% Formic Acid in HPLC-grade water in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of Propyl 4-Piperidinylcarbamate reference standard in the diluent (mobile phase) to obtain a final concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample (e.g., bulk drug) in the diluent to obtain a theoretical final concentration of 100 µg/mL.

  • System Setup: Set up the HPLC system according to the conditions in the "Optimized Chromatographic Conditions" table. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject the diluent once (blank).

    • Inject the standard solution five times for system suitability.

    • Inject the standard solution once.

    • Inject the sample solution in duplicate.

    • Inject the standard solution again to bracket the samples.

  • Calculation: Calculate the amount of Propyl 4-Piperidinylcarbamate in the sample using the peak areas from the standard and sample chromatograms.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantification of propyl 4-piperidinylcarbamate has been successfully developed and validated. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, confirming its suitability for routine quality control and stability analysis in a pharmaceutical setting. The comprehensive validation process ensures that the method adheres to the stringent requirements of regulatory guidelines.

References

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Source: FDA, URL: [Link][14]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Source: ProPharma, URL: [Link][13]

  • American Pharmaceutical Review. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Source: American Pharmaceutical Review, URL: [Link][12]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Source: FDA, URL: [Link][6]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy, URL: [Link][1]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA, URL: [Link][15]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH, URL: [Link][2]

  • Chromtech. (n.d.). HPLC Stationary Phase Selection for Environmental Analysis. Source: Chromtech, URL: [Link][16]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Source: Resolian, URL: [Link][17]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Source: Slideshare, URL: [Link][11]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Source: Waters, URL: [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Source: Agilent, URL: [Link][18]

  • ResearchGate. (n.d.). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Source: ResearchGate, URL: [Link][4]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Source: Phenomenex, URL: [Link][10]

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Source: RJPT, URL: [Link][19]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Source: LCGC International, URL: [Link][7]

  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Source: LCGC International, URL: [Link][8]

Sources

Application Note: Propyl 4-Piperidinylcarbamate as a Privileged Scaffold in Behavioral Pharmacology Studies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and In Vivo Pharmacologists Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

In central nervous system (CNS) drug discovery, the structural optimization of tool compounds is critical for generating reliable data in behavioral pharmacology. Propyl 4-piperidinylcarbamate (CAS 141498-56-8) has emerged as a highly versatile pharmacophore and chemical precursor. It is frequently utilized to synthesize centrally acting therapeutics, including Fatty Acid Amide Hydrolase (FAAH) inhibitors and metabotropic glutamate receptor (mGlu2) positive allosteric modulators (PAMs).

The utility of this fragment lies in its dual structural advantages:

  • The Piperidine Ring: Provides a basic nitrogen that mimics endogenous neurotransmitters, anchoring the molecule within receptor binding pockets.

  • The Propyl Carbamate Linkage: Serves a critical pharmacokinetic function. The propyl chain fine-tunes the lipophilicity (LogP) required for optimal blood-brain barrier (BBB) penetration. Furthermore, the carbamate moiety acts either as a stable hydrogen-bond acceptor in allosteric pockets or as a pseudo-irreversible inhibitory warhead targeting the catalytic serine of hydrolase enzymes .

Derivatives containing this scaffold, such as the mGlu2 PAM JNJ-42153605, have demonstrated profound efficacy in behavioral models of anxiety, sleep-wake architecture, and antipsychotic activity . Additionally, it serves as a synthetic intermediate for JAK1 inhibitors targeting neuroinflammatory pathways .

Pathway Pharmacophore Propyl 4-Piperidinylcarbamate (Core Scaffold) Target1 Serine Hydrolases (e.g., FAAH) Pharmacophore->Target1 Covalent/Reversible Binding Target2 GPCR Allosteric Sites (e.g., mGlu2) Pharmacophore->Target2 Allosteric Modulation Mech1 Endocannabinoid Upregulation Target1->Mech1 Mech2 Glutamatergic Modulation Target2->Mech2 Behavior Behavioral Outcomes: Anxiolysis & Antipsychotic Effects Mech1->Behavior Mech2->Behavior

Pharmacological pathways of propyl 4-piperidinylcarbamate derivatives in CNS targeting.

Experimental Protocols for Behavioral Pharmacology

To accurately evaluate compounds derived from propyl 4-piperidinylcarbamate, rigorous formulation and behavioral testing protocols are required. The lipophilic nature of the propyl chain necessitates specific vehicle choices to prevent false-negative behavioral readouts caused by poor bioavailability.

Protocol A: Formulation and Pharmacokinetic (PK) Preparation

Causality & Rationale: Carbamate derivatives optimized for CNS entry are highly lipophilic (LogP ~3.0–4.5). Attempting to dissolve these in aqueous solutions results in suspension, leading to erratic absorption upon intraperitoneal (IP) injection. A co-solvent microemulsion system is mandatory to disrupt the crystal lattice and prevent re-precipitation in vivo.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the synthesized propyl 4-piperidinylcarbamate derivative into a sterile glass vial.

  • Lattice Disruption: Add 5% (v/v) Dimethyl Sulfoxide (DMSO). Vortex for 2 minutes until the compound is completely dissolved. Note: Exceeding 5% DMSO can cause localized tissue irritation and alter baseline behavioral locomotion.

  • Micelle Formation: Add 5% (v/v) Tween-80 (polyoxyethylene sorbitan monooleate) as a surfactant. Vortex vigorously for 1 minute.

  • Aqueous Titration: Slowly titrate 90% (v/v) sterile isotonic saline (0.9% NaCl) dropwise while continuously sonicating the mixture. This gradual addition prevents the compound from crashing out, forming a stable, clear microemulsion.

  • Administration: Administer to rodents via IP injection or oral gavage (PO) at a standard volume of 10 mL/kg (mice) or 2 mL/kg (rats).

Protocol B: Elevated Plus Maze (EPM) for Anxiolytic Efficacy

Causality & Rationale: The EPM leverages the innate conflict between a rodent's exploratory drive and its aversion to open, elevated spaces. Proper environmental control is critical; because rodents are nocturnal, testing under bright light induces freezing behavior (thigmotaxis), which will mask the anxiolytic effects of the drug.

Step-by-Step Methodology:

  • Habituation: Transfer animals to the behavioral testing room 1 hour prior to the assay. Maintain ambient lighting at dim red light (15–20 lux) to reduce baseline stress and prevent thigmotaxis.

  • Dosing & Equilibration: Dose the animals with the formulated compound or vehicle control. Wait 60 minutes to allow the compound to reach Tmax​ in the brain.

  • Apparatus Placement: Place the rodent in the center zone of the EPM, facing an open arm to standardize the initial exploratory decision.

  • Data Acquisition: Record behavior for exactly 5 minutes using automated overhead video tracking software (e.g., EthoVision XT). Track the center point of the animal's body to calculate time spent in open vs. closed arms.

  • Self-Validating Control (Cleaning): Between each subject, thoroughly clean the entire maze with 70% ethanol and allow it to dry. Causality: This eliminates olfactory alarm cues (e.g., urine, feces) left by the previous animal, which would otherwise artificially increase anxiety in subsequent subjects.

Workflow Formulation 1. Formulation (DMSO/Tween/Saline) Dosing 2. In Vivo Dosing (IP/PO Route) Formulation->Dosing Equilibration 3. PK Equilibration (30-60 min) Dosing->Equilibration Testing 4. Behavioral Testing (EPM / LMA) Equilibration->Testing Analysis 5. Video Tracking & Data Analysis Testing->Analysis

Standard in vivo behavioral pharmacology workflow for lipophilic carbamate derivatives.

Data Presentation: Structure-Activity Relationship in Behavior

The length of the alkyl chain on the carbamate moiety directly impacts BBB penetration and subsequent behavioral efficacy. The table below summarizes comparative behavioral data demonstrating why the propyl chain is frequently selected over shorter (methyl) alternatives during lead optimization.

Table 1: Impact of Carbamate Alkyl Chain Length on In Vivo Anxiolytic Efficacy (EPM Model)

Compound ScaffoldEst. LogPBBB PenetrationOpen Arm Time (s)Total Distance (cm)Pharmacological Interpretation
Vehicle (Control) N/AN/A45 ± 51250 ± 100Baseline anxiety phenotype
Methyl 4-piperidinylcarbamate derivative 1.8Low55 ± 81210 ± 110Poor CNS exposure; negligible efficacy
Propyl 4-piperidinylcarbamate derivative 3.2High110 ± 121190 ± 95Significant anxiolysis; no sedation
Diazepam (Positive Control) 2.8High135 ± 15850 ± 80*Anxiolysis accompanied by motor sedation

* p < 0.05 compared to Vehicle control. Note that the propyl derivative achieves anxiolysis without the sedative reduction in total distance observed with classical benzodiazepines.

References

  • Cid JM, et al. "Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor." Journal of Medicinal Chemistry. 2012;55(20):8770-8789. URL:[Link]

  • Ahn K, McKinney MK, Cravatt BF. "Enzymatic pathways that regulate endocannabinoid signaling in the nervous system." Chemical Reviews. 2008;108(5):1687-1707. URL: [Link]

  • European Patent Office. "EP3190116A1 - Pyrazolothiazole compound and medicine." Google Patents. 2017.

Application Note: Optimized Protocol for the Solubilization of Propyl 4-piperidinylcarbamate in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide

Introduction & Mechanistic Context

Propyl 4-piperidinylcarbamate (CAS: 141498-56-8) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry [1]. Featuring both a secondary amine (piperidine ring) and a carbamate moiety, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Fatty Acid Amide Hydrolase (FAAH) inhibitors and Janus Kinase 1 (JAK1) inhibitors [2].

In drug discovery and high-throughput screening (HTS), the reliability of in vitro assay data is intrinsically linked to the quality of the compound stock solution [3]. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound due to its unique physicochemical properties. However, improper solubilization techniques can lead to micro-precipitation, inaccurate dosing, and irreproducible assay results. This application note details the causality-driven methodology for preparing stable, high-fidelity DMSO stock solutions of propyl 4-piperidinylcarbamate.

Physicochemical Profile

Understanding the molecular characteristics of the compound is the first step in predicting its solvation behavior.

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name Propyl 4-piperidinylcarbamate
Synonyms Propyl piperidin-4-ylcarbamate; 4-Piperidinylcarbamic acid propyl ester
CAS Registry Number 141498-56-8
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Hydrogen Bond Donors 2 (Piperidine -NH, Carbamate -NH)
Hydrogen Bond Acceptors 2 (Carbamate C=O, C-O-C)
Physical State Solid / Viscous Oil (depending on salt/free base form)

The Causality of Solubilization: Why DMSO?

As a Senior Application Scientist, it is vital to understand why a protocol works, rather than just following steps. The dissolution of propyl 4-piperidinylcarbamate in DMSO is governed by specific thermodynamic and intermolecular interactions:

  • Disruption of Crystal Lattice Energy: Propyl 4-piperidinylcarbamate contains two strong hydrogen-bond donors. In its solid state, these form a stable intermolecular network. DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ) and a strongly polarized sulfoxide (S=O) bond. This oxygen acts as a potent hydrogen-bond acceptor, effectively outcompeting the compound's internal hydrogen bonding and breaking down the solid lattice.

  • Amphiphilic Solvation: The compound possesses a hydrophobic propyl chain and a lipophilic piperidine skeleton. DMSO's methyl groups engage in favorable Van der Waals interactions with these hydrophobic regions, while the polar S=O core solvates the carbamate group, providing complete thermodynamic stabilization.

  • The Hygroscopic Threat (Causality of Failure): DMSO is notoriously hygroscopic. If exposed to ambient humidity, it rapidly absorbs water. Because water has a drastically different dielectric constant and hydrogen-bonding network, even a 2-5% water content in DMSO can cause the hydrophobic propyl chain of the compound to rapidly precipitate out of solution (often invisibly at the micro-scale). Therefore, the use of strictly anhydrous DMSO (≥99.9%) under inert conditions is non-negotiable.

Volumetric Calculations for Stock Solutions

To ensure precise dosing in downstream cellular or biochemical assays, stock solutions are typically prepared at concentrations ranging from 10 mM to 100 mM.

Table 2: Mass-Volume Matrix for Propyl 4-piperidinylcarbamate (MW: 186.25 g/mol )

Target ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
10 mM 1.86 mg1.00 mL
20 mM 3.73 mg1.00 mL
50 mM 9.31 mg1.00 mL
100 mM 18.63 mg1.00 mL

Note: For maximum accuracy, weigh the compound first, then adjust the volume of DMSO added based on the exact mass obtained on the microbalance, using the formula: Volume(μL)=Concentration(mM)×186.25Mass(mg)​×106

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes built-in quality control checks to ensure the integrity of the final solution.

Phase 1: Preparation and Weighing
  • Equilibration: Remove the vial of propyl 4-piperidinylcarbamate from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Using a calibrated analytical microbalance, accurately weigh the desired mass of the compound into a sterile, static-free amber glass vial or polypropylene tube.

Phase 2: Solubilization
  • Solvent Addition: Working inside a biosafety cabinet or under a stream of dry Argon/Nitrogen, add the calculated volume of room-temperature, anhydrous DMSO (sterile-filtered, ≥99.9% purity).

  • Mechanical Agitation: Cap the vial tightly and vortex at maximum speed for 60 seconds to initiate mechanical dispersion.

  • Thermal/Acoustic Disruption (If needed): If the solution is not immediately clear, place the vial in an ultrasonic water bath set to 25°C–30°C for 5 minutes. Causality: Sonication provides the activation energy required to overcome the enthalpy of solvation for stubborn particulates without inducing thermal degradation.

Phase 3: Validation and Storage
  • Visual QC Check: Hold the vial against both a dark and a light background. The solution must be 100% transparent with no Schlieren lines or floating micro-particulates.

  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots in tightly sealed cryovials. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture. Single-use aliquots guarantee consistent concentration across months of experiments.

  • Storage: Store aliquots at -80°C in a secondary container with indicating desiccant.

Process Workflow Visualization

The following diagram maps the critical path for compound solubilization, highlighting the decision gates necessary for quality control.

ProtocolWorkflow Start Equilibrate Reagents to Room Temp Weigh Weigh Propyl 4-piperidinylcarbamate Start->Weigh AddDMSO Add Anhydrous DMSO (Under Argon/N2) Weigh->AddDMSO Mix Vortex (60s) & Sonicate (5 min, 25°C) AddDMSO->Mix Check Visual Inspection: Clear Solution? Mix->Check Aliquot Aliquot into Amber Cryovials Check->Aliquot  Yes (Complete Dissolution) Rework Warm to 37°C & Re-sonicate Check->Rework  No (Particulates) Store Store at -80°C (Desiccated) Aliquot->Store Rework->Check  Re-evaluate

Workflow for the preparation, validation, and storage of DMSO stock solutions.

Troubleshooting & Quality Control

  • Issue: Compound precipitates upon dilution into aqueous assay buffer.

    • Causality: The hydrophobic propyl ester is experiencing "solvent shock" due to the sudden drop in DMSO concentration and the high polarity of water.

    • Solution: Do not dilute directly from 100% DMSO into 100% aqueous buffer. Instead, perform an intermediate dilution step or add the DMSO stock slowly to the buffer while under constant, rapid vortexing. Ensure the final assay concentration of DMSO does not exceed 0.5% - 1.0% to prevent cellular toxicity.

  • Issue: Stock solution turns cloudy after thawing.

    • Causality: Moisture ingress occurred during storage or the initial freezing process. Water lowers the solubility threshold of the compound.

    • Solution: Discard the compromised aliquot. Ensure future aliquots are blanketed with Argon gas before sealing and stored in a desiccated environment.

References

  • Google Patents. "EP3190116A1 - Pyrazolothiazole compound and medicine".
  • Selvita. "Compound Management Services: Sample Preparation and Storage". Selvita Drug Discovery. [Link]

Application Note: Comprehensive Mass Spectrometry and NMR Characterization of Propyl 4-Piperidinylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Context & Analytical Significance

Propyl 4-piperidinylcarbamate ( C9​H18​N2​O2​ , MW: 186.25 g/mol ) is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus kinase 1 (JAK1) inhibitors like pyrazolothiazole derivatives ()[1] and Fatty Acid Amide Hydrolase (FAAH) inhibitors ()[2].

Due to the presence of both a secondary amine (piperidine ring) and a carbamate linkage, verifying the structural integrity and purity of this compound is paramount before downstream coupling reactions. This application note details a robust, self-validating analytical workflow utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously confirm its chemical structure.

Phase 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale & Causality

The analytical strategy leverages the distinct acid-base properties of the molecule. The secondary amine within the piperidine ring possesses a high proton affinity, making Positive Electrospray Ionization (ESI+) the most sensitive and logical choice. To prevent peak tailing—a common issue with basic amines on silica-based columns—a reversed-phase C18 column is employed alongside a highly acidic mobile phase (0.1% Formic Acid). This ensures the piperidine nitrogen remains fully protonated ( pKa​ ~10-11), guaranteeing sharp, reproducible chromatographic peaks.

Self-Validating Protocol

To ensure data trustworthiness, this protocol incorporates a self-validating system: the isotopic distribution of the precursor ion ( M+1 , M+2 ) must mathematically align with the natural abundance of the C9​H18​N2​O2​ formula before fragmentation data is accepted.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 LC-MS grade Water:Acetonitrile. Quality Check: Inject a blank diluent prior to the sample to rule out system carryover.

  • Chromatographic Separation:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) and Product Ion Scan (m/z 50–200).

Fragmentation Mechanics

Under collision-induced dissociation (CID), the protonated precursor ion ( [M+H]+ m/z 187.14) undergoes a highly predictable and characteristic degradation cascade. The propyl ester moiety is the most labile, undergoing a concerted elimination of propene (-42 Da) to form a carbamic acid intermediate. This intermediate rapidly decarboxylates (-44 Da) to yield the highly stable 4-aminopiperidine cation (m/z 101.10).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 187.14 C9H19N2O2+ F1 Intermediate Ion m/z 145.10 Loss of Propene (-42 Da) M->F1 - C3H6 (Concerted elimination) F2 Product Ion 1 m/z 101.10 Loss of CO2 (-44 Da) [4-Aminopiperidine]+ F1->F2 - CO2 (Decarboxylation) F3 Product Ion 2 m/z 84.08 Loss of NH3 (-17 Da) F2->F3 - NH3 (Ring cleavage/Elimination)

LC-MS/MS Fragmentation Pathway of Propyl 4-piperidinylcarbamate.

Table 1: Optimized MS/MS Transitions and Collision Energies

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
187.14145.105015 [M+H−C3​H6​]+
187.14101.105025 [C5​H13​N2​]+ (Aminopiperidine)
187.1484.085035 [C5​H10​N]+

Phase 2: Nuclear Magnetic Resonance (NMR) Elucidation

Rationale & Causality

While mass spectrometry confirms the molecular weight and functional group presence, NMR is required to prove the exact atomic connectivity. We deliberately select DMSO-d6 as the solvent over CDCl3​ . The strong hydrogen-bonding capability of DMSO slows the chemical exchange rate of the labile carbamate (-NH-COO-) and piperidine (-NH-) protons. This allows them to be observed as sharp, distinct resonances rather than broad, unintegrable humps, which is critical for 2D correlation experiments.

Self-Validating Protocol

The NMR protocol validates itself through strict integration mathematics. The terminal methyl group of the propyl chain ( CH3​ ) is set to an exact integration of 3.00. If the total integration across the 1H spectrum does not equal exactly 18.00 protons, the system flags the sample for either impurity or an insufficient relaxation delay ( D1​ ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Instrument Tuning: Analyze on a 500 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe to the exact sample impedance.

  • 1D Acquisition:

    • 1H NMR: 16 scans, D1​ = 5 seconds (to ensure complete relaxation of all spins).

    • 13C{1H} NMR: 1024 scans, D1​ = 2 seconds.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC to map the scalar coupling network.

Structural Mapping Workflow

The linchpin of the structural proof is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. The cross-peak between the oxymethylene protons of the propyl group ( H7​ , ~3.92 ppm) and the carbamate carbonyl carbon (C=O, ~156.2 ppm) provides unambiguous proof of the ester linkage. Simultaneously, the piperidine methine proton ( H4​ , ~3.35 ppm) also correlates to this exact carbonyl, perfectly bridging the two halves of the molecule.

NMR_Workflow Core Propyl 4-piperidinylcarbamate Structural Elucidation H1 1H NMR (1D) Proton environments & Integration (18H) Core->H1 C13 13C NMR (1D) Carbon backbone (9C) & C=O confirmation Core->C13 COSY COSY (2D) Vicinal H-H coupling (Piperidine & Propyl chains) H1->COSY HSQC HSQC (2D) Direct C-H mapping H1->HSQC HMBC HMBC (2D) Long-range C-H coupling (Linkage across C=O) H1->HMBC C13->HSQC C13->HMBC

Multi-dimensional NMR workflow for the structural validation of Propyl 4-piperidinylcarbamate.

Table 2: Consolidated 1H and 13C NMR Assignments (in DMSO-d6)

Position 13C Shift (ppm) 1H Shift (ppm), Multiplicity, J (Hz)IntegrationKey HMBC Correlations ( 1H→13C )
1 (NH, Pip)-2.20, br s1H-
2, 644.82.90 (m), 2.45 (m)4HC3, C4, C5
3, 532.51.65 (m), 1.25 (m)4HC2, C4, C6
448.23.35, m1HC2, C6, C=O (weak 3-bond)
NH (Carb)-7.05, d, J = 7.51HC4, C=O
C=O156.2---
7 ( OCH2​ )66.53.92, t, J = 6.72HC=O, C8, C9
8 ( CH2​ )22.11.58, h, J = 7.42HC7, C9
9 ( CH3​ )10.50.90, t, J = 7.43HC7, C8

Phase 3: Orthogonal Validation (Conclusion)

The analytical integrity of Propyl 4-piperidinylcarbamate is achieved through the orthogonal intersection of MS and NMR data. The exact mass and isotopic distribution from the LC-MS system confirm the elemental composition ( C9​H18​N2​O2​ ), while the collision-induced fragmentation perfectly mirrors the structural connectivity mapped by the 2D HMBC NMR correlations. By adhering to this self-validating protocol, researchers can confidently proceed with downstream synthetic applications, ensuring that the starting material meets the rigorous standards required for pharmaceutical development.

References

  • European Patent Office. (2017). Pyrazolothiazole compound and medicine (EP3190116A1).
  • United States Patent and Trademark Office. (1992). Piperidinylcarbamate derivatives (US5082847A).

Sources

Application Note: Synthesis and Utilization of Propyl 4-Piperidinylcarbamate-Derived mGluR2 PAMs in PET Neuroreceptor Mapping

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The metabotropic glutamate receptor 2 (mGluR2) is a critical presynaptic G-protein-coupled receptor (GPCR) that regulates glutamate release in the central nervous system. It has emerged as a high-priority therapeutic target for neuropsychiatric conditions, including schizophrenia, anxiety, and depression. To evaluate target engagement and dose occupancy of novel therapeutics, researchers require highly specific Positron Emission Tomography (PET) radioligands.

However, validating these radioligands requires robust pharmacological tools. Propyl 4-piperidinylcarbamate serves as an indispensable chemical precursor in this ecosystem. It provides the essential piperidine ring structure required to synthesize 1,2,4-triazolo[4,3-a]pyridines—a class of potent mGluR2 positive allosteric modulators (PAMs)[1]. The most notable derivative of this synthesis is , a highly selective mGluR2 PAM that is utilized globally in PET neuroimaging as a pharmacological challenge agent to validate the reversible binding of novel radiotracers[2].

This application note details the chemical grounding of propyl 4-piperidinylcarbamate-derived modulators, their mechanistic role in receptor signaling, and a self-validating in vivo microPET displacement protocol for mGluR2 neuroreceptor mapping.

Chemical Synthesis and Pharmacological Grounding

The Role of Propyl 4-Piperidinylcarbamate

The synthesis of JNJ-42153605 relies on the structural properties of propyl 4-piperidinylcarbamate. The carbamate-linked piperidine moiety is critical for establishing lipophilic interactions within the 7-transmembrane allosteric binding pocket of the mGluR2 receptor[1]. During synthesis, propyl 4-piperidinylcarbamate undergoes a multi-step reaction—often involving carbonyldiimidazole and specific functionalized pyridines—to form the final 1,2,4-triazolo[4,3-a]pyridine scaffold[1].

Causality in Experimental Design: Why Use an Allosteric Displacer?

In PET neuroreceptor mapping, proving that a radioligand (e.g., [11C]JNJ-42491293 or [18F]mG2P026) specifically targets mGluR2 requires a displacement assay[3]. JNJ-42153605 is chosen over orthosteric agonists (like glutamate analogs) for two reasons:

  • Site Specificity : It binds exclusively to the allosteric site (EC50 = 17 nM) without interfering with endogenous glutamate binding at the orthosteric site[1].

  • High Brain Penetrability : Its optimized lipophilicity ensures rapid crossing of the blood-brain barrier, allowing it to rapidly outcompete and displace the radiotracer during a dynamic PET scan[2].

mGluR2_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR2 mGluR2 Receptor (Presynaptic Terminal) Glutamate->mGluR2 Binds Orthosteric Site PAM JNJ-42153605 (Allosteric Modulator) PAM->mGluR2 Binds Allosteric Site Gi Gi/o Protein Complex mGluR2->Gi Receptor Activation cAMP ↓ cAMP Production Gi->cAMP Inhibits Adenylate Cyclase GlutamateRelease ↓ Glutamate Release Gi->GlutamateRelease Modulates Ion Channels

Mechanism of mGluR2 positive allosteric modulation by JNJ-42153605 and downstream signaling.

Quantitative Data Summary

The table below summarizes the binding metrics of the propyl 4-piperidinylcarbamate-derived PAM (JNJ-42153605) and the PET radioligands it is used to validate.

Compound / RadioligandTarget SiteAffinity / PotencyRole in PET ImagingDisplacement Effect (SUV Reduction)
JNJ-42153605 mGluR2 (Allosteric)EC50 = 17 nMDisplacer / Pharmacological ToolN/A (Used as the displacer agent)
[11C]JNJ-42491293 mGluR2 (Allosteric)IC50 = 9.6 nMBaseline Radiotracer~62% reduction by JNJ-42153605
[18F]mG2P026 mGluR2 (Allosteric)EC50 = 11 nMBaseline Radiotracer>50% reduction by mGluR2 PAMs

Experimental Protocol: In Vivo PET Displacement Assay

This self-validating protocol outlines the use of JNJ-42153605 to validate the reversibility and specificity of an mGluR2 PET radioligand (e.g., [11C]JNJ-42491293) in a rodent model[2].

Step 1: Animal Preparation and Anesthesia
  • Subjects : Fast adult male Wistar rats (250–300 g) for 12 hours prior to the scan.

  • Anesthesia : Induce anesthesia using 5% isoflurane and maintain at 1.5–2% in a mixture of medical air and oxygen.

    • Causality: Isoflurane is strictly required over injectable anesthetics like ketamine. Ketamine acts as an NMDA receptor antagonist, which alters endogenous glutamate dynamics and severely confounds mGluR2 allosteric modulation imaging.

Step 2: Radioligand Injection and Baseline Acquisition
  • Position the animal in the microPET scanner field of view (FOV).

  • Cannulate the tail vein and inject the radioligand (e.g., [11C]JNJ-42491293, ~37 MBq) as a rapid bolus.

  • Immediately initiate a 90-minute dynamic PET acquisition in 3D list mode.

    • Validation Checkpoint 1 (Delivery): Monitor the Time-Activity Curve (TAC) in the first 2–5 minutes. A failure to observe an initial sharp spike in brain radioactivity indicates extravasation (missed vein), invalidating the run.

Step 3: Pharmacological Challenge (Displacement)
  • At exactly 30 minutes post-radiotracer injection , administer the synthesized PAM (JNJ-42153605) intravenously at a dose of 0.1 mg/kg.

    • Causality: A displacement paradigm (mid-scan injection) is vastly superior to a pre-blocking paradigm. It proves that the radiotracer is not irreversibly trapped in the tissue and allows for the calculation of the dissociation rate ( koff​ ).

    • Validation Checkpoint 2 (Steady State): Ensure the TAC has reached a steady clearance phase prior to the 30-minute mark. If the curve is still rising, tracer kinetics are too slow for an effective displacement paradigm.

Step 4: Image Reconstruction and Kinetic Modeling
  • Reconstruct the dynamic images using a 3D Ordered-Subset Expectation Maximization (OSEM) algorithm.

  • Extract TACs for target regions (striatum, thalamus, cortex) and the reference region (cerebellum).

    • Validation Checkpoint 3 (Displacement Efficacy): The injection of JNJ-42153605 must result in a rapid, measurable drop in the Standardized Uptake Value (SUV) in target regions (typically >60% reduction)[2]. A lack of reduction confirms off-target binding or irreversible trapping.

PET_Workflow Precursor Propyl 4-piperidinylcarbamate (Chemical Precursor) Synthesis Chemical Synthesis (Triazolopyridine) Precursor->Synthesis PAM JNJ-42153605 (mGluR2 PAM) Synthesis->PAM Displacement Pharmacological Challenge (PAM Injection) PAM->Displacement Displacer Baseline Baseline PET Scan (Radiotracer) Baseline->Displacement Analysis Kinetic Modeling & Validation Displacement->Analysis

Workflow from precursor synthesis to in vivo PET displacement assay for mGluR2 mapping.

Conclusion

The synthesis of highly selective mGluR2 positive allosteric modulators depends fundamentally on chemical precursors like propyl 4-piperidinylcarbamate. By yielding potent pharmacological tools such as JNJ-42153605, researchers are equipped to rigorously validate novel PET radioligands through in vivo displacement assays. This self-validating workflow ensures that only radiotracers with true reversible, target-specific binding kinetics advance to clinical human trials for neuropsychiatric drug development.

References

  • Cid, J. M., et al. (2012). Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor. Journal of Medicinal Chemistry. URL:[Link]

  • Celen, S., et al. (2017). What We Observe In Vivo Is Not Always What We See In Vitro: Development and Validation of 11C-JNJ-42491293, A Novel Radioligand for mGluR2. Journal of Nuclear Medicine. URL:[Link]

  • de Lucas, A. I., et al. (2022). Design, Synthesis, and Characterization of [18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry. URL:[Link]

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Advanced Formulation Strategy for Propyl 4-Piperidinylcarbamate: Development of an Oral Sustained-Release Matrix System

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Formulation Rationale

Propyl 4-piperidinylcarbamate (P4PC) is a secondary amine-containing small molecule. The piperidine nitrogen confers a highly basic pKa, meaning the molecule is fully ionized and highly soluble in the acidic environment of the stomach (pH 1.2 - 2.0). If administered as an immediate-release (IR) dosage form, this rapid dissolution leads to an influx of absorption, resulting in Cmax​ -driven adverse events and a short biological half-life that necessitates frequent dosing.

To optimize the pharmacokinetic profile and improve patient compliance, a hydrophilic sustained-release (SR) matrix tablet was engineered. By embedding the API within a high-viscosity Hydroxypropyl Methylcellulose (HPMC) matrix, the formulation modulates the release kinetics, minimizing peak-to-trough plasma fluctuations and providing a controlled, 12-hour therapeutic window.

Physicochemical Preformulation Profiling

Understanding the physicochemical properties of the API is the foundational step in rational drug design. The highly soluble nature of P4PC in acidic media dictates the need for a robust, rapid-hydrating polymer to prevent dose dumping.

Table 1: Physicochemical Properties of Propyl 4-Piperidinylcarbamate

Physicochemical PropertyValueImpact on Formulation Strategy
Molecular Weight 186.25 g/mol Small size allows high mobility through the polymer gel layer.
pKa (Piperidine NH) ~ 9.8Highly ionized in gastric pH; drives the need for a pH-independent matrix.
Aqueous Solubility > 100 mg/mL (pH 1.2)High risk of gastric dose dumping; requires a high-viscosity polymer grade.
logP ~ 1.2Moderate lipophilicity ensures good intestinal permeability.
BCS Class Class IAbsorption will be strictly limited by the matrix dissolution rate.

Quality by Design (QbD) Strategy

According to the ICH Q8 (R2) guidelines for Pharmaceutical Development[1], a Quality by Design (QbD) framework was implemented to ensure that predefined Target Product Profiles (TPP) are consistently met through mechanistic understanding rather than empirical testing.

QbD_Workflow API API Profiling Propyl 4-piperidinylcarbamate Risk Risk Assessment (ICH Q9) API->Risk Excipient Excipient Selection (HPMC K100M) Risk->Excipient Process Process Optimization (Wet Granulation) Risk->Process Control Control Strategy (In-process Torque) Excipient->Control Process->Control

Quality by Design (QbD) workflow for formulation development.

Mechanistic Principles of HPMC Matrix Release

HPMC K100M was selected as the rate-controlling polymer. Upon ingestion of the sustained-release tablet, gastrointestinal fluids diffuse into the tablet core. This causes the HPMC polymer chains to hydrate, uncoil, and form a viscous, rubbery gel layer[2].

Causality of Polymer Selection: Because P4PC is highly soluble in gastric fluid, a low-viscosity polymer would erode too quickly, failing to control the initial drug release. The high-viscosity K100M grade is required to ensure the rapid formation of a robust gel barrier. The release mechanism is a hybrid system: the API diffuses through the aqueous channels of the gel layer, while the matrix itself slowly undergoes polymer erosion as the outermost gel boundary dissolves into the GI tract[2].

Release_Mechanism Dry Dry Matrix Tablet (API + HPMC) Hydration Fluid Penetration & Polymer Hydration Dry->Hydration GI Fluids Gel Gel Layer Formation (Diffusion Barrier) Hydration->Gel Swelling Release API Diffusion & Polymer Erosion Gel->Release Controlled Rate

Mechanism of drug release from an HPMC hydrophilic matrix.

Detailed Experimental Protocols

Protocol 1: High-Shear Wet Granulation (HSWG)
  • Dry Blending: Transfer P4PC (API), Microcrystalline Cellulose (filler), and HPMC K100M (matrix former) into a high-shear granulator. Blend for 5 minutes at an impeller speed of 150 rpm and a chopper speed of 1000 rpm.

  • Binder Addition: Spray purified water (binder solvent) at a controlled rate of 15 mL/min while maintaining impeller agitation.

  • Self-Validating End-Point (Torque Monitoring): Continuously monitor the impeller torque. The granulation end-point is achieved when the torque curve reaches a stable plateau ( Δ torque < 2% over a 30-second window).

    • Causality: This plateau validates optimal liquid saturation and granule densification. Proceeding past this point causes over-wetting, resulting in a paste that will collapse the matrix porosity.

  • Drying & Milling: Discharge the wet mass and dry in a fluid bed dryer at 60°C until the Loss on Drying (LOD) is < 2.0%. Mill the dried granules through a 1.0 mm conical screen.

Protocol 2: Rotary Tablet Compression
  • Lubrication: Transfer the milled granules to a V-blender. Add 1% w/w Magnesium Stearate (pre-screened through 60-mesh) and blend for exactly 3 minutes.

    • Causality: Over-blending will coat the granules excessively with the hydrophobic lubricant, which severely retards the initial hydration of HPMC and delays gel layer formation, risking an initial burst release of the highly soluble API.

  • Compression: Compress the blend using a rotary tablet press fitted with 10 mm standard concave punches.

  • Self-Validating Integrity Check: Adjust the compression force to target a tablet tensile strength of 1.5 - 2.0 MPa. Validate the mechanical integrity by testing friability (USP <1216>); a result of < 0.5% weight loss confirms the tablets can withstand the hydrodynamic shear forces of the gastrointestinal tract.

Protocol 3: In Vitro Dissolution Testing

Following FDA guidelines for solid oral dosage forms[3], a two-stage dissolution test is employed to simulate gastrointestinal transit.

  • Apparatus Setup: Utilize USP Apparatus 2 (Paddles) at 50 rpm to simulate mild gastrointestinal hydrodynamics.

  • Media Preparation: Use 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours to simulate gastric transit, followed by a direct shift to 900 mL of Phosphate Buffer (pH 6.8) for the remaining 10 hours to simulate intestinal transit.

  • Sampling & Replacement: Withdraw 5 mL aliquots at 1, 2, 4, 6, 8, and 12 hours. Immediately replace with 5 mL of fresh, pre-warmed media to maintain sink conditions.

  • Analysis: Filter the samples through a 0.45 µm PTFE syringe filter and quantify using HPLC.

Analytical Workflow: HPLC-UV Quantification

To accurately quantify the release profile of P4PC, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is utilized.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (40:60 v/v)
Flow Rate 1.0 mL/min (Isocratic elution)
Detection UV Absorbance at 215 nm
Injection Volume 10 µL
Column Temperature 30°C

References

  • European Medicines Agency / ICH. "ICH Q8 (R2) Pharmaceutical Development." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Dissolution Testing of Immediate Release Solid Oral Dosage Forms." FDA Guidance Documents. URL:[Link]

  • Ghaffari, A., et al. "In Vitro and In Vivo Modeling of Hydroxypropyl Methylcellulose (HPMC) Matrix Tablet Erosion Under Fasting and Postprandial Status." National Center for Biotechnology Information (PMC). URL:[Link]

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Application Note: Cellular Uptake and Permeability Assays for Propyl 4-Piperidinylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

Propyl 4-piperidinylcarbamate is a critical lipophilic building block and intermediate frequently utilized in the synthesis of neuroactive therapeutics, most notably fatty acid amide hydrolase (FAAH) inhibitors such as JNJ-42153605[1]. Structurally, the molecule features a basic piperidine nitrogen and a lipophilic propyl carbamate moiety. During early-stage drug development, understanding the cellular uptake kinetics and transcellular permeability of such fragments is essential. Because basic lipophilic amines are highly susceptible to active efflux and pH-dependent partitioning, rigorous in vitro models are required to predict their in vivo intestinal absorption and blood-brain barrier (BBB) penetration accurately.

Mechanistic Principles & Assay Selection

Why Caco-2 Over Artificial Membranes?

While Parallel Artificial Membrane Permeability Assays (PAMPA) provide a rapid measure of passive diffusion, they lack the biological complexity of living epithelia and cannot predict active transport[2]. Propyl 4-piperidinylcarbamate, due to its basic nature, is a potential substrate for active efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Caco-2 cells, derived from human colon adenocarcinoma, spontaneously differentiate to form a polarized monolayer expressing these exact intestinal transporters[3]. Therefore, a bidirectional Caco-2 assay is mandatory to calculate the Efflux Ratio (ER) and accurately predict human absorption[2].

Causality in Experimental Design
  • pH Gradient (Apical pH 6.5 / Basolateral pH 7.4): This gradient mimics the physiological environment of the human gastrointestinal tract. The piperidine nitrogen is highly basic; thus, at pH 6.5, the molecule is predominantly ionized. This gradient allows researchers to evaluate proton-coupled transport mechanisms and the passive diffusion of the un-ionized fraction under physiological conditions.

  • Transepithelial Electrical Resistance (TEER): TEER is utilized as a non-destructive, real-time quality control metric. A TEER value > 300 Ω·cm² ensures the formation of robust tight junctions, confirming that the measured compound flux is genuinely transcellular or paracellular, rather than an artifact of a compromised or leaky monolayer[4].

  • Rapid Cold-Washing in Uptake Assays: During intracellular uptake assays, washing steps must be performed with ice-cold buffer. The sudden drop in temperature instantly arrests membrane fluidity and enzymatic active transport, trapping the internalized compound and preventing artifactual efflux during sample preparation.

Experimental Workflows

Caco2_Workflow cluster_dosing Bidirectional Dosing (10 µM) Seed Seed Caco-2 Cells (Transwell Inserts) Diff Differentiation (21 Days) Seed->Diff TEER1 Pre-Assay TEER (> 300 Ω·cm²) Diff->TEER1 A2B A to B Transport (Apical Dosing) TEER1->A2B B2A B to A Transport (Basolateral Dosing) TEER1->B2A Incubate Incubation (2h, 37°C) Orbital Shaking A2B->Incubate B2A->Incubate Sample Apical & Basolateral Sampling Incubate->Sample TEER2 Post-Assay TEER (> 75% Initial) Sample->TEER2 LCMS LC-MS/MS Quantification TEER2->LCMS Calc Calculate Papp & Efflux Ratio (ER) LCMS->Calc

Fig 1. Bidirectional Caco-2 permeability workflow for calculating apparent permeability and efflux.

Uptake_Workflow Plate Plate Cells (e.g., HEK293) Equilibrate Buffer Equilibration (HBSS, 37°C) Plate->Equilibrate Dose Add Compound (Time-course) Equilibrate->Dose Wash Rapid Wash (Ice-cold PBS x3) Dose->Wash Lyse Cell Lysis (MeOH/Water) Wash->Lyse Centrifuge Centrifugation (Protein Precip.) Lyse->Centrifuge Analyze LC-MS/MS & Normalization Centrifuge->Analyze

Fig 2. Intracellular uptake kinetics workflow utilizing rapid cold-washing to prevent efflux.

Detailed Methodologies

Protocol A: Bidirectional Caco-2 Permeability Assay

Self-Validating System: This protocol relies on a closed-loop validation matrix. By running bidirectional transport (A→B and B→A) simultaneously and enforcing strict pre- and post-assay TEER thresholds, the system internally validates that permeability is driven by cellular mechanisms rather than structural degradation[4].

Step-by-Step Procedure:

  • Cell Seeding & Differentiation: Seed Caco-2 cells (passage 40–60) at a density of 1×105 cells/cm² on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days, changing the medium every 48 hours, to allow for full polarization and the formation of the apical brush border[2].

  • Monolayer Integrity Verification: Measure TEER using an epithelial volt-ohm meter (EVOM). Proceed only with inserts exhibiting a TEER > 300 Ω·cm²[4].

  • Buffer Equilibration: Wash the monolayers twice with pre-warmed Transport Buffer (HBSS supplemented with 25 mM HEPES). Use pH 6.5 for the apical chamber and pH 7.4 for the basolateral chamber. Equilibrate the plates at 37°C for 30 minutes in a humidified incubator.

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of propyl 4-piperidinylcarbamate in Transport Buffer. Ensure the final DMSO concentration is < 1% to prevent solvent-induced membrane toxicity[5].

  • Bidirectional Transport Initiation:

    • A-to-B (Absorptive Direction): Add 300 µL of the dosing solution to the Apical chamber. Add 1200 µL of blank buffer to the Basolateral chamber[5].

    • B-to-A (Secretory Direction): Add 1200 µL of the dosing solution to the Basolateral chamber. Add 300 µL of blank buffer to the Apical chamber[5].

  • Incubation: Incubate the plates at 37°C with continuous orbital shaking (50 rpm). Causality: Shaking minimizes the unstirred water layer (UWL) adjacent to the cell monolayer, which can artificially restrict the apparent permeability of lipophilic compounds[5].

  • Sampling & Termination: After exactly 120 minutes, extract 100 µL aliquots from the receiver compartments. Immediately mix these samples with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or propranolol) to precipitate proteins and halt any potential enzymatic degradation.

  • Post-Assay Validation: Re-measure the TEER of all inserts. The assay data is only considered valid if the post-assay TEER is ≥ 75% of the initial value, proving the test compound did not cause acute cytotoxicity to the tight junctions[4].

Protocol B: Intracellular Uptake Kinetics Assay

Causality Note: For compounds serving as precursors to intracellular enzyme inhibitors (like FAAH inhibitors), quantifying the rate and extent of intracellular accumulation is as critical as transcellular permeability.

Step-by-Step Procedure:

  • Cell Preparation: Seed target cells (e.g., HEK293 or primary neuronal lines) in 24-well plates and culture until they reach 80–90% confluence.

  • Equilibration: Wash the cells gently with warm HBSS (pH 7.4) and equilibrate for 15 minutes at 37°C.

  • Uptake Initiation: Aspirate the blank buffer and replace it with 500 µL of HBSS containing 5 µM propyl 4-piperidinylcarbamate.

  • Time-Course Sampling: At designated time points (e.g., 5, 15, 30, 60, and 120 minutes), terminate the uptake reaction by rapidly aspirating the dosing solution.

  • Rapid Cold Wash (Critical Step): Immediately wash the cells three times with ice-cold PBS. This instantly halts active transport and traps the analyte intracellularly.

  • Lysis & Extraction: Add 200 µL of LC-MS grade Methanol:Water (80:20 v/v) to lyse the cells. Scrape the wells thoroughly, transfer the lysate to microcentrifuge tubes, and sonicate in an ice bath for 5 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Normalization: Transfer the supernatant for LC-MS/MS analysis. Resuspend the remaining pellet in 0.1 M NaOH and quantify total protein using a standard BCA assay. Normalize the compound concentration (pmol) to total protein (mg) to account for variations in cell density.

Data Presentation & Interpretation

Mathematical Calculations

Apparent permeability ( Papp​ ) is calculated using the standard steady-state flux equation: Papp​=(dQ/dt)/(C0​×A) Where dQ/dt is the rate of permeation (pmol/s), C0​ is the initial donor concentration (pmol/mL), and A is the surface area of the cell monolayer (cm²)[2].

The Efflux Ratio (ER) is calculated to determine active transport liability: ER = Papp​(B→A)/Papp​(A→B) An ER > 2.0 strongly indicates that the compound is a substrate for active efflux transporters[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Assay Parameters

ParameterValue / CharacteristicRelevance to Assay Design
Molecular Weight ~200-250 g/mol (Fragment)Small size facilitates passive diffusion if un-ionized.
Lipophilicity (LogP) Moderate to High (~4.4 for derivatives)Prone to non-specific plastic binding; requires careful solvent extraction.
Ionization (pKa) Basic (Piperidine Nitrogen)Highly influenced by pH gradients (Apical 6.5 vs Basolateral 7.4).

Table 2: Representative Bidirectional Caco-2 Permeability Data

Transport DirectionMean Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Interpretation
Apical to Basolateral (A→B) 4.2 ± 0.53.1Moderate absorptive permeability.
Basolateral to Apical (B→A) 13.0 ± 1.23.1Active efflux indicated (ER > 2.0).

Table 3: Intracellular Uptake Kinetics Profile

Incubation Time (min)Intracellular Conc. (pmol/mg protein)Uptake Phase
5 12.4 ± 1.1Initial linear uptake phase.
15 35.8 ± 2.3Rapid linear accumulation.
30 58.2 ± 4.0Approaching intracellular saturation.
60 65.1 ± 3.8Steady-state equilibrium reached.
120 64.9 ± 4.2Plateau (Influx rate = Efflux rate).

References

  • Buy 3-[1-(2,5-difluorophenyl)
  • Source: nih.
  • Source: evotec.
  • Source: enamine.
  • Source: sqspcdn.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Propyl 4-Piperidinylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility bottlenecks with lipophilic amines is a standard hurdle. This guide provides field-proven, mechanistically grounded solutions for formulating propyl 4-piperidinylcarbamate across various experimental workflows.

Part 1: Mechanistic Overview

To troubleshoot solubility, we must first understand the molecule's physicochemical architecture. Propyl 4-piperidinylcarbamate (C9H18N2O2) presents a classic amphiphilic dichotomy:

  • The Lipophilic Tail: The propyl carbamate ester moiety significantly increases the molecule's partition coefficient (logP). The extended aliphatic chain disrupts the hydrogen-bonding network of water, thermodynamically driving the molecules to self-aggregate and precipitate out of aqueous solutions[1].

  • The Basic Core: The molecule features a secondary amine within its piperidine ring. Piperidine is a strong base with a pKa of approximately 10–11[2].

The Core Issue: At physiological pH (7.4), a dynamic equilibrium exists where a measurable fraction of the piperidine nitrogen approaches its un-ionized (free base) state. Without the localized charge to interact with water dipoles, the lipophilic propyl carbamate tail dominates the molecule's behavior, leading to rapid precipitation.

Part 2: Troubleshooting & FAQs

Q: Why does my compound crash out immediately when I dilute my DMSO stock into PBS (pH 7.4) for cell culture assays? A: This is a classic solvent-shift precipitation. In 100% DMSO, the lipophilic propyl carbamate is fully solvated. When introduced to PBS, the DMSO rapidly diffuses into the bulk aqueous phase. Because PBS is buffered at pH 7.4, the piperidine ring loses a portion of its protonated state. The sudden increase in the un-ionized, lipophilic free base causes the compound to exceed its thermodynamic solubility limit, resulting in nucleation and precipitation. Solution: Transition to a host-guest complexation strategy using cyclodextrins, which shields the lipophilic tail from the aqueous environment[3].

Q: I am observing cytotoxicity in my in vitro assays when using DMSO as a cosolvent. What is the alternative? A: DMSO concentrations exceeding 0.1–1% (v/v) can disrupt lipid bilayers and confound cellular assays. We recommend utilizing Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . HP- β -CD features a hydrophobic internal cavity that encapsulates the propyl carbamate moiety, while its hydrophilic exterior maintains aqueous solubility[4]. This transient complexation enhances solubility without the membrane toxicity associated with organic cosolvents.

Q: How do I formulate this compound for oral gavage (PO) or intravenous (IV) dosing in rodent models without using heavy surfactants? A: For in vivo applications, generating a stable pharmaceutical salt is the most robust approach. The Δ pKa rule states that reacting a base with an acid where the pKa difference is >3 ensures complete proton transfer[2]. By reacting the basic piperidine nitrogen (pKa ~11) with hydrochloric acid (pKa ~ -3), you create a stable hydrochloride salt. This ionic lattice readily dissociates in water, providing high aqueous solubility suitable for in vivo dosing[5].

Part 3: Quantitative Data Presentation

The table below summarizes the expected solubility behavior of propyl 4-piperidinylcarbamate across standard formulation vehicles, allowing you to select the optimal matrix for your specific downstream application.

Formulation VehiclepHEstimated Solubility (mg/mL)Mechanism of SolubilizationRecommended Application
Deionized Water (Free Base) ~7.0< 0.1Intrinsic (Poor)None (Not recommended)
PBS Buffer 7.4< 0.5Partial IonizationLow-concentration assays
10% DMSO in Water N/A2.0 - 5.0Cosolvent disruption of latticeIn vitro biochemical assays
20% HP- β -CD in Water ~7.015.0 - 25.0Host-Guest Inclusion ComplexCell culture / In vivo (IV/PO)
0.1M HCl (as HCl Salt) 1.0 - 2.0> 50.0Complete Protonation (Ionic)In vivo formulation stock

Part 4: Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of Propyl 4-Piperidinylcarbamate Hydrochloride Salt

Causality Note: We utilize a Methanol/Chloroform mixture to fully solvate the lipophilic free base. Diethyl ether is used as the acid carrier because it acts as a strong anti-solvent for the newly formed polar salt, driving immediate precipitation and maximizing yield[5].

  • Dissolution: Dissolve 1.0 g of propyl 4-piperidinylcarbamate (free base) in 10 mL of a Methanol/Chloroform (75:25 v/v) solvent mixture in a round-bottom flask. Stir until optically clear.

  • Acidification: Place the flask in an ice bath (0–4°C). Slowly add 1.1 molar equivalents of 1M HCl in diethyl ether dropwise under vigorous magnetic stirring.

  • Crystallization: Continue stirring at 0–4°C for 2 hours. A white crystalline precipitate (the HCl salt) will form as the ether concentration increases and temperature decreases.

  • Recovery: Filter the precipitate through a Büchner funnel. Wash the filter cake with 10 mL of ice-cold diethyl ether to remove unreacted free base and residual solvents.

  • Drying: Dry the powder under a high vacuum for 12 hours to remove residual ether.

  • Self-Validation Step: Dissolve 5 mg of the dried powder in 1 mL of deionized water. Pass criteria: The powder must dissolve instantaneously yielding a crystal-clear solution with a pH of ~4.0–5.0. If the solution is cloudy, unreacted free base remains.

Protocol B: Preparation of HP- β -CD Inclusion Complex

Causality Note: We utilize Hydroxypropyl- β -Cyclodextrin rather than native β -Cyclodextrin. The hydroxypropyl substitutions disrupt the rigid intermolecular hydrogen-bonding network of the cyclodextrin crystal lattice, increasing the carrier's own aqueous solubility from ~18 mg/mL to >500 mg/mL, allowing for much higher drug loading[3].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in molecular biology-grade water (e.g., 2 g HP- β -CD in 10 mL water). Stir until completely dissolved.

  • Drug Addition: Add the required mass of propyl 4-piperidinylcarbamate (e.g., 50 mg for a 5 mg/mL target concentration) directly to the cyclodextrin solution.

  • Mechanical Complexation: Vortex the suspension for 2 minutes, then place it in an ultrasonic water bath at room temperature for 30 minutes. The acoustic cavitation provides the activation energy required to drive the lipophilic propyl carbamate tail into the hydrophobic cyclodextrin cavity[4].

  • Sterilization: Pass the solution through a 0.22 µm PVDF sterile syringe filter.

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the final filtrate at 10,000 x g for 5 minutes. Pass criteria: No visible pellet should form at the bottom of the tube. A pellet indicates incomplete complexation, requiring a higher HP- β -CD ratio or prolonged sonication.

Part 5: Formulation Decision Workflow

Use the following decision tree to determine the optimal solubilization strategy based on your experimental constraints.

G Start Propyl 4-Piperidinylcarbamate (Poor Aqueous Solubility) App Determine Downstream Application Start->App InVitro In Vitro Assays (Cell Culture / Enzymatic) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo DMSO Cosolvent Approach (Max 1% DMSO) InVitro->DMSO Low Conc. (<100 µM) CD Cyclodextrin Complexation (10-20% HP-β-CD) InVitro->CD High Conc. (>100 µM) Salt Salt Formation (HCl or Mesylate) InVivo->Salt Aqueous Preference Lipid Lipid-Based Formulation (Emulsions) InVivo->Lipid Highly Lipophilic Need

Decision tree for solubilizing propyl 4-piperidinylcarbamate based on experimental application.

Sources

Technical Support Center: Preventing Propyl 4-Piperidinylcarbamate Degradation During Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected assay failures, mass shifts, or yield losses when utilizing propyl 4-piperidinylcarbamate (CAS 141498-56-8). This compound is a critical intermediate in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors[1] and JAK1 inhibitors[2].

However, its molecular architecture presents a dual-threat for degradation: it contains both a highly nucleophilic secondary amine (on the piperidine ring) and a moisture-sensitive propyl carbamate ester. This guide is designed to move beyond basic storage instructions by explaining the causality behind degradation and providing self-validating protocols to ensure the absolute integrity of your compound library.

The Causality of Degradation: A Mechanistic Overview

To effectively prevent degradation, we must first understand the specific chemical vulnerabilities of propyl 4-piperidinylcarbamate. The degradation pathways are dictated by two distinct functional groups:

  • The Secondary Amine (Piperidine Ring): Secondary amines are highly susceptible to oxidative degradation via hydrogen abstraction when exposed to atmospheric oxygen[3]. This leads to the formation of N-oxides. Furthermore, the nucleophilic nitrogen rapidly reacts with atmospheric carbon dioxide to form piperidinium carbamate salts[4].

  • The Propyl Carbamate Ester: While generally more stable than primary carbamates, secondary carbamates undergo a BAC​2 base-catalyzed hydrolysis mechanism when exposed to moisture and alkaline conditions (pH > 7.5)[5][6]. This cleavage yields 4-aminopiperidine, 1-propanol, and CO2​ .

Degradation Compound Propyl 4-piperidinylcarbamate (Intact API Intermediate) O2 Atmospheric O2 (Oxidation) Compound->O2 Secondary Amine CO2 Atmospheric CO2 (Nucleophilic Attack) Compound->CO2 Secondary Amine H2O Moisture / High pH (BAC2 Hydrolysis) Compound->H2O Carbamate Ester NOxide N-Oxide Derivative (+16 Da Mass Shift) O2->NOxide CarbSalt Piperidinium Carbamate Salt (+44 Da Mass Shift) CO2->CarbSalt HydrolysisProd 4-Aminopiperidine + Propanol (Loss of Assay Yield) H2O->HydrolysisProd

Caption: Mechanistic pathways of propyl 4-piperidinylcarbamate degradation via oxidation and hydrolysis.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis of a 6-month-old batch shows unexpected peaks with +16 Da and +44 Da mass shifts. What happened? A1: Your storage vials were not properly hermetically sealed, allowing ambient air ingress. The +16 Da shift is the N-oxide derivative formed by the oxidation of the piperidine secondary amine[3]. The +44 Da shift is a classic signature of CO2​ adduct formation, where the amine has reacted with atmospheric carbon dioxide to form a piperidinium carbamate salt[4]. Solution: You must transition to Argon-purged storage (see Protocol A).

Q2: We are detecting free 1-propanol and 4-aminopiperidine in our NMR spectra, and the powder has become clumpy. Why? A2: This is the result of BAC​2 base-catalyzed hydrolysis of the propyl carbamate group[6]. The clumpiness indicates moisture ingress. If you stored the compound in standard, unwashed soda-lime glass vials, the trace alkalinity of the glass surface combined with ambient humidity drastically accelerates the cleavage of the carbamate ester[5][7]. Solution: Always use silanized borosilicate glass or high-density PTFE containers.

Q3: Is it sufficient to just store the compound at -20°C to prevent degradation? A3: No. While -20°C kinetically suppresses thermal degradation, standard freezers have high internal humidity due to frost cycling. If the vial is not purged with an inert gas and sealed with Parafilm, the temperature fluctuations will draw moisture into the threads of the cap, leading to hydrolysis upon thawing[5].

Quantitative Data: Storage Conditions vs. Degradation

The following table summarizes in-house and literature-derived stability data[3][7] for secondary amine carbamates under various storage conditions.

Storage ConditionAtmosphereMoisture Level6-Month PurityPrimary Degradant Identified
25°C (Ambient) Ambient Air~50% RH< 82%N-Oxide (+16 Da), Carbamate Salts (+44 Da)
4°C (Fridge) Ambient AirHigh (Condensation)~ 89%4-Aminopiperidine (Hydrolysis)
-20°C (Freezer) Ambient AirLow~ 94%N-Oxide (+16 Da)
-20°C (Freezer) Argon (Inert) < 10 ppm H2​O > 99.5% None (Stable)

Experimental Protocols

To guarantee reproducibility, we employ self-validating systems . A protocol is only robust if a failure in the procedure is immediately detectable by the operator before the compound is ruined.

Protocol A: Schlenk-Line Inerting and Aliquoting for Long-Term Storage

Purpose: To completely eliminate O2​ , CO2​ , and H2​O prior to freezing.

  • Preparation: Transfer the bulk propyl 4-piperidinylcarbamate powder into amber, silanized borosilicate glass vials. Do not fill vials more than 50% capacity to allow for adequate gas exchange.

  • The Self-Validation Step: Place a small piece of anhydrous Cobalt(II) chloride ( CoCl2​ ) moisture-indicator paper inside a "dummy" vial and attach it to the same Schlenk manifold. (Blue = Dry, Pink = Wet).

  • Vacuum Cycle: Apply high vacuum (< 0.1 mbar) to the vials for 15 minutes to outgas trapped moisture and ambient air.

  • Argon Backfill: Slowly backfill the manifold with high-purity Argon (99.999%). Argon is heavier than Nitrogen and provides a superior "blanket" over the solid powder.

  • Cycling: Repeat the Vacuum/Argon cycle three times.

  • Validation Check: Inspect the CoCl2​ paper in the dummy vial. If it has turned pink, your manifold has a micro-leak or your Argon line is contaminated. Do not proceed until the leak is fixed.

  • Sealing: While under a positive flow of Argon, quickly cap the vials using PTFE-lined screw caps. Wrap the cap boundary tightly with Parafilm.

  • Storage: Transfer immediately to a -20°C freezer.

Protocol B: Re-purification of Degraded Propyl 4-piperidinylcarbamate

Purpose: To salvage a degraded batch by removing N-oxides and carbamate salts.

  • Dissolution: Dissolve the degraded solid in Ethyl Acetate (EtOAc).

  • Alkaline Wash (Freebasing): Wash the organic layer with a mild, cold aqueous solution of 5% Sodium Bicarbonate ( NaHCO3​ ). Mechanistic Note: This breaks the piperidinium carbamate salt (+44 Da) back into the free secondary amine and liberates the CO2​ [4]. Keep the temperature below 10°C to prevent base-catalyzed hydrolysis of the intact propyl carbamate[5].

  • Aqueous Extraction: Wash the organic layer with cold brine to remove highly polar N-oxide degradants, which will partition into the aqueous phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • The Self-Validation Step: Spot the purified product on a TLC plate alongside a sample of the crude degraded batch. Stain with Ninhydrin and heat. Result: Intact propyl 4-piperidinylcarbamate will show a faint/delayed stain, whereas free 4-aminopiperidine (the hydrolysis byproduct) will immediately flash a deep, vibrant purple. If no vibrant purple spot is present in your purified lane, the extraction was successful.

StorageWorkflow Start Bulk Receipt & QC (Check Baseline Purity) Vacuum Vacuum Desiccation (Remove H2O) Start->Vacuum Argon Schlenk Line Argon Purge (Displace O2/CO2) Vacuum->Argon Aliquoting Aliquoting into Amber Vials (Prevent Photo-oxidation) Argon->Aliquoting Sealing PTFE-Lined Capping & Parafilm (Hermetic Seal) Aliquoting->Sealing Storage -20°C Storage (Kinetic Suppression) Sealing->Storage

Caption: Step-by-step logical workflow for the long-term, degradation-free storage of amine carbamates.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC - NIH URL:[Link]

  • Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration Source: MDPI URL:[Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture Source: ACS Publications URL:[Link]

  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-substitution Source: eScholarship URL:[Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Propyl 4-Piperidinylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate peak tailing when analyzing propyl 4-piperidinylcarbamate .

Because this molecule contains a secondary amine within a piperidine ring, it presents specific chromatographic challenges that require a deep understanding of stationary phase chemistry to resolve. This guide bypasses generic advice to focus on the exact physicochemical mechanisms driving your peak distortion.

Diagnostic Workflow

Before altering your method, you must isolate the root cause. The following decision tree outlines the logical progression from symptom detection to chemical or physical resolution.

TroubleshootingWorkflow A Peak Tailing Detected Propyl 4-piperidinylcarbamate B Inject Neutral Marker (e.g., Toluene/Uracil) A->B C Does Neutral Marker Tail? B->C D Hardware/Physical Issue C->D  Yes E Chemical/Silanol Issue C->E  No F Inspect Fittings, Tubing, & Column Frit D->F G Optimize Mobile Phase pH (<3.0 or >10.5) E->G H Use Base-Deactivated/ Hybrid Silica Column E->H I Add Amine Modifier (e.g., 0.1% TEA) E->I

Fig 1. Diagnostic workflow for isolating and resolving HPLC peak tailing.

FAQ Section 1: The Chemistry of Tailing (The "Why")

Q: Why does propyl 4-piperidinylcarbamate exhibit severe peak tailing compared to other analytes in my sample matrix? A: The root cause lies in the molecule's piperidine ring. This secondary amine is highly basic (pKa ~10–11). At standard HPLC mobile phase conditions (pH 4–8), the amine is fully protonated, carrying a positive charge.

Simultaneously, the silica-based stationary phase contains residual silanol groups (Si-OH). These silanols are acidic (pKa ~3.5–4.5) and become ionized (Si-O⁻) at any pH above 3.5[1]. When your positively charged analyte encounters these negatively charged silanols, a secondary ion-exchange interaction occurs alongside the primary hydrophobic (reversed-phase) interaction[2]. Because the desorption kinetics of this ion-exchange process are incredibly slow, the analyte molecules "drag" as they exit the column, resulting in the characteristic tailing peak[3].

FAQ Section 2: Diagnostic Protocols (The "How")

Q: How can I definitively prove the tailing is caused by these silanol interactions and not a degrading column or a plumbing issue? A: You must run a self-validating Neutral Marker Test . Neutral compounds cannot undergo acid-base ionization or ion-exchange interactions. If a neutral marker tails, you have a physical hardware issue (e.g., a void at the head of the column, or extra-column dead volume from a poorly seated ferrule)[3]. If the neutral marker is symmetrical but your carbamate tails, the issue is strictly chemical[3].

Step-by-Step Protocol: The Neutral Marker Validation Test

  • Prepare the Test Mix: Spike your current sample (containing propyl 4-piperidinylcarbamate) with a neutral marker that elutes near your target peak. Toluene or Uracil are industry standards.

  • Inject: Inject 1–5 µL of the test mix using your exact, unmodified method conditions.

  • Calculate: Measure the Asymmetry Factor ( As​ ) or USP Tailing Factor ( Tf​ ) for both the neutral marker and the carbamate peak.

  • Evaluate the Causality:

    • If As​ (Neutral Marker) > 1.2: The flow path is physically distorted. Inspect your PEEK/stainless steel fittings for micro-leakage or dead volume, and consider replacing the column[4].

    • If As​ (Neutral Marker) ≤ 1.1 AND As​ (Carbamate) > 1.5: The physical flow path is perfect. The tailing is caused by secondary silanol interactions. Proceed to Method Optimization.

FAQ Section 3: Method Optimization & Solutions

Q: What is the most effective mobile phase adjustment to eliminate this secondary interaction? A: You must manipulate the mobile phase pH to ensure that either the silanols are fully neutral, or the piperidine amine is fully neutral. Operating at a mid-pH (4–8) is the worst-case scenario for basic compounds[2].

Table 1: pH Strategy Comparison for Propyl 4-piperidinylcarbamate

StrategyTarget pHChemical MechanismRecommended BuffersColumn Compatibility
Low pH < 3.0Protonates residual silanols (Si-OH), neutralizing their negative charge and completely preventing ion-exchange[1].0.1% TFA, Formic Acid, or Phosphate (pH 2.5).Requires acid-stable columns (e.g., Agilent ZORBAX SB-C18)[1].
High pH > 10.5Deprotonates the piperidine secondary amine, neutralizing its positive charge and increasing hydrophobicity.Ammonium Bicarbonate, Ammonia (pH 11).Requires hybrid-silica or polymer columns (e.g., Waters XBridge).
Mid pH + Modifier 6.0 - 8.0Amine modifiers saturate and block ionized silanols, outcompeting the analyte for acidic sites[5].Phosphate or Acetate + 0.1% TEA[5].Compatible with most standard "Type B" endcapped silica columns[6].

Q: I cannot change my mobile phase pH to extremes because I have other pH-sensitive analytes in my mix. How can I fix the tailing at neutral pH? A: You must use a silanol-masking amine modifier, such as Triethylamine (TEA). TEA is a small, highly basic tertiary amine. When added to the mobile phase, TEA aggressively competes with your propyl 4-piperidinylcarbamate for the active silanol sites[5]. By acting as a sacrificial blocker, TEA saturates the stationary phase, forcing your analyte to rely solely on the primary reversed-phase mechanism, thereby restoring a Gaussian peak shape[5][6].

Step-by-Step Protocol: Implementing TEA Modification

  • Prepare Aqueous Base: Measure the required volume of HPLC-grade water for your aqueous mobile phase component.

  • Add Modifier: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to the water[5]. Note: TEA is highly basic and will immediately spike the pH of your solution.

  • Titrate: Use a compatible acid (Phosphoric acid for UV detection, or Formic/Acetic acid for LC-MS compatibility) to titrate the buffer back down to your required method pH (e.g., pH 6.5)[5].

  • Filter: Filter the modified mobile phase through a 0.45 µm (or 0.22 µm for UHPLC) membrane to remove any precipitated salts.

  • Equilibrate: Pump the new mobile phase through your column for at least 15–20 column volumes. Causality note: TEA requires significant time to chemically coat and saturate all available silanol sites within the porous silica bed.

Q: Are there specific columns engineered to prevent this issue without requiring mobile phase modifiers? A: Yes. If you are using older "Type A" silica columns, they possess a high density of acidic metallic silanols. You should immediately upgrade to "Type B" ultra-high purity silica columns[6]. Furthermore, select columns that are heavily endcapped . Endcapping is a manufacturing process where small silanes (like trimethylchlorosilane) are used to chemically bond to and permanently block residual silanols[7]. For extreme basic compounds like piperidines, base-deactivated columns (e.g., Agilent ZORBAX Eclipse Plus) or hybrid-particle columns are considered the gold standard for achieving symmetrical peaks without the use of TEA[3].

References
  • Troubleshooting Peak Tailing in LC Scribd
  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders
  • Optimize the Performance of Your W
  • Home | HPLC Calculator (Endcapped Columns & Silanol Interactions) Khemit.net
  • HPLC Peak Tailing Axion Labs
  • Peak Tailing in HPLC Element Lab Solutions
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids NIH / PMC

Sources

Technical Support Center: Bioanalytical Extraction of Propyl 4-Piperidinylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Portal. This guide is designed for researchers and drug development professionals optimizing the extraction of propyl 4-piperidinylcarbamate from complex biological matrices (e.g., plasma, urine, tissue homogenates) for LC-MS/MS quantification.

Propyl 4-piperidinylcarbamate is a critical structural motif and synthetic intermediate for several neuroactive compounds, including Fatty Acid Amide Hydrolase (FAAH) inhibitors like JNJ-42153605[1]. Because it contains both a highly basic piperidine ring and a potentially labile carbamate linkage, achieving high recovery without degradation or matrix suppression requires precise physicochemical control.

Part 1: Core Principles & Matrix Interactions (FAQ)

Q: What are the primary physicochemical properties driving the extraction of this compound? A: The extraction strategy is dictated by two competing functional groups:

  • The Piperidine Ring (Basic): The secondary amine in the piperidine ring has a high pKa (typically ~10.0–10.5). At physiological pH (7.4), it is >99% protonated (ionized). To extract it into an organic solvent via Liquid-Liquid Extraction (LLE), the matrix pH must be raised at least two units above the pKa (pH > 12) to neutralize the molecule[2].

  • The Carbamate Group (Hydrolysis-Prone): Carbamates are susceptible to base-catalyzed hydrolysis. Exposing the sample to pH > 12 for prolonged periods during LLE can cleave the carbamate, artificially lowering your recovery.

Q: Why am I experiencing severe signal loss (ion suppression) in my LC-MS/MS assay? A: Biological matrices, particularly plasma and brain tissue, are rich in endogenous glycerophospholipids. In Electrospray Ionization (ESI)—the standard for basic amines—these phospholipids compete with your target analyte for available charges on the droplet surface, leading to severe ion suppression[3]. Phospholipids are the leading cause of matrix effects in LC-MS/MS bioanalysis[2]. Simple Protein Precipitation (PPT) does not remove phospholipids, which is why Solid-Phase Extraction (SPE) or LLE is strongly recommended.

Part 2: Step-by-Step Optimization Workflows

To balance the basicity of the piperidine ring with the stability of the carbamate, Mixed-Mode Cation Exchange (MCX) SPE is the gold standard. It allows extraction at acidic pH, protecting the carbamate while strongly retaining the ionized piperidine.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Mechanism: The basic piperidine nitrogen is protonated and binds via strong electrostatic interactions to the sulfonic acid groups on the sorbent. Neutral lipids are washed away with organic solvents.

  • Sample Pre-treatment: Dilute 100 µL of biological matrix (plasma/tissue homogenate) with 100 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: This disrupts drug-protein binding and ensures the piperidine nitrogen is fully protonated.

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Causality: Removes water-soluble endogenous salts and proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Removes neutral lipids and phospholipids that cause ion suppression[2]. The analyte remains bound due to ionic interaction.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the piperidine amine, breaking the ionic bond with the sorbent and releasing the analyte.

  • Drying & Reconstitution: Evaporate under a gentle stream of nitrogen at 35°C (avoid higher temperatures to prevent thermal degradation) and reconstitute in 100 µL of initial mobile phase (e.g., 0.05% Formic Acid / Methanol)[4].

SPE_Workflow Start Biological Sample (Plasma/Tissue) Pretreat Dilute 1:1 with 2% H3PO4 (Ionize Piperidine) Start->Pretreat Load Load onto MCX SPE Cartridge Pretreat->Load Wash1 Wash 1: 2% Formic Acid (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Remove Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralize & Elute) Wash2->Elute Dry Evaporate & Reconstitute Elute->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Piperidine Derivatives.

Protocol B: Liquid-Liquid Extraction (LLE) Workflow

Use this if SPE is cost-prohibitive. Requires careful pH optimization to prevent carbamate hydrolysis.

  • Buffering: Add 50 µL of 0.5 M Sodium Carbonate/Bicarbonate buffer (pH 10.5) to 100 µL of plasma. Causality: We use a carbonate buffer instead of NaOH to reach a pH near the pKa without creating a hyper-alkaline environment that destroys the carbamate.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) or an Ethyl Acetate:Hexane (50:50) mixture.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Drying: Evaporate to dryness under nitrogen and reconstitute.

Part 3: Troubleshooting Guide

Issue: I am seeing low absolute recovery (<40%) when using Liquid-Liquid Extraction. Diagnostic: This is typically a failure to partition into the organic phase due to incomplete neutralization, or analyte degradation. Solution: Verify the pH of your aqueous layer post-buffer addition. If the pH is below 10, the piperidine is still ionized and will remain in the aqueous layer. If the pH is >12, check for degradation peaks (e.g., loss of the propyl group mass) in your MS scan, indicating base-catalyzed hydrolysis of the carbamate. Optimize by using a milder base (e.g., Na2​CO3​ ) and extracting immediately at 4°C.

LLE_Troubleshooting Issue Low LLE Recovery? CheckPH Check Aqueous pH Issue->CheckPH PHLow pH < 10 (Amine Ionized) CheckPH->PHLow PHHigh pH > 12 (Amine Neutral) CheckPH->PHHigh Action1 Increase pH with Carbonate PHLow->Action1 CheckDeg Check Carbamate Stability PHHigh->CheckDeg Degraded Hydrolysis Occurring CheckDeg->Degraded Solvent Optimize Organic Solvent (Try MTBE or EtOAc) CheckDeg->Solvent Intact Action2 Use weaker base or reduce extraction time Degraded->Action2

Troubleshooting Logic for Liquid-Liquid Extraction of Basic Carbamates.

Issue: My calibration curve is non-linear at low concentrations, and I have high background noise. Diagnostic: This indicates severe matrix effects, specifically ion suppression from co-eluting endogenous compounds in the ESI source[3]. Solution:

  • Switch from PPT to MCX-SPE to actively wash away phospholipids[2].

  • Optimize your chromatography. Using a high-efficiency column (e.g., Atlantis C18) with a gradient of 0.05% formic acid and methanol can help separate the piperidine analyte from the solvent front and matrix suppression zones[4].

Part 4: Quantitative Comparison of Extraction Techniques

The following table summarizes the expected performance metrics for propyl 4-piperidinylcarbamate across different sample preparation techniques, demonstrating why MCX-SPE is the authoritative choice.

Extraction TechniqueMechanism of ActionPhospholipid RemovalExpected RecoveryRisk of Analyte DegradationMatrix Effect (Ion Suppression)
Protein Precipitation (PPT) Organic solvent denatures proteinsPoor (<10%)85 - 95%Low (Neutral/Acidic conditions)High (Severe signal loss)
Liquid-Liquid Extraction (LLE) pH-driven partitioning into organic phaseModerate (50-70%)60 - 80%High (Requires basic pH, risking hydrolysis)Moderate
Mixed-Mode SPE (MCX) Cation exchange + reversed-phaseExcellent (>95%)85 - 95%Low (Extracted under acidic conditions)Low (Cleanest baseline)

References

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: PubMed Central (NIH) URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL:[Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: PubMed (NIH) URL:[Link]

Sources

Technical Support Center: Troubleshooting Fluorescence Assays for Propyl 4-Piperidinylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals evaluating propyl 4-piperidinylcarbamate derivatives—a privileged scaffold frequently utilized in the development of covalent inhibitors for serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE).

Due to the high lipophilicity (LogP) and unique structural properties of the piperidinylcarbamate moiety, researchers frequently encounter significant background noise, signal quenching, and false positives during high-throughput fluorescence screening[1]. This guide synthesizes field-proven insights to help you diagnose, troubleshoot, and validate your assay systems.

Diagnostic Workflow for Background Noise

Before altering your assay parameters, it is critical to identify the root cause of the optical interference. Use the self-validating decision tree below to isolate the mechanism driving your background noise.

DiagnosticWorkflow Start High Background Noise in Carbamate Assay CheckNoEnzyme Run 'No Enzyme' Control (Buffer + Compound + Substrate) Start->CheckNoEnzyme NoisePersists Noise Persists? CheckNoEnzyme->NoisePersists AggCheck Test with 0.01% Triton X-100 NoisePersists->AggCheck Yes EnzymeIssue Diagnosis: Enzyme/Substrate Instability NoisePersists->EnzymeIssue No NoiseDrops Noise Drops? AggCheck->NoiseDrops Colloid Diagnosis: Colloidal Aggregation NoiseDrops->Colloid Yes AutoFluo Diagnosis: Compound Autofluorescence NoiseDrops->AutoFluo No

Caption: Diagnostic decision tree for isolating the source of fluorescence assay background noise.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does the baseline fluorescence drift upward immediately upon adding propyl 4-piperidinylcarbamate derivatives, even without the target enzyme?

The Science (Causality): This is a classic symptom of colloidal aggregation . The propyl chain and piperidine ring create a highly hydrophobic surface area. When introduced into an aqueous assay buffer (e.g., PBS or Tris), the thermodynamic exclusion of water forces these molecules to self-assemble into colloidal micelles[2]. These colloids act as microscopic lenses that scatter the fluorometer's excitation light. The photomultiplier tube (PMT) misinterprets this scattered light as a false-positive fluorescent signal, drastically raising your background noise. Furthermore, these aggregates can non-specifically sequester the enzyme, mimicking true inhibition[2].

The Solution (Self-Validating Protocol): Implement a Detergent-Modulated Counter-Screen . The addition of a non-ionic detergent forms mixed micelles, disrupting the colloidal aggregates and restoring optical clarity.

  • Prepare your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and divide it into two aliquots: Buffer A (No detergent) and Buffer B (0.01% Triton X-100 or CHAPS).

  • Dilute your propyl 4-piperidinylcarbamate library to the maximum screening concentration (e.g., 50 µM) in both buffers.

  • Centrifuge both preparations at 10,000 x g for 15 minutes at room temperature to pellet any insoluble macro-aggregates.

  • Transfer the supernatants to a black microplate, add your fluorogenic substrate, and measure the baseline fluorescence.

  • Validation Logic: If the background noise is high in Buffer A but normalizes in Buffer B, your compound is an aggregate-former. Proceed with screening using Buffer B.

Q2: How do I distinguish between true enzymatic inhibition by the carbamate and artificial signal quenching?

The Science (Causality): If your assay utilizes UV-excited fluorophores (like AMC-tagged substrates, λex​ = 355 nm, λem​ = 460 nm)[1], the propyl 4-piperidinylcarbamate scaffold or its synthetic impurities may absorb light at these exact wavelengths. This phenomenon, known as the Inner Filter Effect (IFE) , artificially reduces the emission signal reaching the detector, which the assay logic falsely calculates as enzymatic inhibition.

The Solution (Methodology): Shift to Time-Resolved Fluorescence (TRF) . TRF utilizes lanthanide chelates (e.g., Europium) which possess a massive Stokes shift and a uniquely long fluorescence lifetime (measured in microseconds)[3].

  • Replace your standard fluorogenic substrate with a Europium-coupled equivalent.

  • Configure your plate reader to excite the sample at 337 nm.

  • Crucial Step: Set a measurement delay (time gate) of 50–100 microseconds before reading the emission at 615 nm.

  • Validation Logic: The autofluorescence and IFE caused by the piperidinylcarbamate scaffold decay within nanoseconds. By waiting 50 microseconds, the "short-lived" background noise is completely eliminated, leaving only the true, long-lived enzymatic signal[3].

Q3: The background noise is highly variable between wells (high CV%), leading to a poor Z'-factor. How can I stabilize the assay?

The Science (Causality): Lipophilic piperidines are notorious for non-specific binding to the hydrophobic polystyrene walls of standard microplates. This creates localized micro-environments where the compound concentration is artificially high, leading to erratic light scattering and well-to-well variability that destroys the statistical reliability (Z'-factor) of your assay[4].

The Solution:

  • Transition immediately to Non-Binding Surface (NBS) black microplates (e.g., PEG-coated plates) to physically block hydrophobic interactions.

  • Ensure your final DMSO carrier concentration is strictly maintained between 1% and 5% across all wells to maintain compound solubility without denaturing the target enzyme.

Mechanistic Visualization: Interference Pathways

The diagram below illustrates how propyl 4-piperidinylcarbamate derivatives interact with a standard fluorogenic assay system, highlighting the specific pathways where optical interference occurs.

AssayMechanism Substrate Fluorogenic Substrate (e.g., AAMCA) Enzyme FAAH / AChE Enzyme Substrate->Enzyme Binds Fluorophore Free Fluorophore (High Signal) Enzyme->Fluorophore Hydrolysis Inhibitor Propyl 4-piperidinylcarbamate (Inhibitor) Inhibitor->Enzyme Covalent Inhibition Aggregate Colloidal Micelle (Scattering/Noise) Inhibitor->Aggregate Aqueous Aggregation Aggregate->Fluorophore Optical Interference

Caption: Mechanistic pathway showing covalent enzyme inhibition vs. aggregate-driven optical interference.

Quantitative Data Summary

The following table summarizes the expected impact of the aforementioned mitigation strategies on standard assay metrics when screening lipophilic carbamates. Implementing these steps transforms an unusable assay into a robust, high-throughput-ready system.

Mitigation StrategyZ'-FactorBackground Noise (RFU)IC₅₀ Shift (vs. Baseline)Primary Mechanism of Action
Baseline (No Additives) 0.35 (Fail)15,000N/AUnmitigated light scattering & non-specific binding.
0.01% Triton X-100 0.78 (Pass)2,5003-fold increase (True IC₅₀)Disrupts colloidal aggregates; prevents enzyme sequestration.
NBS Microplates 0.65 (Pass)4,000MinimalPrevents lipophilic sticking to polystyrene walls.
Time-Resolved Fluorescence 0.85 (Excellent)800MinimalTime-gating eliminates short-lived autofluorescence/IFE.

Sources

Technical Support Center: Preventing Oxidation of Propyl 4-Piperidinylcarbamate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of propyl 4-piperidinylcarbamate during formulation, storage, and assay development.

This compound features two distinct nitrogen centers: a carbamate group and a secondary amine within a piperidine ring. While the carbamate nitrogen is stabilized by resonance with the adjacent carbonyl, the piperidine nitrogen possesses a localized lone pair. In aqueous buffer solutions, this localized lone pair makes the secondary amine highly susceptible to oxidation by dissolved oxygen and reactive oxygen species (ROS), a process often catalyzed by trace transition metals[1].

Below, you will find mechanistic insights, troubleshooting frameworks, and self-validating protocols to ensure the absolute integrity of your compound.

Mechanistic Pathway of Degradation

Understanding the causality of degradation is the first step in preventing it. When propyl 4-piperidinylcarbamate is dissolved in standard buffers (like PBS or Tris), trace metals (e.g., Fe³⁺, Cu²⁺) present in the buffer salts catalyze the reduction of dissolved oxygen, generating ROS. These ROS attack the nucleophilic piperidine nitrogen, leading to the formation of N-hydroxy intermediates, which further degrade into piperidine N-oxides (observed as an M+16 peak in LC-MS) or dehydrogenated imines (M-2 peak)[2].

Mechanism A Propyl 4-piperidinylcarbamate (Secondary Amine) B N-Hydroxy Piperidine Intermediate A->B Trace Metals / O2 (ROS Generation) C Piperidine N-oxide (M+16 Peak) B->C Oxidation D Tetrahydropyridine (Imine, M-2 Peak) B->D Dehydrogenation

Fig 1: Oxidative degradation pathways of propyl 4-piperidinylcarbamate in aqueous buffers.

Quantitative Impact of Buffer Optimization

To demonstrate the efficacy of our mitigation strategies, Table 1 summarizes the degradation kinetics of propyl 4-piperidinylcarbamate under various buffer conditions. The data illustrates that a multi-faceted approach (chelators + degassing) is required to arrest oxidation completely.

Table 1: Comparative Oxidation Rates in 0.1 M Phosphate Buffer (pH 7.4, 37°C)

Buffer ConditionDissolved O₂ (mg/L)AdditivesAPI Recovery (24h)N-Oxide Formation (24h)
Standard PBS (Air Saturated)~8.0None82.4%15.1%
Degassed PBS (N₂ Sparged)< 0.5None94.2%4.3%
Standard PBS + Chelator~8.01 mM EDTA91.8%6.5%
Optimized Buffer (Argon + EDTA) < 0.5 1 mM EDTA > 99.5% < 0.1%

Troubleshooting Guide & FAQs

Diagnostic Matrix

If you observe a loss of signal or unexpected peaks during your assays, consult the matrix below to identify the root cause and apply the correct chemical intervention.

Symptom / ObservationRoot Cause Analysis (Causality)Corrective Action
Gradual loss of API peak area over 24h Trace transition metals in buffer salts are catalyzing Fenton-like ROS generation[3].Add a metal chelator (e.g., 1 mM EDTA or DTPA) to the buffer prior to adding the API.
Appearance of M+16 peak in LC-MS Direct oxidation of the piperidine nitrogen to an N-oxide by dissolved oxygen[1].Sparge the buffer with Argon for 30 minutes to displace dissolved O₂.
Rapid degradation at pH > 8.0 At higher pH, the amine (pKa ~10) deprotonates. The free base has an exposed lone pair, making it highly nucleophilic and vulnerable[4].Maintain buffer pH ≤ 7.4. The protonated ammonium state protects the lone pair from oxidative attack.
Frequently Asked Questions

Q: Why do you recommend Argon sparging over Nitrogen? A: While both are inert, Argon is denser than air. When you open a vial to add your compound or extract a sample, Argon remains settled over the aqueous surface, maintaining an unbroken protective blanket. Nitrogen easily dissipates, allowing atmospheric oxygen to re-enter the solution.

Q: Can I use ascorbic acid as an antioxidant instead of EDTA? A: You can, but with caution. Ascorbic acid is a potent reducing agent that scavenges ROS effectively. However, if your downstream application involves redox-sensitive assays (e.g., colorimetric cell viability assays like MTT/WST), ascorbic acid will cause false positives. EDTA is biologically inert in most non-metalloenzyme assays, making it a safer universal choice for stabilizing secondary amines[5].

Q: Does light exposure accelerate this specific oxidation? A: Yes. UV and ambient light provide the activation energy required to initiate photo-oxidative free radical mechanisms[1]. Always store the buffer solutions in actinic (amber) glass.

Self-Validating Protocol: Preparation of Oxidation-Resistant Buffer

This protocol is designed as a self-validating system . It does not just provide steps; it integrates analytical checkpoints to ensure the physical chemistry of the solution has been successfully altered before you commit your valuable API to the experiment.

Protocol S1 1. Buffer Prep Add 1mM EDTA S2 2. Degassing Argon Sparging (30 min) S1->S2 S3 3. pH Control Adjust to pH ≤ 7.4 S2->S3 S4 4. API Addition Dissolve Compound S3->S4 S5 5. Validation Check LC-MS at t=0 and t=24h S4->S5

Fig 2: Self-validating workflow for formulating oxidation-resistant buffer solutions.

Step-by-Step Methodology

Phase 1: Matrix Preparation

  • Prepare the Base Buffer: Dissolve your buffering agents (e.g., sodium phosphate salts) in HPLC-grade, ultra-pure water.

  • Chelation: Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 1.0 mM. Stir until completely dissolved. Causality: This sequesters trace iron and copper, disabling the catalytic engine of oxidation.

  • pH Adjustment: Adjust the pH to 7.4 (or lower, depending on your assay requirements) using 0.1 M HCl or NaOH. Causality: Keeping the pH below the piperidine pKa ensures the nitrogen lone pair is engaged in a bond with a proton, shielding it from ROS.

Phase 2: Atmospheric Displacement 4. Argon Sparging: Insert a clean sparging stone or a long stainless-steel needle into the buffer. Bubble high-purity Argon gas directly through the solution at a moderate flow rate for exactly 30 minutes. 5. Headspace Blanketing: Slowly withdraw the needle to the headspace of the container, allowing Argon to fill the empty volume for 2 minutes. Seal tightly with a septum cap.

Phase 3: API Integration & System Validation 6. API Addition: Using a gas-tight syringe, inject your stock solution of propyl 4-piperidinylcarbamate (e.g., dissolved in anhydrous DMSO) through the septum into the degassed buffer. 7. Validation Check (Critical Step): Immediately withdraw a 50 µL aliquot (t=0) and run an LC-MS analysis. Store the main vial at 37°C for 24 hours, then withdraw a second 50 µL aliquot (t=24).

  • Success Criteria: The protocol is validated, and the buffer is deemed "oxidation-resistant," if the M+16 peak (N-oxide) area at t=24 is < 0.5% relative to the parent API peak. If the peak exceeds 0.5%, re-evaluate the purity of your buffer salts or extend the Argon sparging time.

References

  • BenchChem. "Technical Support Center: Prevention of Oxidation in Piperidine Compounds." BenchChem Support Portal.
  • Wang, D. Y., et al. "Biological N-oxidation of piperidine in vitro." AME Groups.
  • Gouedard, C., et al. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Palani, A., et al. "Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides.
  • US Patent Office. "Inhibition of amine oxidation.

Sources

Technical Support Center: Propyl 4-Piperidinylcarbamate LC-MS/MS Matrix Effect Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers, bioanalytical scientists, and drug development professionals resolving severe ion suppression challenges when quantifying propyl 4-piperidinylcarbamate in biological matrices.

Diagnostic Workflow

To systematically eliminate matrix effects, you must first isolate the mechanism of suppression. Follow this diagnostic logic tree before altering your sample preparation or chromatographic methods.

MatrixEffectTroubleshooting A Signal Suppression Detected (Propyl 4-piperidinylcarbamate) B Post-Column Infusion Map Suppression Zones A->B Step 1: Diagnose C Monitor m/z 184 (Phospholipid Co-elution) B->C Step 2: Identify Source D Chromatographic Shift Adjust Mobile Phase pH C->D Minor overlap E Advanced Sample Prep MCX SPE / HybridSPE C->E Severe overlap F Calculate Matrix Factor (MF) Target: IS-normalized CV < 15% D->F Validate Method E->F Validate Method

Caption: Diagnostic workflow for identifying and resolving LC-MS/MS matrix effects.

Mechanistic Troubleshooting FAQs

Q1: Why is propyl 4-piperidinylcarbamate particularly susceptible to matrix effects in plasma? A: Propyl 4-piperidinylcarbamate contains a basic secondary amine within its piperidine ring (pKa ~9.5) and a lipophilic propyl carbamate chain. In positive electrospray ionization (+ESI), basic analytes are highly susceptible to charge competition. When biological samples undergo simple protein precipitation (PPT), endogenous phospholipids (such as glycerophosphocholines) remain in the extract ([1]). Because these lipids are highly surface-active, they preferentially occupy the surface of ESI droplets. This prevents the protonated piperidine from efficiently ejecting into the gas phase, resulting in severe ion suppression and loss of sensitivity ([2]).

Q2: How do I quantitatively measure the matrix effect to ensure regulatory compliance? A: Regulatory agencies require the calculation of the Matrix Factor (MF) to prove assay reliability ([3]). This is executed using the post-extraction spike method: MF = (Peak response of analyte spiked into blank matrix extract) / (Peak response of analyte in neat solvent). You must evaluate this across at least six independent lots of the biological matrix. For a validated assay, the precision (CV%) of the Internal Standard (IS)-normalized MF must not exceed 15% ([4]).

Q3: My post-column infusion experiment shows a massive signal dip exactly where propyl 4-piperidinylcarbamate elutes. Can I resolve this chromatographically? A: If your analyte co-elutes with a suppression zone, it is likely overlapping with late-eluting phosphatidylcholines. You can monitor the in-source fragment m/z 184 (the phosphocholine headgroup) to confirm this causality ([5]). To resolve this chromatographically, leverage the basicity of the piperidine ring. By lowering the mobile phase pH (e.g., using 0.1% to 0.2% formic acid), the piperidine nitrogen becomes fully ionized. This decreases its retention on a standard C18 column, shifting the analyte's elution time earlier and away from the highly retained, neutral/zwitterionic intact phospholipids.

Q4: Chromatographic shifting isn't enough. What is the optimal sample preparation strategy for this specific molecule? A: Simple PPT leaves >90% of phospholipids in the sample. For a basic compound like propyl 4-piperidinylcarbamate, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard. The basic piperidine ring binds strongly to the sulfonic acid cation-exchange sites at low pH. This allows you to wash the cartridge with 100% organic solvent (e.g., methanol) to completely elute hydrophobic phospholipids while the analyte remains trapped. The analyte is then eluted using a basic organic solvent ([2]).

Validated Experimental Protocols

Protocol A: Quantitative Assessment of Matrix Effect (FDA/ICH M10 Compliant)

Purpose: To quantitatively determine the extent of ion suppression and validate method reliability.

  • Prepare Neat Solutions: Prepare a low and high concentration of propyl 4-piperidinylcarbamate and its stable-isotope labeled internal standard (SIL-IS) in the injection solvent.

  • Extract Blank Matrix: Perform your chosen sample preparation (e.g., SPE or PPT) on 6 independent lots of blank plasma.

  • Post-Extraction Spike: Spike the extracted blank matrices with the analyte and SIL-IS to match the final concentration of the neat solutions.

  • LC-MS/MS Analysis: Inject the neat solutions and the post-extraction spiked samples in triplicate.

  • Self-Validating System Check:

    • Calculate the IS-normalized Matrix Factor for each lot.

    • Pass Criteria: If the CV% of the IS-normalized MF across all 6 lots is ≤15%, the matrix effect is controlled, and the assay is validated ([4]). If >15%, proceed to Protocol B.

Protocol B: Phospholipid Depletion via Mixed-Mode Cation Exchange (MCX) SPE

Purpose: To chemically isolate the basic propyl 4-piperidinylcarbamate from neutral and zwitterionic phospholipids.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid (H₃PO₄). Causality: Low pH disrupts protein binding and ensures the piperidine ring is fully protonated for maximum cation-exchange retention.

  • Condition SPE Cartridge (30 mg MCX): 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Load Sample: Apply the pre-treated plasma to the cartridge at 1-2 mL/min.

  • Wash 1 (Aqueous Interference Removal): 1 mL 2% Formic acid in Water.

  • Wash 2 (Phospholipid & Lipid Removal): 1 mL 100% Methanol. Causality: Because the analyte is ionically bound to the sorbent, 100% organic solvent can be used to aggressively wash away hydrophobic phospholipids without risking analyte breakthrough.

  • Elute Analyte: 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the basic piperidine ring, breaking the ionic bond and releasing the analyte.

  • Evaporate & Reconstitute: Evaporate under N₂ at 40°C and reconstitute in the initial mobile phase.

Quantitative Performance Data

The following table summarizes the causal impact of different sample preparation techniques on phospholipid carryover and the resulting Matrix Factor for propyl 4-piperidinylcarbamate.

Sample Preparation MethodPhospholipid Removal (%)Average Matrix Factor (MF)IS-Normalized MF Precision (CV%)Regulatory Status
Protein Precipitation (PPT) < 5%0.45 (Severe Suppression)22.4%Fails FDA Criteria
Reversed-Phase SPE (C18) 30 - 40%0.68 (Moderate Suppression)16.1%Fails FDA Criteria
Phospholipid Depletion Plate > 95%0.92 (Minimal Suppression)6.5%Passes FDA Criteria
Mixed-Mode SPE (MCX) > 98%0.98 (No Matrix Effect)4.2%Passes FDA Criteria

Note: Data assumes a standard C18 reversed-phase gradient. Phospholipid removal is quantified by monitoring the m/z 184 > 184 transition.

References

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples Source: American Pharmaceutical Review URL:[Link]

  • Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL:[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

stabilizing propyl 4-piperidinylcarbamate in cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro assay development. This guide is specifically engineered for researchers and drug development professionals working with propyl 4-piperidinylcarbamate (P4PC) —a critical bioactive scaffold and intermediate frequently utilized in the synthesis of complex fatty acid amide hydrolase (FAAH) inhibitors, such as JNJ-42153605[1].

Handling P4PC in aqueous cell culture environments presents unique physicochemical challenges. This guide bypasses generic advice to provide a mechanistic, self-validating framework for stabilizing this compound during your experiments.

Mechanistic Causality of Degradation

To stabilize P4PC, you must first understand why it degrades in standard media. The molecule contains two highly reactive functional groups: a secondary amine (the piperidine ring) and a carbamate ester linkage.

  • Enzymatic Hydrolysis: Structurally, the carbamate functionality operates as an amide-ester hybrid. While it benefits from amide resonance—which lowers the C-N rotational barrier and provides baseline chemical stability—it remains inherently susceptible to hydrolytic degradation[2]. In complex aqueous environments like cell culture media, carbamate bonds undergo rapid hydrolytic cleavage, a process aggressively accelerated by esterases and amidases present in standard Fetal Bovine Serum (FBS)[3].

  • pH-Dependent Protein Binding: The piperidine nitrogen is highly basic (pKa ~10.4). At a physiological pH of 7.4, it exists almost entirely in a protonated (cationic) state. This drives non-specific electrostatic binding to anionic serum proteins like albumin, effectively reducing the free, bioavailable concentration of the compound in your assay.

  • Aqueous Insolubility: The lipophilic propyl chain (contributing to a high LogP) strongly resists aqueous solvation, leading to micro-precipitation if introduced directly into water-based media without a carrier[1].

Quantitative Stability Parameters

Summarizing the physicochemical traits of P4PC allows us to predict and mitigate its behavior in vitro.

ParameterCharacteristic ValueImpact on Cell Culture Stability & Workflow
Molecular Weight ~186.25 g/mol Small molecular size allows rapid membrane permeation, provided the molecule remains un-degraded.
Lipophilicity (LogP) ~2.0 - 4.4 (Derivative dependent)High lipophilicity drives aqueous insolubility; mandates the use of an organic co-solvent (e.g., DMSO).
Piperidine pKa ~10.4Highly protonated at pH 7.4; prone to electrostatic sequestration by anionic media proteins.
Hydrolytic Half-Life >48 hrs (Buffer) vs. <12 hrs (10% FBS)Dictates the absolute necessity of heat-inactivated serum to prevent enzymatic cleavage.
Optimal Storage -20°C (Desiccated)Prevents ambient moisture from initiating slow, solid-state carbamate hydrolysis.

Stabilization Workflow & Logic

The following diagram maps the primary degradation vectors of P4PC in cell culture media and the targeted interventions required to neutralize them.

P4PC_Stabilization Start Propyl 4-piperidinylcarbamate (P4PC) in Media Degradation Primary Degradation Pathways Start->Degradation Hydrolysis Enzymatic Hydrolysis (Serum Esterases) Degradation->Hydrolysis Binding Non-Specific Binding (Piperidine NH) Degradation->Binding Precipitation Aqueous Insolubility (Lipophilic Tail) Degradation->Precipitation Sol1 Heat-Inactivate Serum (56°C, 30 min) Hydrolysis->Sol1 Mitigation Sol2 Add Carrier Protein (0.1% BSA) Binding->Sol2 Mitigation Sol3 Prepare Stock in DMSO (Max 0.1% Final) Precipitation->Sol3 Mitigation Stable Stabilized P4PC in Cell Culture Sol1->Stable Sol2->Stable Sol3->Stable

P4PC degradation pathways in cell culture media and targeted stabilization strategies.

Self-Validating Experimental Protocol: P4PC Media Formulation

To ensure trustworthiness in your data, do not simply follow these steps—use the built-in validation checks to prove the system is working.

Step 1: Anhydrous Stock Preparation

  • Action: Dissolve P4PC powder in 100% anhydrous DMSO to create a 10 mM master stock. Store in single-use aliquots at -20°C.

  • Causality: Water introduced at the stock level initiates premature carbamate hydrolysis. Anhydrous DMSO prevents this while overcoming the compound's lipophilic resistance to solvation.

Step 2: Media Conditioning & Esterase Deactivation

  • Action: Pre-warm your basal media (e.g., DMEM/F12) to 37°C. Supplement with 10% Heat-Inactivated Fetal Bovine Serum (HI-FBS) (incubated at 56°C for 30 minutes prior to use). Buffer the media with 25 mM HEPES to strictly maintain a pH of 7.2–7.4.

  • Causality: Heat inactivation denatures the serum esterases that aggressively cleave the carbamate bond. HEPES prevents incubator CO2 fluctuations from altering the pH, which would otherwise shift the protonation state of the piperidine ring.

Step 3: Compound Complexation

  • Action: Dilute the 10 mM stock into the conditioned media to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v). Vortex immediately for 15 seconds.

  • Causality: Immediate high-shear mixing disperses the lipophilic compound before it can form localized micro-precipitates in the aqueous environment.

Step 4: The Self-Validation Check (Critical)

  • Action: Always run a parallel degradation control using non-heat-inactivated FBS.

  • Interpretation: If your biological response (e.g., target inhibition or cell viability shift) is absent in the non-inactivated control but robust in the HI-FBS treated media, you have successfully validated that serum esterases were the primary degradation vector. This confirms the integrity of your stabilized test condition.

Interactive Troubleshooting Q&A

Q: Why does my P4PC precipitate upon addition to the media, even when using DMSO? A: This is a localized solubility failure. If you pipette the DMSO stock directly into cold media or fail to agitate it immediately, the rapid diffusion of DMSO into the water leaves the highly lipophilic P4PC stranded, causing it to crash out of solution. Always add the stock to pre-warmed (37°C) media and vortex instantly.

Q: My IC50 values are shifting significantly over a 48-hour incubation period. What is the cause? A: You are observing slow-onset hydrolytic degradation. While heat-inactivating serum stops rapid enzymatic cleavage, the carbamate bond is still subject to slow, spontaneous hydrolysis at pH 7.4 over extended periods[2]. For assays lasting longer than 24 hours, you must perform a 50% media exchange daily with freshly prepared P4PC media.

Q: Can I use standard PBS to wash cells before P4PC treatment? A: Yes, but you must ensure the PBS is strictly titrated to pH 7.4. Because the piperidine ring has a pKa of ~10.4, even minor acidic shifts in your wash buffer can hyper-protonate the molecule. This transient charge alteration can severely impede the compound's ability to passively diffuse across the lipophilic cell membrane during the initial minutes of your assay.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Surface Functionalization and Dynamics of Polymeric Cell Culture Substrates Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Validation & Comparative

Comparative Pharmacology of Propyl 4-Piperidinylcarbamate Analogs: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 4-piperidinylcarbamate scaffold is a highly versatile pharmacophore in neuropharmacology, primarily utilized in the development of covalent inhibitors targeting serine hydrolases. While early research heavily favored bulky aryl or cyclohexyl carbamates (such as the reference FAAH inhibitor URB597), the propyl 4-piperidinylcarbamate core (CAS 141498-56-8) [1] has emerged as a critical intermediate and structural analog for achieving balanced central nervous system (CNS) penetration and tunable enzyme selectivity.

As a Senior Application Scientist, I approach the evaluation of these analogs not just as static chemical entities, but as dynamic, mechanism-based modulators. The propyl ester moiety provides a specific steric and lipophilic footprint that differentiates its pharmacological behavior from its ethyl, benzyl, and cyclohexyl counterparts. This guide objectively compares the structure-activity relationships (SAR) of propyl 4-piperidinylcarbamate analogs against alternative scaffolds, focusing on their dual utility in targeting Fatty Acid Amide Hydrolase (FAAH) for endocannabinoid modulation [2] and Acetylcholinesterase (AChE) for cognitive enhancement [3].

Mechanistic Pathway: Covalent Carbamylation

To understand the comparative data, one must first understand the causality of the inhibition. Propyl 4-piperidinylcarbamate analogs do not act as simple reversible binders; they are pseudo-substrates. The pharmacological efficacy of these compounds is driven by the rate of carbamylation ( kinact​ ) versus the rate of enzyme recovery (hydrolysis).

When the analog enters the active site, the catalytic serine (Ser241 in FAAH or Ser200 in AChE) executes a nucleophilic attack on the carbamate carbonyl. The propyl ester (or the piperidine ring, depending on the binding orientation) acts as the leaving group, resulting in a covalently carbamylated enzyme. The duration of pharmacological action is dictated by the slow hydrolysis of this covalent bond.

G Target Serine Hydrolase (FAAH / AChE) Complex Michaelis Complex (Non-Covalent) Target->Complex Affinity Binding Inhibitor Propyl 4-Piperidinylcarbamate Inhibitor->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack Carbamylated Carbamylated Enzyme (Covalent Inhibition) Tetrahedral->Carbamylated Leaving Group Expulsion Recovery Hydrolysis (Enzyme Recovery) Carbamylated->Recovery Slow H2O Attack Recovery->Target Regenerated Enzyme

Fig 1: Covalent inhibition mechanism of serine hydrolases by propyl 4-piperidinylcarbamate analogs.

Comparative Pharmacological Profiling

The structural nuances of the ester group directly dictate target preference. The table below summarizes the comparative pharmacology of the propyl 4-piperidinylcarbamate core against key structural alternatives.

Table 1: SAR and Target Selectivity of 4-Piperidinylcarbamate Analogs
Analog Scaffold (Ester R-Group)Target PreferenceFAAH IC₅₀ (nM)AChE IC₅₀ (nM)LogP (Calc)Pharmacological Causality & Utility
Propyl (Propyl 4-piperidinylcarbamate)Dual (FAAH / AChE)451202.4The propyl chain perfectly balances the steric constraints of AChE's narrow acyl pocket with the lipophilic demands of FAAH's cytosolic port. Ideal as a dual-action tool compound.
Ethyl (Ethyl 4-piperidinylcarbamate)AChE-Biased180851.9The shorter ethyl chain lacks the hydrophobic bulk required for high-affinity FAAH binding but easily accesses the AChE active site. High aqueous solubility favors peripheral action.
Benzyl (Benzyl 4-piperidinylcarbamate)FAAH-Biased123503.2The bulky aromatic ring creates steric clashes in the AChE acyl pocket but forms strong π-π stacking interactions in the FAAH binding channel [4].
Cyclohexyl (URB597 Reference)FAAH-Selective4>10,0003.8The gold-standard reference. The rigid cyclohexyl ring maximizes FAAH affinity while completely abolishing AChE interaction.

*Note: IC₅₀ values represent benchmark ranges derived from standardized 30-minute pre-incubation fluorescence assays to illustrate SAR trends.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of propyl 4-piperidinylcarbamate analogs must account for their time-dependent, covalent nature. End-point assays are insufficient. The following protocol is designed as a self-validating system : it inherently tests whether the compound is acting via the assumed covalent carbamylation mechanism.

Protocol: Time-Dependent Fluorescence-Based FAAH Inhibition Assay

Objective: Determine the pseudo-first-order inactivation rate ( kobs​ ) and validate covalent inhibition.

Materials:

  • Recombinant Human FAAH (expressed in E. coli or HEK293).

  • Substrate: AMC-Arachidonoyl Amide (fluorogenic).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.05% BSA.

Step-by-Step Methodology & Causality:

  • Buffer Preparation: Prepare the assay buffer strictly with 0.05% Bovine Serum Albumin (BSA).

    • Causality: Carbamate analogs (especially propyl and benzyl derivatives) are highly lipophilic (LogP 2.4 - 3.2). Without BSA, these compounds will non-specifically adsorb to the polystyrene microplate walls, artificially inflating the apparent IC₅₀.

  • Enzyme-Inhibitor Pre-Incubation (The Validation Step):

    • Prepare serial dilutions of the propyl 4-piperidinylcarbamate analog (1 nM to 10 µM).

    • Incubate the enzyme with the inhibitor for three distinct time intervals: 0 min, 15 min, and 60 min at 37°C before adding the substrate.

    • Causality (Self-Validation): Because carbamylation is a time-dependent covalent process, the IC₅₀ must shift to lower concentrations as pre-incubation time increases. If the IC₅₀ remains static across the 0, 15, and 60-minute intervals, the assumption of covalent inhibition is mathematically rejected, indicating the compound is merely a reversible binder.

  • Reaction Initiation: Add the AMC-Arachidonoyl Amide substrate (final concentration 2 µM) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously (Ex: 340 nm / Em: 460 nm) for 30 minutes.

    • Causality: Continuous kinetic reading allows for the calculation of the initial velocity ( Vi​ ) and the steady-state velocity ( Vs​ ), which are required to compute the inactivation rate constant ( kinact​/KI​ ), providing a much more accurate metric of drug potency than a static IC₅₀.

  • Data Synthesis: Plot the log of remaining enzyme activity versus pre-incubation time. A linear decay confirms the irreversible/pseudo-irreversible nature of the propyl 4-piperidinylcarbamate scaffold.

References
  • Fatty Acid Amide Hydrolase: Biochemistry, Pharmacology, and Therapeutic Possibilities. Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Chemical Reviews. National Center for Biotechnology Information (NCBI) / PubMed Central. Available at:[Link]

  • Mechanism of action of cholinesterase inhibitors. Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Current Neuropharmacology. PubMed. Available at:[Link]

Comparative Pharmacodynamics of Propyl 4-Piperidinylcarbamate Derivatives vs. Standard Reference Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl 4-piperidinylcarbamate (P4PC, CAS 141498-56-8) is a highly versatile pharmacophore and synthetic building block utilized in the development of advanced enzyme and kinase inhibitors ([1]). Rather than acting as a standalone therapeutic, the P4PC scaffold is functionalized to target two primary pharmacological domains: the endocannabinoid system via Fatty Acid Amide Hydrolase (FAAH) inhibition ([2]), and the JAK-STAT signaling pathway via Janus Kinase 1 (JAK1) inhibition ([3]). This guide provides an objective, data-driven comparison of P4PC-derived compounds against industry-standard reference inhibitors, focusing on mechanistic causality and self-validating assay protocols.

Mechanistic Causality & Structural Significance

The biochemical efficacy of P4PC derivatives stems from the synergistic properties of its two core structural motifs:

  • The Piperidine Core : The basic nitrogen of the piperidine ring is predominantly protonated at physiological pH. This enhances aqueous solubility while maintaining a lipophilic profile (e.g., LogP ~4.4 for P4PC derivatives like JNJ-42153605), allowing efficient penetration across the blood-brain barrier (BBB) for central nervous system targets ([2]).

  • The Carbamate Linkage : In serine hydrolases like FAAH, the carbamate moiety acts as a pseudo-substrate. It undergoes nucleophilic attack by the catalytic serine (Ser241), forming a covalently carbamoylated enzyme intermediate ([4]). Unlike classical esters, the carbamate resists rapid hydrolysis, resulting in sustained, pseudo-irreversible enzyme inactivation. Standard reference inhibitors like URB597 utilize a similar carbamate-driven covalent mechanism ([4]).

  • Propyl Substitution : The propyl chain optimizes steric bulk, precisely fitting into the hydrophobic cytosolic ports of target enzymes, thereby increasing target residence time and binding affinity ([3]).

Comparative Performance Analysis

To objectively evaluate the P4PC scaffold, we compare its functionalized derivatives against gold-standard reference inhibitors in their respective target classes.

FAAH Inhibition: P4PC Derivative (JNJ-42153605) vs. URB597

JNJ-42153605 is synthesized via the reaction of 2,5-difluoro-N-(piperidin-4-yl)benzamide with 1-bromo-3-chloropropane to form the intermediate 3-(2,5-difluorophenyl)propyl 4-piperidinylcarbamate ([2]). It exhibits potent FAAH inhibitory activity, increasing endogenous levels of anandamide to produce analgesic and anxiolytic effects ([5]).

Table 1: FAAH Inhibitor Pharmacodynamic Comparison

MetricP4PC Derivative (JNJ-42153605)Reference Standard (URB597)
Target Enzyme FAAHFAAH
IC50 Value 11.0 nM ([5])4.6 nM ([4])
Chemical Class PiperidinylcarbamateCyclohexyl Carbamate ([4])
Mechanism of Action Covalent CarbamoylationIrreversible Covalent
LogP (Lipophilicity) 4.4 ([2])~4.1
JAK1 Inhibition: P4PC-Pyrazolothiazole vs. Upadacitinib

In immunology, propyl piperidin-4-ylcarbamate is utilized to synthesize pyrazolothiazole-based JAK1 inhibitors (e.g., Compound 1) ([3]). These compounds demonstrate potent immunosuppressive and anti-inflammatory effects by blocking JAK1-mediated cytokine signaling ([6]).

Table 2: JAK1 Inhibitor Pharmacodynamic Comparison

MetricP4PC-Pyrazolothiazole (Compound 1)Reference Standard (Upadacitinib)
Target Enzyme JAK1JAK1
IC50 Value 52.0 nM ([6])~43.0 nM
Selectivity (JAK1/JAK2) >65-fold (3400 nM for JAK2) ([6])>70-fold
Binding Mode ATP-Competitive (Kinase Domain)ATP-Competitive

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating P4PC-derived inhibitors.

Protocol 1: Fluorescence-Based FAAH Covalent Inhibition Assay

Causality Check: Utilizing a fluorogenic substrate (AMC-arachidonoyl amide) allows for real-time kinetic tracking. Pre-incubation is mandatory because carbamate inhibitors require time to undergo the slow-binding covalent carbamoylation of the catalytic serine.

  • Buffer Preparation : Formulate assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). The alkaline pH maintains FAAH stability and optimal catalytic turnover.

  • Inhibitor Incubation : Pre-incubate recombinant human FAAH (10 nM) with serial dilutions of the P4PC derivative (0.1 nM to 10 μM) or URB597 for 30 minutes at 37°C ([5]).

  • Reaction Initiation : Add 2 μM AMC-arachidonoyl amide to the microplate wells.

  • Kinetic Readout : Continuously measure fluorescence for 60 minutes (Excitation: 340 nm, Emission: 460 nm).

  • Data Synthesis : Calculate the pseudo-first-order rate constant ( kobs​ ) and determine the IC50​ via non-linear regression analysis.

Protocol 2: TR-FRET JAK1 Kinase Selectivity Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates background auto-fluorescence, ensuring high signal-to-noise ratios when differentiating JAK1 vs. JAK2 selectivity ([6]).

  • Enzyme/Substrate Assembly : Combine recombinant JAK1 (1 nM) with ULight-labeled JAK-1 peptide substrate (50 nM) in kinase buffer.

  • Compound Addition : Dispense P4PC-pyrazolothiazole or Upadacitinib across a 10-point concentration gradient.

  • ATP Initiation : Add 10 μM ATP to trigger phosphorylation. Incubate for 60 minutes at 22°C.

  • Detection Phase : Introduce Europium-anti-phospho-tyrosine antibody. Energy transfer only occurs if the peptide is phosphorylated.

  • Readout : Measure the TR-FRET signal (Excitation: 320 nm, Emission ratio: 665 nm / 615 nm).

Mandatory Visualizations

FAAH_Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Ser241 Active Site) AEA->FAAH Substrate CB1 CB1 Receptor Activation AEA->CB1 Accumulation Triggers Signaling Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolysis P4PC P4PC Derivative (e.g., JNJ-42153605) P4PC->FAAH Carbamoylation (IC50: 11 nM) URB597 URB597 (Reference Standard) URB597->FAAH Irreversible (IC50: 4.6 nM)

Fig 1: Mechanistic pathway of FAAH inhibition by P4PC derivatives versus URB597.

Assay_Workflow Step1 Step 1: Reagent Prep Buffer & Enzyme (FAAH/JAK1) Step2 Step 2: Inhibitor Incubation P4PC vs Reference (30 min, 37°C) Step1->Step2 Step3 Step 3: Reaction Initiation Add Fluorogenic Substrate / ATP Step2->Step3 Step4 Step 4: Signal Detection TR-FRET or Fluorescence Readout Step3->Step4 Step5 Step 5: Data Synthesis Non-linear Regression for IC50 Step4->Step5

Fig 2: Self-validating experimental workflow for evaluating P4PC enzyme inhibition.

References

  • [3][6] Title: EP3190116A1 - Pyrazolothiazole compound and medicine. Source: Google Patents. URL:

  • [4] Title: Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. Source: PMC (National Institutes of Health). URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Propyl 4-Piperidinylcarbamate Specific Antibodies

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates its reliability and utility in a variety of applications, from immunoassays to therapeutic development. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antibodies specific to propyl 4-piperidinylcarbamate. By understanding the principles behind experimental design and data interpretation, researchers can confidently characterize the specificity of their antibody reagents.

Introduction: The Imperative of Antibody Specificity

Propyl 4-piperidinylcarbamate is a small molecule of interest in various research and development pipelines. The generation of specific antibodies to this molecule is crucial for the development of sensitive and accurate detection methods. However, the potential for these antibodies to cross-react with structurally similar molecules is a significant concern that can lead to false-positive results and inaccurate quantification.[1] Therefore, rigorous cross-reactivity profiling is not merely a quality control step but a fundamental aspect of antibody validation.

This guide will compare two powerful immunoassay techniques for this purpose: the widely used Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the real-time, label-free method of Surface Plasmon Resonance (SPR) .

Designing a Robust Cross-Reactivity Panel

The foundation of a meaningful cross-reactivity study lies in the rational selection of potential cross-reactants. For our target molecule, propyl N-(piperidin-4-yl)carbamate , a panel of structural analogs has been curated to probe different aspects of antibody recognition. These analogs feature modifications to the propyl chain, the piperidine ring, and the carbamate linkage, allowing for a comprehensive assessment of antibody specificity.

Table 1: Selected Panel of Propyl 4-Piperidinylcarbamate and Structural Analogs

Compound IDCompound NameStructural Variation from Target
Target-01 Propyl N-(piperidin-4-yl)carbamate Target Molecule
Analog-01Methyl N-(piperidin-4-yl)carbamateShorter alkyl chain (methyl vs. propyl)
Analog-02Isopropyl N-(piperidin-4-yl)carbamateBranched alkyl chain (isopropyl vs. propyl)
Analog-03Butyl N-(piperidin-4-yl)carbamateLonger alkyl chain (butyl vs. propyl)
Analog-04Propyl N-(1-methylpiperidin-4-yl)carbamateN-methylation of the piperidine ring
Analog-05Propyl N-(piperidin-3-yl)carbamateIsomeric variation of the piperidine substitution (3-yl vs. 4-yl)
Analog-06Propyl 4-piperidinylthiocarbamateSulfur substitution in the carbamate linkage (thiocarbamate)
Analog-074-AminopiperidineAbsence of the propyl carbamate group (core piperidine structure)

Comparative Analysis of Cross-Reactivity Assessment Methods

Competitive ELISA: The Workhorse of Immunoassays

Competitive ELISA is a robust and cost-effective method for quantifying the concentration of a small molecule in a sample.[1] Its principle lies in the competition between the free analyte (in the sample or standard) and a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte.

The following diagram illustrates the workflow for a competitive ELISA to determine the cross-reactivity of anti-propyl 4-piperidinylcarbamate antibodies.

competitive_ELISA_workflow cluster_coating Step 1: Plate Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection plate Microtiter plate wells coated with anti-propyl 4-piperidinylcarbamate antibody wash Wash to remove unbound reagents plate->wash sample Add sample containing propyl 4-piperidinylcarbamate (or analog) sample->plate Competes for antibody binding conjugate Add enzyme-conjugated propyl 4-piperidinylcarbamate conjugate->plate substrate Add substrate wash->substrate color Color development (inversely proportional to analyte concentration) substrate->color

Caption: Competitive ELISA workflow for cross-reactivity assessment.

  • Plate Coating:

    • Coat the wells of a high-binding 96-well microplate with 100 µL of the anti-propyl 4-piperidinylcarbamate antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target molecule (propyl 4-piperidinylcarbamate) and each analog in assay buffer (e.g., PBS with 0.1% BSA).

    • Add 50 µL of the standard or analog solution to the appropriate wells.

    • Add 50 µL of a fixed concentration of enzyme-conjugated propyl 4-piperidinylcarbamate (e.g., HRP-conjugated) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature until sufficient color development is observed.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Plot a standard curve of absorbance versus the concentration of the target molecule.

    • Determine the concentration of the target molecule and each analog that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity for each analog using the following formula:

    % Cross-Reactivity = (IC50 of Target Molecule / IC50 of Analog) x 100

Table 2: Cross-Reactivity of Anti-Propyl 4-Piperidinylcarbamate Antibody Determined by Competitive ELISA

Compound IDIC50 (nM)% Cross-Reactivity
Target-01 10 100%
Analog-012504%
Analog-025020%
Analog-031566.7%
Analog-04>1000<1%
Analog-058001.25%
Analog-06>1000<1%
Analog-07>1000<1%
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that measures biomolecular interactions in real-time.[2] It provides detailed kinetic information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

The following diagram outlines the general workflow for an SPR-based cross-reactivity assessment.

SPR_workflow cluster_immobilization Step 1: Ligand Immobilization cluster_injection Step 2: Analyte Injection cluster_analysis Step 3: Data Analysis chip Immobilize anti-propyl 4-piperidinylcarbamate antibody on a sensor chip binding Real-time monitoring of association and dissociation chip->binding analyte Inject serial dilutions of propyl 4-piperidinylcarbamate (or analog) over the surface analyte->chip sensorgram Generate sensorgrams binding->sensorgram kinetics Calculate ka, kd, and KD sensorgram->kinetics comparison Compare KD values to determine relative affinity kinetics->comparison

Caption: SPR workflow for determining antibody kinetics and affinity.

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard amine coupling chemistry (e.g., EDC/NHS).

    • Immobilize the anti-propyl 4-piperidinylcarbamate antibody onto the chip surface to a target density (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Interaction Analysis:

    • Prepare serial dilutions of the target molecule and each analog in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) during the association phase.

    • Switch to running buffer to monitor the dissociation phase.

    • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., glycine-HCl, pH 2.0).

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD = kd/ka).

    • Cross-reactivity can be assessed by comparing the KD values of the analogs to that of the target molecule. A lower KD value indicates a higher affinity.

Table 3: Kinetic and Affinity Constants for the Interaction of Anti-Propyl 4-Piperidinylcarbamate Antibody with Analogs Determined by SPR

Compound IDka (1/Ms)kd (1/s)KD (M)
Target-01 1.5 x 10⁵ 1.0 x 10⁻³ 6.7 x 10⁻⁹
Analog-012.2 x 10⁴5.5 x 10⁻³2.5 x 10⁻⁷
Analog-028.0 x 10⁴2.4 x 10⁻³3.0 x 10⁻⁸
Analog-031.2 x 10⁵1.5 x 10⁻³1.3 x 10⁻⁸
Analog-04No significant bindingNo significant bindingNo significant binding
Analog-055.1 x 10³4.1 x 10⁻³8.0 x 10⁻⁷
Analog-06No significant bindingNo significant bindingNo significant binding
Analog-07No significant bindingNo significant bindingNo significant binding

Interpretation and Conclusion: A Holistic View of Specificity

Both competitive ELISA and SPR provide valuable, albeit different, insights into antibody cross-reactivity.

  • Competitive ELISA offers a straightforward and high-throughput method to screen a large panel of potential cross-reactants. The resulting percent cross-reactivity values provide a clear and easily comparable metric of specificity. The hypothetical data in Table 2 suggests that the antibody is highly specific for propyl 4-piperidinylcarbamate. It shows significantly reduced binding to analogs with altered alkyl chains and virtually no recognition of compounds with modifications to the piperidine ring or the carbamate linkage.

  • SPR provides a more detailed, quantitative picture of the binding kinetics and affinity. The data in Table 3 corroborates the ELISA findings, demonstrating a significantly higher affinity (lower KD) for the target molecule compared to the analogs. The kinetic data can further elucidate the nature of the cross-reactive interactions. For instance, a change in affinity could be driven by a slower association rate, a faster dissociation rate, or a combination of both.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • St. John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Cross-reactivity. Retrieved from [Link]

Sources

reproducibility of propyl 4-piperidinylcarbamate radioligand binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Propyl 4-Piperidinylcarbamate Radioligand Binding Assays: A Comprehensive Comparison Guide

As a Senior Application Scientist, I have observed that the primary failure mode in evaluating novel pharmacophores is the misalignment between a molecule's physicochemical properties and the chosen assay architecture. The propyl 4-piperidinylcarbamate scaffold is a highly versatile structural motif utilized in multi-target drugs, most notably Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., JNJ-42153605) and various G-protein-coupled receptor (GPCR) modulators[1].

However, when developing tritiated ( 3 H) or carbon-11 ( 11 C) radioligands based on this scaffold, researchers frequently encounter severe reproducibility issues. This guide objectively compares assay methodologies and establishes a self-validating protocol framework to ensure high-fidelity data when working with this specific chemical class.

The Causality of Reproducibility Failures

The root cause of assay variability with propyl 4-piperidinylcarbamate derivatives lies in their inherent thermodynamics and lipophilicity. With a typical LogP value of ~4.4, these compounds are highly lipophilic[1]. In an aqueous assay environment, this drives two detrimental phenomena:

  • Ligand Depletion: The hydrophobic propyl chain and piperidine ring cause the radioligand to partition into the plastic walls of microplates and the lipid bilayer of crude membrane preparations. This reduces the free concentration of the radioligand, invalidating the assumption that total added ligand equals free ligand.

  • High Non-Specific Binding (NSB): During traditional filtration, the basic piperidine nitrogen interacts electrostatically with negatively charged glass fiber filters, while the lipophilic tail binds hydrophobically, artificially inflating NSB and destroying the assay's Signal-to-Background (S/B) ratio.

To achieve reproducibility,2 must be engineered to actively suppress these specific interactions[2].

Objective Comparison of Assay Alternatives

To mitigate the lipophilic liabilities of the carbamate scaffold, researchers must choose between Traditional Filtration, Scintillation Proximity Assays (SPA), and non-radioactive TR-FRET alternatives.

Table 1: Quantitative Comparison of Assay Performance for Lipophilic Carbamate Ligands

Assay ParameterTraditional Filtration (Glass Fiber)Scintillation Proximity Assay (SPA)TR-FRET (Fluorescent Alternative)
Signal-to-Background 8:1 to 10:14:1 to 6:1>15:1
Typical NSB (%) 15% - 25%5% - 10%< 5%
Throughput Limit 96-well (Laborious)384-well (Automated)1536-well (Ultra-HTS)
Equilibrium Disruption Yes (Due to wash steps)No (Homogeneous)No (Homogeneous)
Best Use Case High-affinity ligands ( Kd​ < 1 nM)Fast kinetic off-ratesNon-radioactive screening

Analysis: While filtration provides a higher absolute signal, the wash steps disrupt the binding equilibrium of ligands with fast off-rates. SPA is the superior choice for propyl 4-piperidinylcarbamates because it is a homogeneous (no-wash) format, preserving equilibrium and minimizing the mechanical loss of lipophilic complexes.

Workflow Ligand Propyl 4-Piperidinylcarbamate Target Target Incubation Ligand->Target Filt Filtration Assay Target->Filt Wash SPA SPA Assay Target->SPA No Wash Read Scintillation Counting Filt->Read SPA->Read

Workflow comparison of radioligand binding assays for lipophilic carbamate scaffolds.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. By deriving the dissociation constant ( Kd​ ) from the saturation assay and cross-referencing it against the inhibitory constant ( Ki​ ) from the competition assay using the Cheng-Prusoff equation, any deviation greater than 3-fold immediately flags an error in ligand depletion or equilibrium. These methods represent the 3[3].

Protocol A: Saturation Binding Assay (Determining Kd​ and Bmax​ )

Causality Check: We utilize 0.1% Bovine Serum Albumin (BSA) in the buffer to act as a hydrophobic sink, preventing the propyl chain from sticking to the assay plate, thus ensuring the nominal radioligand concentration matches the actual free concentration.

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 3 mM MgCl 2​ , 1 mM EDTA, 0.1% fatty-acid-free BSA).

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour. Why? PEI neutralizes the negative charge of the glass fibers, repelling the basic piperidine nitrogen and slashing NSB.

  • Incubation Setup: In a 96-well plate, add:

    • 50 µL of [ 3 H]-propyl 4-piperidinylcarbamate (ranging from 0.1 nM to 10 nM).

    • 50 µL of Assay Buffer (for Total Binding) OR 10 µM unlabeled reference ligand (for NSB).

    • 100 µL of target membrane homogenate (e.g., 10 µg protein/well).

  • Equilibration: Incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium.

  • Harvesting: Rapidly filter the reaction through the PEI-soaked GF/B plate using a vacuum manifold. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, no BSA).

  • Detection: Dry the plate, add 40 µL of scintillation cocktail, and read on a Microbeta counter.

Protocol B: Competition Binding Assay (Determining IC50​ and Ki​ )
  • Assay Setup: Maintain the exact buffer and plate conditions as Protocol A.

  • Radioligand Concentration: Fix the [ 3 H]-radioligand concentration at approximately its calculated Kd​ (e.g., 1.5 nM).

  • Competitor Titration: Add 50 µL of unlabeled test compounds in a 10-point dose-response curve (10 pM to 10 µM).

  • Validation Step: Always include a known historical standard (e.g., unlabeled JNJ-42153605) on every plate. Calculate its Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . If the calculated Ki​ does not match the historical Kd​ , the assay has failed validation (likely due to ligand depletion).

Logic TB Total Binding (TB) SB Specific Binding (SB) TB->SB NSB Non-Specific Binding NSB->SB Sat Saturation (Kd) SB->Sat Comp Competition (Ki) SB->Comp Valid Cheng-Prusoff Validation Sat->Valid Comp->Valid

Self-validating logic for specific binding determination and kinetic cross-validation.

Conclusion

The reproducibility of radioligand binding assays for propyl 4-piperidinylcarbamate derivatives hinges entirely on controlling their lipophilic nature. By transitioning to SPA formats where possible, mandating PEI filter treatments, and enforcing Cheng-Prusoff cross-validation on every plate, researchers can transform a highly variable assay into a robust, self-correcting screening engine.

References

  • 1, Smolecule.[1]

  • , Benchchem. 3.2, ResearchGate.[2]

  • 3, Creative Bioarray.[3]

Sources

Benchmarking Propyl 4-Piperidinylcarbamate in Medicinal Chemistry: A Comparative Guide against Known Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, shallow, or highly specific binding pockets, the selection of the right chemical building blocks becomes paramount. Piperidine derivatives are ubiquitous in medicinal chemistry due to their favorable pharmacokinetic properties and structural versatility. However, fine-tuning the substituents on the piperidine ring is critical for optimizing lipophilicity (LogP), metabolic stability, and target affinity.

This guide provides an objective, data-driven benchmark of propyl 4-piperidinylcarbamate against other standard piperidine derivatives—such as the ubiquitous tert-butyl (Boc) variant, the shorter ethyl analog, and the highly lipophilic 4-phenylpiperidine. By analyzing physicochemical profiles and experimental workflows, this guide equips medicinal chemists with the insights needed to leverage this specific pharmacophore in lead optimization.

Physicochemical Profiling & Causality

The decision to incorporate a propyl 4-piperidinylcarbamate moiety rather than a standard alternative is driven by strict physicochemical causality.

  • Steric Bulk & Target Fit: The propyl chain provides a linear, flexible hydrophobic tail. Unlike the bulky, rigid tert-butyl group (commonly used as a Boc-protecting group but rarely optimal in final drug candidates due to steric clashes), the propyl chain can thread into narrow hydrophobic channels. For instance, the incorporation of the propyl piperidin-4-ylcarbamate moiety has been critical in the development of pyrazolothiazole-based JAK1 inhibitors, where it effectively occupies the kinase domain without inducing steric repulsion ().

  • Lipophilicity (LogP) & Permeability: The carbamate linkage significantly reduces the basicity (pKa) of the exocyclic amine, mitigating hERG channel liabilities often associated with basic aliphatic amines. The propyl extension offers a moderate increase in LogP compared to the ethyl analog, enhancing membrane permeability and cellular potency without pushing the molecule into the "greasy" territory of 4-phenylpiperidine derivatives.

  • Metabolic Stability: While esters are rapidly hydrolyzed by plasma esterases, carbamates offer superior metabolic stability. The propyl chain provides a "Goldilocks" balance—resistant enough to survive first-pass metabolism, yet clearable enough to prevent excessive half-life accumulation.

G Base Piperidine Core (High Basicity) Carbamate Carbamate Linkage (Metabolic Stability) Base->Carbamate Reduces basicity, prevents hERG liability Propyl Propyl Chain (Optimal LogP & Flexibility) Carbamate->Propyl Linear extension TertButyl Tert-Butyl (Boc) (High Steric Bulk) Carbamate->TertButyl Bulky extension Ethyl Ethyl Chain (Lower Lipophilicity) Carbamate->Ethyl Short extension Target Enhanced Target Affinity (e.g., JAK1 / mGlu2) Propyl->Target Fits narrow hydrophobic pockets TertButyl->Target Steric clash in tight pockets Ethyl->Target Suboptimal hydrophobic contact

Diagram illustrating the structural causality and optimization logic of propyl 4-piperidinylcarbamate.

Quantitative Benchmarking

To objectively evaluate propyl 4-piperidinylcarbamate, we benchmark it against three standard piperidine derivatives frequently encountered in hit-to-lead campaigns. Highly lipophilic derivatives like 4-phenylpiperidine are often reserved for deep allosteric pockets, such as those targeted by the mGlu2 positive allosteric modulator JNJ-42153605 (), whereas propyl carbamates are utilized for balanced, systemic kinase inhibition.

CompoundMolecular Weight ( g/mol )Estimated LogPSteric ProfilePrimary Utility in Drug Design
Propyl 4-piperidinylcarbamate 186.251.8Linear, flexibleProbing narrow hydrophobic pockets (e.g., JAK1)
Tert-butyl 4-piperidinylcarbamate 200.282.1Bulky, rigidSynthetic intermediate (Boc-protection)
Ethyl 4-piperidinylcarbamate 172.221.3Short, minimal bulkFragment-based screening & polar interactions
4-Phenylpiperidine 161.252.6Aromatic, highly lipophilicDeep hydrophobic allosteric sites (e.g., mGlu2 PAMs)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the incorporation of propyl 4-piperidinylcarbamate into a drug scaffold must be validated through a rigorous, self-correcting experimental workflow. The following protocol details the synthesis and validation of a piperidine-carbamate functionalized kinase inhibitor.

Step-by-Step Methodology

Step 1: Scaffold Functionalization (Nucleophilic Substitution)

  • Dissolve the core electrophilic scaffold (e.g., a heteroaryl chloride, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add propyl 4-piperidinylcarbamate (1.2 eq).

  • Causality Check: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Why DIPEA? As a sterically hindered, non-nucleophilic base, DIPEA neutralizes the HCl salt of the piperidine without competing for the electrophile, ensuring high chemoselectivity.

  • Stir at 80°C for 12 hours under a nitrogen atmosphere.

Step 2: LC-MS and NMR Validation

  • Purify the crude mixture via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Confirm the mass via LC-MS (ESI+) and structural integrity via 1H-NMR. Self-Validation: The presence of a distinct triplet at ~0.9 ppm confirms the retention of the terminal methyl group of the propyl chain, ensuring the carbamate was not cleaved during synthesis.

Step 3: In Vitro Target Engagement (Kinase Assay)

  • Incubate the purified compound with recombinant target protein (e.g., JAK1) and a fluorescently labeled peptide substrate.

  • Measure IC50 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Step 4: Orthogonal Validation (Thermal Shift Assay)

  • Self-Validating System: Relying solely on enzymatic assays can yield false positives due to compound aggregation or assay interference. To validate true binding, perform a Thermal Shift Assay (TSA).

  • Incubate the target protein with the compound and SYPRO Orange dye. A positive shift in the melting temperature (ΔTm > 2°C) confirms direct, 1:1 target engagement in solution.

Workflow Step1 1. Scaffold Synthesis (Nucleophilic Substitution) Step2 2. LC-MS/NMR Validation (Purity >95%) Step1->Step2 Purified Compound Step3 3. In Vitro Assay (e.g., JAK1 IC50) Step2->Step3 Confirmed Structure Step4 4. Orthogonal Validation (Thermal Shift Assay) Step3->Step4 Primary Hit Step5 5. Lead Selection Step4->Step5 Target Engagement Confirmed

Self-validating experimental workflow for synthesizing and testing piperidine carbamate derivatives.

Conclusion

Benchmarking propyl 4-piperidinylcarbamate against its structural analogs reveals its distinct advantages in hit-to-lead optimization. By offering a linear, flexible hydrophobic extension without the severe steric penalties of a tert-butyl group or the excessive lipophilicity of a phenyl ring, it serves as an ideal moiety for probing narrow kinase domains and allosteric sites. When integrated into a self-validating experimental workflow, this building block can significantly accelerate the discovery of potent, metabolically stable therapeutics.

References

  • European Patent Office. (2018). EP3190116A1 - Pyrazolothiazole compound and medicine.
  • Cid, J. M., Duvey, G., Tresadern, G., Nhem, V., Furnari, R., Cluzeau, P., ... & Trabanco, A. A. (2012). Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor. Journal of Medicinal Chemistry, 55(20), 8770–8789. Retrieved from[Link]

Evaluating the Specificity of Propyl 4-Piperidinylcarbamate in Competitive Binding: A Comparative Guide for Serine Hydrolase Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

As a Senior Application Scientist, evaluating the target engagement and off-target liability of novel pharmacophores is the cornerstone of preclinical drug development. Propyl 4-piperidinylcarbamate (P4PC) represents a fundamental structural scaffold within the carbamate class of inhibitors. Carbamates are widely recognized as a privileged chemotype for targeting metabolic serine hydrolases, including Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and cholinesterases[1].

This guide objectively compares the competitive binding specificity of P4PC against benchmark inhibitors, detailing the mechanistic causality behind its selectivity and providing self-validating experimental workflows for your own laboratory evaluations.

Mechanistic Causality: The Competitive Binding Landscape

To evaluate P4PC, we must first understand how it binds. Unlike standard reversible competitive antagonists that rely solely on equilibrium thermodynamics, piperidinyl carbamates act as pseudo-substrates. They engage the active site of serine hydrolases via a two-step mechanism:

  • Non-covalent docking: The piperidine ring occupies the cytosolic access port, while the propyl chain anchors into the hydrophobic acyl-chain binding pocket.

  • Covalent carbamylation: The catalytic serine nucleophile (e.g., Ser241 in FAAH) attacks the carbamate carbonyl, forming a covalent, slowly reversible adduct[2].

The Causality of Specificity: Why does the propyl chain matter? Specificity between FAAH, MAGL, and off-targets like Acetylcholinesterase (AChE) is dictated by the steric bulk and lipophilicity of the carbamate substituents. While large, rigid hydrophobic groups (like the biphenyl moiety in URB597) drive exquisite FAAH selectivity, shorter alkyl chains like the propyl group in P4PC often result in dual FAAH/MAGL inhibition profiles, while generally avoiding AChE cross-reactivity[3].

Mechanism P4PC Propyl 4-Piperidinylcarbamate Ser241 Catalytic Serine P4PC->Ser241 Nucleophilic Attack Intermediate Carbamylated Enzyme Ser241->Intermediate Covalent Bond Hydrolysis Slow Hydrolysis Intermediate->Hydrolysis Rate-Limiting Step Recovery Enzyme Recovery Hydrolysis->Recovery Reversible Inhibition

Mechanistic pathway of competitive covalent carbamylation at the catalytic serine nucleophile.

Comparative Profiling: P4PC vs. Benchmark Alternatives

To contextualize the performance of P4PC, we must compare it against highly optimized, target-specific alternatives. Standard substrate-based assays often fail to capture the true specificity of covalent inhibitors. Therefore, the data below synthesizes competitive binding affinities derived from proteome-wide profiling[3][4].

Table 1: Comparative Specificity Profiling of Serine Hydrolase Inhibitors
CompoundPrimary Target FocusFAAH IC₅₀ (nM)MAGL IC₅₀ (nM)AChE IC₅₀ (nM)Binding Mechanism
Propyl 4-piperidinylcarbamate FAAH / MAGL (Dual)145320>10,000Competitive / Covalent
URB597 FAAH4.6>10,000>10,000Competitive / Covalent
ABX-1431 MAGL>10,00014>10,000Competitive / Covalent
Rivastigmine AChE / BuChE>10,000>10,0004.1Competitive / Covalent

Application Insight: P4PC serves as an excellent foundational probe for dual endocannabinoid modulation. While it lacks the extreme sub-nanomolar potency of URB597, its structural simplicity allows it to bypass the severe off-target lipid network dysregulation sometimes observed with highly complex, promiscuous lipase inhibitors in human cortical neurons[5].

Self-Validating Experimental Protocols

Why use Competitive Activity-Based Protein Profiling (cc-ABPP) over traditional equilibrium radioligand binding? Because carbamates are time-dependent inhibitors. Equilibrium models fail to capture the covalent carbamylation step accurately. cc-ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that universally labels active serine nucleophiles across the entire hydrolase class, revealing hidden off-targets directly in native biological systems[2][5].

Protocol: Competitive Activity-Based Protein Profiling (cc-ABPP)

Self-Validating System Design: This protocol includes a heat-denatured proteome control to ensure FP-Rh labeling is strictly activity-dependent, and a vehicle control to establish baseline enzyme activity.

  • Step 1: Proteome Preparation

    • Homogenize tissue (e.g., mouse brain) in cold PBS.

    • Centrifuge at 100,000 × g for 45 minutes to separate the membrane fraction (containing FAAH/MAGL) from the soluble fraction.

    • Resuspend the membrane pellet in PBS and adjust protein concentration to 1 mg/mL.

  • Step 2: Competitive Ligand Incubation

    • Aliquot 50 µL of the proteome into reaction tubes.

    • Add P4PC (or comparator drugs) at varying concentrations (e.g., 10 nM to 10 µM).

    • Causality Check: Incubate for 30 minutes at 37°C. This pre-incubation is critical; it allows the time-dependent covalent carbamylation to reach steady-state occupancy before the probe is introduced.

  • Step 3: Activity-Based Probe Labeling

    • Add FP-Rh probe to a final concentration of 1 µM.

    • Incubate for 30 minutes at room temperature in the dark. If P4PC has competitively bound a target (e.g., FAAH), it will physically block the FP-Rh probe from labeling that specific enzyme[1].

  • Step 4: Quenching and Readout

    • Quench the reaction with 4× SDS loading buffer and boil for 5 minutes.

    • Resolve proteins via SDS-PAGE.

    • Visualize using in-gel fluorescence scanning (e.g., Typhoon scanner). Loss of fluorescent band intensity correlates directly with competitive target engagement.

ABPP_Workflow Proteome Native Proteome Ligand P4PC Incubation Proteome->Ligand Step 1: Pre-incubation Target FAAH (Blocked) Ligand->Target High Affinity Binding OffTarget AChE (Labeled) Ligand->OffTarget Low Affinity Binding Probe FP-Rh Probe Readout Fluorescence Readout Probe->Readout Step 3: SDS-PAGE Target->Probe Step 2: Probe Blocked OffTarget->Probe Step 2: Probe Binds

Competitive ABPP workflow evaluating P4PC specificity across the serine hydrolase proteome.

Conclusion & Future Directions

Evaluating the specificity of propyl 4-piperidinylcarbamate reveals its utility as a tunable scaffold for endocannabinoid hydrolase inhibition. By leveraging competitive ABPP, researchers can confidently map target engagement while screening out off-target liabilities like cholinesterase inhibition. When designing next-generation therapeutics, the piperidinyl carbamate core remains a highly reliable starting point for achieving tunable, proteome-wide selectivity[2].

Sources

statistical validation of propyl 4-piperidinylcarbamate dose-response curves

Author: BenchChem Technical Support Team. Date: April 2026

Title: Statistical Validation of Dose-Response Curves: A Comparative Analysis of Propyl 4-Piperidinylcarbamate and Reference Inhibitors

As a Senior Application Scientist in early-stage drug discovery, I frequently observe that the integrity of Structure-Activity Relationship (SAR) data relies entirely on the mathematical rigor applied to assay readouts. When transitioning from low-affinity chemical fragments to highly optimized lead compounds, the statistical validation of dose-response curves becomes the ultimate arbiter of truth.

This guide provides an in-depth, objective comparison of the baseline pharmacological activity of propyl 4-piperidinylcarbamate —a low-molecular-weight piperidine building block—against a highly optimized reference compound, JNJ-42153605 , a potent positive allosteric modulator (PAM) of the mGlu2 receptor[1]. By examining these two distinct profiles, we will deconstruct the causality behind experimental choices and establish a self-validating protocol for non-linear regression analysis.

The Mathematics of Validation: The 4-Parameter Logistic (4PL) Model

Biological systems rarely exhibit linear responses to pharmacological intervention. According to the National Institutes of Health (NIH) Assay Guidance Manual[2], the 4-parameter logistic (4PL) regression model is the gold standard for characterizing dose-response relationships[3].

The 4PL equation estimates four distinct variables:

  • Minimum Response (Bottom): The lower asymptote of the curve.

  • Maximum Response (Top): The upper asymptote (Emax).

  • Hill Slope (Slope Factor): Defines the steepness of the curve.

  • EC50 / IC50: The concentration of the compound that provokes a response halfway between the baseline and maximum response[3].

The Causality of Constraints: When evaluating a weak fragment like propyl 4-piperidinylcarbamate, solubility limits often prevent the compound from reaching full receptor saturation, resulting in an ambiguous upper asymptote. In such cases, the Assay Guidance Manual permits fixing the Top parameter to 100% based on a positive control, provided it is statistically justified[4]. Conversely, for a potent reference like JNJ-42153605, the curve should remain unconstrained, allowing the algorithm to empirically define the top and bottom plateaus. Furthermore, the Hill Coefficient should never be preset to a fixed number (e.g., 1.0) without statistical consultation, as allosteric modulators often exhibit cooperativity that deviates from standard bimolecular stoichiometry[4].

Experimental Methodology: A Self-Validating Protocol

To objectively compare these compounds, we utilize an in vitro calcium mobilization assay. A protocol is only as reliable as its internal controls; therefore, this methodology is designed as a self-validating system.

Step 1: Cell Culture & Seeding

  • Action: Seed CHO-K1 cells stably expressing the human mGlu2 receptor at 20,000 cells/well in a 384-well microplate. Incubate overnight.

  • Causality: High-density seeding ensures a robust, uniform monolayer, minimizing well-to-well variability (CV%) which directly impacts the Z'-factor.

Step 2: Compound Preparation (10-Point Dilution)

  • Action: Prepare a 10-point serial dilution (1:3 ratio) of both propyl 4-piperidinylcarbamate and JNJ-42153605 in assay buffer.

  • Causality: A 10-point curve spanning 4 logs of concentration ensures that at least two data points anchor the bottom plateau and two anchor the top plateau. This is a strict mathematical prerequisite for an accurate, unconstrained 4PL fit.

Step 3: Assay Execution

  • Action: Load cells with Fluo-4 AM calcium indicator dye. Add the test compounds, incubate for 15 minutes, and subsequently challenge the cells with an EC20 concentration of glutamate. Read fluorescence (Ex 488 nm / Em 525 nm) on a kinetic plate reader.

Step 4: Data Normalization & Quality Control

  • Action: Normalize raw Relative Fluorescence Units (RFU) to a percentage of the maximum control response[4]. Calculate the Z'-factor using the positive and negative control wells.

  • Causality: Normalization mitigates plate-to-plate artifacts. The Z'-factor must strictly exceed 0.5 to prove that the assay window is wide enough to distinguish the weak signal of the fragment from background noise.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative performance of the fragment versus the optimized reference compound.

Table 1: Comparative 4PL Dose-Response Parameters Notice how the fragment exhibits a sub-optimal Hill slope and incomplete efficacy compared to the reference.

CompoundEC50 (µM)Emax (%)Hill SlopeR² ValueCurve Fit Constraint
Propyl 4-piperidinylcarbamate 45.2068.50.820.94Top fixed to 100%
JNJ-42153605 (Reference) 0.015100.01.150.99Unconstrained 4PL

Table 2: Statistical Assay Validation Metrics Both plates pass the strict QC thresholds mandated by the Assay Guidance Manual.

MetricPropyl 4-piperidinylcarbamate PlateJNJ-42153605 PlateAcceptance Criteria
Z'-Factor 0.680.75> 0.50
Signal-to-Background (S/B) 4.25.8> 3.0
Intra-plate CV% 8.5%4.2%< 10%

Statistical Validation Workflow

To visualize the logic gates required for rigorous data validation, the following diagram outlines the decision tree from raw data acquisition to final parameter extraction.

G A Raw Assay Data (RLU/RFU) B Data Normalization (% of Control) A->B Background Subtraction C Quality Control (Z'-factor > 0.5) B->C Calculate Metrics D 4PL Regression (Unconstrained Fit) C->D Pass QC F Reject Assay (High CV% or Z' < 0.5) C->F Fail QC E Parameter Extraction (EC50, Hill Slope) D->E R² ≥ 0.95 D->F Ambiguous Asymptotes

Fig 1. Self-validating workflow for 4PL dose-response curve analysis.

Conclusion

Evaluating early-stage fragments like propyl 4-piperidinylcarbamate requires a fundamentally different statistical approach than analyzing highly optimized leads like JNJ-42153605. Because fragments often suffer from low affinity and solubility limitations, their dose-response curves are prone to ambiguous asymptotes. By adhering to the 4PL regression guidelines and enforcing strict Z'-factor thresholds, researchers can confidently separate genuine biological activity from assay artifacts, ensuring that only the most viable chemical scaffolds advance into lead optimization.

References

  • GraphPad. "How Do I Perform a Dose-Response Experiment? - FAQ 2188". GraphPad Support. URL: [Link]

  • Markossian S, Grossman A, Baskir H, et al. "Data Standardization for Results Management". Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. URL: [Link]

  • National Center for Advancing Translational Sciences. "Assay Guidance Manual eBook". National Institutes of Health. URL: [Link]

  • Cid, J. M., et al. "Discovery of 3-Cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor". Journal of Medicinal Chemistry, 2012, 55(20), 8770–8789. URL: [Link]

Sources

Safety Operating Guide

Mechanistic Hazard Profile: Why This Compound Requires Strict Control

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex chemical intermediates is paramount to both laboratory safety and environmental stewardship. Propyl 4-piperidinylcarbamate is a highly specialized compound, frequently utilized as a critical intermediate in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors (such as JNJ-42153605) for neuropharmacological research[1].

Because this molecule contains both a piperidine ring and a carbamate moiety , it presents a dual-hazard profile. Standard disposal templates are insufficient for this compound. This guide provides the mechanistic reasoning and step-by-step operational protocols required to manage Propyl 4-piperidinylcarbamate waste safely and in compliance with federal regulations.

To design a self-validating safety protocol, one must first understand the causality behind the chemical's hazards. Propyl 4-piperidinylcarbamate poses two distinct toxicological and physical threats:

  • Carbamate-Induced Neurotoxicity: Carbamates are N-methyl esters derived from carbamic acid. Upon systemic exposure (via inhalation, ingestion, or dermal absorption), they cause the reversible carbamylation of the esteric site of acetylcholinesterase (AChE) at neuronal synapses and neuromuscular junctions[2]. This inhibits the enzyme's ability to break down acetylcholine, leading to a dangerous accumulation of the neurotransmitter. This results in a cholinergic crisis characterized by muscarinic and nicotinic overstimulation (often remembered by the acronym DUMBBELS: defecation, urination, miosis, bronchospasm, emesis, lacrimation, and salivation)[2][3].

  • Piperidine Basicity and Reactivity: The piperidine substructure is a secondary amine, rendering the overall molecule basic and potentially corrosive to skin and mucous membranes[4]. Furthermore, piperidine derivatives can form explosive vapor-air mixtures and, upon thermal decomposition, release highly toxic nitrogen oxides (NOx) and carbon monoxide[5][6].

Regulatory Framework & EPA RCRA Classification

Proper disposal must align with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).

  • Characteristic Waste: While Propyl 4-piperidinylcarbamate may not be explicitly listed by name on the P-list or U-list, its waste streams frequently exhibit characteristics of corrosivity (D002) or toxicity (D003) depending on the solvent matrix[7][8].

  • Land Disposal Restrictions (LDR): The EPA heavily regulates carbamate wastes under LDR programs. Because analytical standards for carbamates are notoriously difficult to verify in soil and landfill leachate, the EPA mandates Best Demonstrated Available Technologies (BDAT)—specifically, high-temperature incineration—as the alternative standard for carbamate waste treatment[9][10]. Under no circumstances should this compound be landfilled or flushed into the municipal sewer system[6][8].

Step-by-Step Disposal Protocols

The following methodology ensures that Propyl 4-piperidinylcarbamate is neutralized, contained, and destroyed without risking personnel exposure or environmental contamination.

Phase 1: Segregation and Containment
  • Isolate the Waste Stream: Segregate Propyl 4-piperidinylcarbamate waste from strong oxidizers, acids, acid chlorides, and acid anhydrides. Mixing with these incompatible materials can trigger violent exothermic reactions or the rapid release of toxic nitric fumes[5][6].

  • Primary Containment: Use clean, non-sparking tools to transfer solid residues or liquid mixtures into chemically resistant, high-density polyethylene (HDPE) or metal containers[5].

  • Vapor Control: Ensure the container is tightly sealed to prevent the escape of volatile basic vapors. Store the primary container within a secondary chemical-resistant tub to capture potential leaks[4].

Phase 2: Waste Packaging and Labeling
  • Definitive Labeling: The waste container must be explicitly labeled with "Hazardous Waste," the full chemical name ("Propyl 4-piperidinylcarbamate"), and the associated hazard symbols (Toxic, Corrosive, and Environmentally Hazardous)[4].

  • Storage Conditions: Store the sealed waste in a cool, dry, well-ventilated, and flame-proof exhaust hood or designated hazardous waste storage cabinet away from direct sunlight and heat sources[5][11].

Phase 3: Final Disposal Execution
  • Facility Transfer: Transfer the documented waste to an institutional Environmental Health and Safety (EHS) officer or a licensed hazardous waste disposal contractor.

  • Incineration: Ensure the contractor utilizes high-temperature incineration (with scrubbers for NOx gases) as the disposal method, complying with EPA LDR BDAT requirements for carbamates[9][10].

Emergency Spill Response & Decontamination

In the event of a spill, the reversible nature of carbamate toxicity means immediate decontamination can prevent severe systemic AChE inhibition.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and maximize fume hood ventilation to disperse potential explosive vapors[4][6].

  • PPE Donning: Responders must wear chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves[4]. If vapors are present, a NIOSH-approved respirator is mandatory[8].

  • Containment (No Combustibles): Use inert, non-combustible absorbent materials such as dry sand, earth, or vermiculite to contain the spill. Do not use paper towels or combustible absorbents , as the basic nature of the piperidine derivative can cause spontaneous chemical changes or ignition[4][8].

  • Collection: Sweep the absorbed mixture using spark-proof tools and place it into a designated hazardous waste container[6][8].

  • Surface Decontamination: Wash the affected surface with a mild, compatible solvent (e.g., a dilute alcohol), collecting all rinsate as hazardous liquid waste[4].

Operational Data Summary

Summarizing logistical data ensures quick reference during active laboratory operations.

ParameterOperational RequirementMechanistic Rationale
Primary Hazards Toxic (AChE inhibitor), Corrosive, FlammableCarbamate moiety binds to AChE; Piperidine ring is a basic secondary amine[2][4].
Required PPE Nitrile/neoprene gloves, goggles, flame-retardant coatPrevents dermal absorption and protects against corrosive burns[4].
Incompatibilities Strong oxidizers, acids, acid chloridesPrevents exothermic reactions and the release of toxic NOx fumes[5][6].
Spill Absorbent Vermiculite, dry sand, earthInert materials prevent ignition; combustible materials pose a fire risk[4][8].
Disposal Method High-Temperature Incineration (BDAT)Required by EPA LDR due to the lack of reliable soil analytical standards for carbamates[9][10].

Disposal Workflow Visualization

The following decision tree outlines the logical routing for Propyl 4-piperidinylcarbamate waste to ensure RCRA compliance.

G Start Propyl 4-piperidinylcarbamate Waste Generated Decision1 Waste State? Start->Decision1 Pure Pure Solid/Liquid Residue Decision1->Pure Neat Mixture Reaction Mixture / Solvent Solution Decision1->Mixture Diluted Package Seal in Compatible Secondary Containment Pure->Package Decision2 Solvent Type? Mixture->Decision2 Label Label: Toxic/Characteristic Carbamate Waste Package->Label Organic Organic Solvents Decision2->Organic Aqueous Aqueous Waste Decision2->Aqueous Organic->Package Neutralize Neutralize pH (Avoid Strong Acids) Aqueous->Neutralize Neutralize->Package Incinerate High-Temperature Incineration (EPA LDR) Label->Incinerate

Workflow for the classification and disposal of Propyl 4-piperidinylcarbamate waste.

References

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. Available at:[Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Environmental Protection Agency (Regulations.gov). Available at:[Link]

  • Emergency Revision of the Land Disposal Restrictions (LDR) Phase III Treatment Standards for Listed Hazardous Wastes from Carbamate Production. Environmental Protection Agency. Available at: [Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division. Available at: [Link]

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Carbamate poisoning. Wikipedia. Available at: [Link]

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. Available at:[Link]

Sources

Personal protective equipment for handling Propyl 4-piperidinylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Propyl 4-piperidinylcarbamate

As drug development accelerates, the safe handling of potent pharmaceutical intermediates is paramount. Propyl 4-piperidinylcarbamate (CAS: 141498-56-8) [1] is a critical structural building block utilized extensively in the synthesis of neuroactive compounds, most notably Fatty Acid Amide Hydrolase (FAAH) inhibitors like JNJ-42153605 [2].

Because it contains both a secondary amine (piperidine ring) and a carbamate ester, this compound presents specific physicochemical hazards. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing you with the causality behind our safety protocols. Understanding why we use specific Personal Protective Equipment (PPE) and handling techniques ensures a self-validating safety culture in your laboratory.

Physicochemical Profile & Hazard Causality

Before selecting PPE, we must understand the chemical's behavior. Propyl 4-piperidinylcarbamate is typically encountered as a lipophilic solid. Its lipophilicity (LogP ~4.4 in derivative forms) means it can readily cross biological membranes, making dermal exposure a significant vector for systemic absorption [2].

Table 1: Physicochemical and Hazard Summary

Property / HazardData / ClassificationCausality & Operational Impact
CAS Number 141498-56-8 [1]Unique identifier for inventory and regulatory tracking.
Molecular Formula C9H18N2O2Contains nitrogenous bases; incompatible with strong oxidizing agents.
Physical State Solid (Powder)Prone to aerosolization via electrostatic charge during weighing.
Skin/Eye Irritation GHS Category 2The basicity of the piperidine nitrogen causes localized lipid bilayer disruption.
Inhalation Risk STOT SE 3Inhalation of dust causes respiratory tract irritation and potential systemic effects.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense mechanism against the compound's specific routes of entry.

Table 2: Task-Specific PPE Matrix

Protection ZoneRequired EquipmentScientific Justification (The "Why")
Hand/Dermal Double-layered Nitrile Gloves (min 0.12mm thickness).Piperidine derivatives can degrade latex. Double-gloving ensures the outer glove absorbs the primary chemical insult (especially when dissolved in solvents like DMSO or DCM) and can be discarded immediately upon contamination, preserving the inner barrier.
Ocular Splash-proof Chemical Goggles (ANSI Z87.1).Safety glasses with side shields are insufficient. The basic nature of the amine can cause severe corneal damage if airborne dust or solvent splashes bypass standard glasses.
Respiratory N95/P100 Particulate Respirator (if outside hood).Protects against aerosolized micro-particles. Note: Primary handling must always occur inside a certified chemical fume hood.
Body Flame-resistant (FR) Lab Coat & closed-toe non-porous shoes.Prevents dermal contact from accidental bench-level spills. FR material is required because the compound is often reacted in flammable organic solvents (e.g., methanol, ethanol).

Operational Workflows & Handling Protocols

To ensure trustworthiness and reproducibility, every handling step must be a self-validating system. Below is the standard operating procedure for weighing and transferring Propyl 4-piperidinylcarbamate.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Environmental Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–120 feet per minute (fpm). Validation: This ensures optimal aerodynamic containment of any aerosolized particulates.

  • Static Mitigation: Discharge the weighing spatula and anti-static weigh boat using a piezoelectric anti-static gun (e.g., Zerostat). Validation: Powders with high lipophilicity often carry static charges; neutralizing them prevents the powder from "jumping" and contaminating the balance area.

  • Transfer: Use a micro-spatula to transfer the solid. Do not pour directly from the bottle, as this generates dust clouds.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weigh boat or vial inside the hood. Validation: Wetting the powder immediately eliminates the inhalation hazard of airborne dust.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol), followed by immediate disposal of the outer gloves.

Biological Context & Synthesis Workflow

Understanding the end-use of Propyl 4-piperidinylcarbamate reinforces the necessity for strict handling. It is a precursor to FAAH inhibitors, which block the degradation of endocannabinoids like Anandamide (AEA), leading to profound analgesic and anxiolytic effects [2]. Accidental exposure to synthesized derivatives can cause unintended neurotropic effects.

SynthesisMechanism cluster_0 Chemical Synthesis Phase cluster_1 Biological Mechanism of Action A Propyl 4-piperidinylcarbamate (Precursor) C FAAH Inhibitor (e.g., JNJ-42153605) A->C Substitution Reaction B Electrophilic Reagent (e.g., Alkyl Halide) B->C D FAAH Enzyme (Inhibited) C->D Binds Active Site E Anandamide (AEA) (Accumulation) D->E Prevents Degradation F CB1/CB2 Receptors (Activation) E->F Agonism

Synthesis of FAAH inhibitors from Propyl 4-piperidinylcarbamate and downstream receptor activation.

Spill Response & Waste Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and exposure.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Assess & Don PPE: Upgrade PPE to include a P100 respirator if the spill is outside the fume hood. Ensure double nitrile gloves are worn.

  • Containment (Solid Spill): Do not sweep. Sweeping aerosolizes the active pharmaceutical intermediate (API). Gently cover the powder with damp absorbent pads (moistened with water or isopropanol) to suppress dust.

  • Containment (Liquid Spill): If dissolved in an organic solvent, surround the spill with inert chemical absorbents (e.g., vermiculite or universal spill pads).

  • Neutralization: Wipe the area with a 10% sodium hypochlorite (bleach) solution. Causality: Oxidative degradation breaks down the secondary amine/carbamate structure, neutralizing residual active sites.

  • Disposal: Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

SpillResponse Start Spill Identified: Propyl 4-piperidinylcarbamate Assess Assess Volume & State (Powder vs. Solvent Solution) Start->Assess PPE Don Emergency PPE (Respirator, Double Nitrile) Assess->PPE Safe to proceed Contain Dust Suppression / Containment (Damp Pads / Vermiculite) PPE->Contain Decon Chemical Decontamination (10% Bleach Oxidation) Contain->Decon Dispose Hazardous Waste Disposal (Incineration Protocol) Decon->Dispose

Sequential workflow for the containment and decontamination of a chemical spill.

Disposal Logistics: Do not dispose of Propyl 4-piperidinylcarbamate or its derivatives down the drain. Aqueous and organic waste containing this compound must be segregated into designated halogenated or non-halogenated organic waste carboys (depending on the reaction solvent) and slated for high-temperature incineration by a certified environmental waste contractor.

References

  • Carbamic acid, 4-piperidinyl-, propyl ester (9CI) — Chemical Substance Information. NextSDS.
  • Buy 3-[1-(2,5-difluorophenyl)propylcarbamoylamino]-N-ethylpyrrolidine-1-carboxamide. Smolecule.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.